Methyl 2-amino-2-(oxan-4-yl)acetate;oxalic acid
Description
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Properties
IUPAC Name |
methyl 2-amino-2-(oxan-4-yl)acetate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.C2H2O4/c1-11-8(10)7(9)6-2-4-12-5-3-6;3-1(4)2(5)6/h6-7H,2-5,9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDJSINYHRDMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOCC1)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Characteristics of Oxane-Containing Amino Acid Esters
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Incorporation of Oxane Moieties in Amino Acid Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. The strategic modification of lead compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) properties is a critical aspect of this endeavor. Among the various structural modifications employed, the incorporation of saturated oxygen-containing heterocycles, or oxanes, into amino acid-based scaffolds has emerged as a powerful strategy. This guide provides a comprehensive overview of the synthesis and, more importantly, the profound impact of oxane moieties—specifically oxetanes, tetrahydrofurans, and tetrahydropyrans—on the key physicochemical characteristics of amino acid esters. As a senior application scientist, the insights provided herein are grounded in both theoretical principles and practical applications, aiming to equip researchers with the knowledge to rationally design and evaluate novel therapeutic agents.
The Rationale for Oxane Incorporation in Amino Acid Esters
Amino acids and their ester derivatives are fundamental building blocks in numerous therapeutic agents, from small molecule inhibitors to complex peptides. However, their inherent properties can sometimes limit their efficacy. The introduction of oxane rings offers a versatile toolkit to address these limitations. The primary motivations for incorporating these cyclic ethers include:
-
Modulation of Lipophilicity: Achieving an optimal balance between lipophilicity and hydrophilicity is crucial for drug absorption and distribution. Oxane rings can systematically alter the lipophilicity (LogP/LogD) of amino acid esters.
-
Enhancement of Aqueous Solubility: Poor solubility remains a major hurdle in drug development. The polar oxygen atom within the oxane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility.
-
Tuning of Basicity (pKa): For amino acid esters containing basic nitrogen atoms, the pKa is a critical determinant of their charge state at physiological pH, which in turn affects target engagement, cell permeability, and off-target effects. The electron-withdrawing nature of the oxygen in the oxane ring can significantly influence the basicity of nearby amino groups.
-
Improvement of Metabolic Stability: The introduction of sterically constrained, non-metabolizable groups can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the in vivo half-life of a drug candidate.
This guide will delve into the specifics of how each of these properties is affected by the presence of different oxane rings and provide the experimental context for their evaluation.
Synthetic Strategies for Oxane-Containing Amino Acid Esters
The successful evaluation of physicochemical properties begins with the efficient and stereocontrolled synthesis of the target compounds. A variety of synthetic routes have been developed to access oxane-containing amino acid esters.
Synthesis of Oxetane-Containing Amino Acid Esters
Oxetanes, with their strained four-membered ring, have garnered significant attention in medicinal chemistry. Their synthesis can be approached in several ways:
-
[2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for forming the oxetane ring.[1]
-
Intramolecular Cyclizations: Williamson ether synthesis-type reactions, involving the cyclization of a 1,3-halohydrin or a related precursor, are commonly employed.[2]
-
From Oxetan-3-one: Commercially available oxetan-3-one serves as a versatile starting material for the synthesis of 3-substituted oxetanes, including those bearing amino acid ester functionalities.[3] A common strategy involves a Horner-Wadsworth-Emmons reaction to introduce an exocyclic double bond, followed by further functionalization.[3]
A representative synthetic workflow starting from oxetan-3-one is depicted below:
Caption: Workflow for determining kinetic solubility using nephelometry.
Impact of Oxane Rings on Solubility:
The introduction of an oxane ring, particularly the smaller and more polar oxetane, can significantly enhance the aqueous solubility of amino acid esters. T[2]he oxygen atom acts as a hydrogen bond acceptor, improving interactions with water molecules.
Table 2: Illustrative Aqueous Solubility of Amino Acid Esters
| Compound | Kinetic Solubility (µM) |
| N-Boc-Phenylalanine methyl ester | < 10 |
| N-Boc-Oxetanyl-alanine methyl ester | > 100 |
| N-Boc-Tetrahydrofuranyl-alanine methyl ester | 50 - 100 |
| N-Boc-Tetrahydropyranyl-alanine methyl ester | 20 - 50 |
Note: These are representative values to illustrate the trend. Actual values are highly dependent on the specific compound and experimental conditions.
Acidity/Basicity (pKa)
Expertise & Experience: The pKa of an ionizable group in a molecule dictates its charge state at a given pH. For amino acid esters, the pKa of the α-amino group is of particular importance. Potentiometric titration is a robust and widely used method for pKa determination. I[4][5]t involves monitoring the pH of a solution as a titrant is added, allowing for the direct determination of the pKa from the inflection point of the titration curve.
Trustworthiness: The accuracy of potentiometric pKa determination relies on the precise calibration of the pH meter with standard buffers and the use of a high-purity compound. The shape of the titration curve itself provides a validation of the measurement.
Experimental Protocol: pKa Determination by Potentiometric Titration
[4][5]1. Sample Preparation: Dissolve an accurately weighed amount of the amino acid ester hydrochloride salt in deionized water or a suitable co-solvent system. 2. Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. 3. Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH), adding the titrant in small, precise increments. 4. Data Recording: Record the pH of the solution after each addition of titrant. 5. Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Impact of Oxane Rings on pKa:
The electron-withdrawing inductive effect of the oxygen atom in an oxane ring can significantly decrease the basicity (lower the pKa) of a nearby amino group. This effect is most pronounced with the strained oxetane ring and diminishes as the ring size increases. This modulation of pKa can be crucial for optimizing drug-target interactions and reducing off-target liabilities associated with highly basic compounds.
Table 3: Illustrative pKa Values of the α-Amino Group
| Compound | pKa of α-NH3+ |
| Alanine methyl ester | ~7.7 |
| Oxetanyl-alanine methyl ester | ~6.5 |
| Tetrahydrofuranyl-alanine methyl ester | ~7.2 |
| Tetrahydropyranyl-alanine methyl ester | ~7.5 |
Note: These are estimated values to demonstrate the trend. Experimental determination is necessary for accurate values.
Metabolic Stability
Expertise & Experience: Metabolic stability, typically assessed in vitro using liver microsomes, provides an early indication of a compound's susceptibility to Phase I metabolism. T[3][6][7][8]his assay measures the rate of disappearance of the parent compound over time when incubated with microsomes and the necessary cofactor, NADPH. The resulting data can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Trustworthiness: The reliability of the microsomal stability assay is ensured by including well-characterized positive control compounds (e.g., compounds with known high and low clearance), performing incubations in the absence of NADPH as a negative control, and using a robust analytical method (LC-MS/MS) for quantification.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
[6][7]1. Preparation of Reagents: Prepare a stock solution of the test compound. Thaw pooled liver microsomes (human, rat, etc.) on ice. Prepare a NADPH regenerating system. 2. Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine a buffer (e.g., potassium phosphate, pH 7.4), the liver microsomes, and the test compound at a low concentration (typically 1 µM). 3. Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes. 4. Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. 5. Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. 6. Sample Processing: Centrifuge the samples to precipitate the proteins. 7. LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the ratio of the peak area of the test compound to the internal standard at each time point. 8. Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life is calculated as t1/2 = 0.693 / k.
Caption: Workflow for the in vitro liver microsomal stability assay.
Impact of Oxane Rings on Metabolic Stability:
The introduction of an oxane ring can block a metabolically labile site on an amino acid side chain. For example, replacing a gem-dimethyl group with a more stable oxetane can prevent C-H oxidation. This can lead to a significant increase in the metabolic stability of the compound.
Table 4: Illustrative Metabolic Stability Data
| Compound | In Vitro Half-life (t1/2, min) in Human Liver Microsomes |
| Compound with metabolically labile isobutyl group | < 10 |
| Corresponding compound with oxetane bioisostere | > 60 |
Note: These are representative values to illustrate the potential impact of oxane incorporation. Actual stability is highly structure-dependent.
Integrated Physicochemical Profiling: A Holistic Approach
The true power of the principles outlined in this guide lies in their integrated application. The selection of a specific oxane ring and its point of attachment to an amino acid ester should be a deliberate decision based on a holistic assessment of the desired physicochemical property profile. For instance, while an oxetane may provide the greatest enhancement in solubility, a tetrahydropyran might offer a more subtle modulation of lipophilicity. The interplay between these properties must be carefully considered. A decrease in lipophilicity and an increase in solubility, for example, can have a synergistic positive impact on the oral bioavailability of a drug candidate.
Conclusion and Future Perspectives
The incorporation of oxane moieties into amino acid esters represents a sophisticated and effective strategy for fine-tuning the physicochemical properties of drug candidates. This guide has provided a framework for understanding the synthesis of these valuable building blocks and the experimental determination of their key characteristics. As our understanding of the complex interplay between molecular structure and ADME properties continues to evolve, the rational design of oxane-containing amino acid esters will undoubtedly play an increasingly important role in the discovery and development of the next generation of therapeutics. The methodologies and principles discussed herein provide a solid foundation for researchers to confidently navigate this exciting area of medicinal chemistry.
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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A Comprehensive Technical Guide to Methyl 2-amino-2-(oxan-4-yl)acetate and its Oxalic Acid Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Methyl 2-amino-2-(oxan-4-yl)acetate, a heterocyclic amino acid ester with significant potential in medicinal chemistry. While often prepared and used as its oxalic acid salt for improved stability and handling, this document will focus on the core compound's synthesis, characterization, and applications, with relevant considerations for its salt form.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental identifiers and properties is paramount for its effective use in research and development.
Chemical Identifiers
| Identifier | Value |
| Compound Name | Methyl 2-amino-2-(oxan-4-yl)acetate |
| CAS Number | 1260637-54-4 (for hydrochloride salt) |
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol |
| SMILES | COC(=O)C(C1CCOCC1)N |
| InChI | InChI=1S/C8H15NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3 |
| InChIKey | GLXVKVOENRRZDF-UHFFFAOYSA-N |
Note: The CAS number provided is for the hydrochloride salt, which is a common alternative salt form for this compound.[1]
Physicochemical Properties
The physicochemical properties of Methyl 2-amino-2-(oxan-4-yl)acetate are crucial for understanding its behavior in various experimental settings. The following table includes experimentally determined and predicted values.
| Property | Value | Source |
| XlogP (predicted) | -0.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| Topological Polar Surface Area | 64.9 Ų | PubChem[2] |
| Monoisotopic Mass | 173.1052 Da | PubChem[2] |
These properties suggest that Methyl 2-amino-2-(oxan-4-yl)acetate is a relatively polar molecule with good potential for forming hydrogen bonds, which influences its solubility and interactions with biological targets.
Synthesis and Purification
The synthesis of α-amino acids and their esters is a well-established field in organic chemistry. A common and effective method for preparing Methyl 2-amino-2-(oxan-4-yl)acetate is the Strecker synthesis, followed by esterification.
Proposed Synthetic Pathway
The following diagram illustrates a plausible and efficient two-step synthesis starting from the readily available Tetrahydro-4H-pyran-4-one.
Caption: Proposed synthetic pathway for Methyl 2-amino-2-(oxan-4-yl)acetate and its oxalic acid salt.
Experimental Protocol
Step 1: Synthesis of 2-amino-2-(oxan-4-yl)acetonitrile (Strecker Synthesis)
-
To a solution of potassium cyanide and ammonium chloride in an aqueous methanol solvent system, add Tetrahydro-4H-pyran-4-one dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.
Causality: The Strecker synthesis is a robust method for the formation of α-amino nitriles from ketones. The use of an aqueous/organic solvent system facilitates the reaction of both the water-soluble salts and the organic-soluble ketone.
Step 2: Synthesis of Methyl 2-amino-2-(oxan-4-yl)acetate
-
Suspend the crude 2-amino-2-(oxan-4-yl)acetonitrile in methanol and cool to 0 °C.
-
Bubble dry hydrogen chloride gas through the solution or add acetyl chloride dropwise to generate HCl in situ.
-
Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid is the hydrochloride salt of the desired product. For the free base, a basic workup is required.
Causality: The Pinner reaction mechanism is at play here, where the nitrile is converted to an imidate hydrochloride, which is then hydrolyzed to the ester upon workup. Using methanol as both the solvent and reactant drives the reaction towards the methyl ester.
Step 3: Formation of the Oxalic Acid Salt
-
Dissolve the free base of Methyl 2-amino-2-(oxan-4-yl)acetate in a suitable solvent such as acetone or isopropanol.
-
Add a solution of one equivalent of oxalic acid in the same solvent dropwise with stirring.
-
The oxalic acid salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Causality: The basic amino group of the amino ester reacts with the acidic oxalic acid to form a stable, crystalline salt. This salt form often has improved handling properties and stability compared to the free base.
Purification
The final product, either as the free base or the oxalic acid salt, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/acetone. The purity should be assessed by analytical methods such as HPLC and NMR.
Applications in Drug Development
The unique structural features of Methyl 2-amino-2-(oxan-4-yl)acetate, namely the α-amino ester and the oxane ring, make it a valuable building block in drug discovery.
Role as a Heterocyclic Building Block
The oxane moiety is a bioisostere for other cyclic systems and can improve the physicochemical properties of a drug candidate.[3] It can enhance aqueous solubility, metabolic stability, and modulate lipophilicity.[4] The amino acid functionality provides a handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules such as peptides or small molecule inhibitors. The oxazine class of compounds, which shares the oxane core, has shown a wide range of biological activities, including anticancer and antimicrobial properties.[5]
Utility in Prodrug Strategies
Amino acid esters are frequently employed as prodrug moieties to enhance the oral bioavailability of drugs with poor membrane permeability.[6][][8] The ester is designed to be cleaved by endogenous esterases, releasing the active parent drug.[][10] The amino acid portion can also be designed to target specific amino acid transporters in the gastrointestinal tract, further improving absorption.[8]
Caption: General concept of an amino acid ester prodrug strategy.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the α-proton (a multiplet), the protons on the oxane ring (a series of multiplets), and the amine protons (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the ester carbonyl carbon (around 170-175 ppm), the α-carbon, the methoxy carbon, and the carbons of the oxane ring.
The exact chemical shifts will depend on the solvent and whether the compound is in its free base or salt form.[11][12]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the compound.[13] Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected [M+H]⁺ ion would be at m/z 174.1.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with a C18 column is a standard method for assessing the purity of Methyl 2-amino-2-(oxan-4-yl)acetate. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be appropriate. Detection can be achieved using a UV detector at a low wavelength (around 210 nm) or with an evaporative light scattering detector (ELSD) or a mass spectrometer.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling Methyl 2-amino-2-(oxan-4-yl)acetate and its intermediates.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially during reactions that may produce volatile or hazardous byproducts.
-
Handling Precautions: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[16]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
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- 5. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Development of Tumor-Targeted Oral Anti-Cancer Prodrugs: Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine [mdpi.com]
- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 13. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.co.uk [fishersci.co.uk]
The Strategic Imperative for Conformational Constraint in Peptide Drug Discovery
An In-Depth Technical Guide to the Discovery and Application of Tetrahydropyran-Based Amino Acids
In the landscape of modern drug development, peptides represent a rapidly expanding therapeutic modality, bridging the gap between small molecules and large biologics. Their high specificity and potency are often unparalleled; however, native peptides are frequently plagued by significant liabilities, including poor metabolic stability and low bioavailability. A primary reason for this is their inherent conformational flexibility. In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers, only a fraction of which are biologically active. The entropic penalty required to adopt the correct binding conformation can significantly reduce binding affinity.
A field-proven strategy to overcome these limitations is the incorporation of non-canonical, conformationally constrained amino acids.[1][2] By restricting the torsional freedom of the peptide backbone, these building blocks pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity, increased selectivity, and improved resistance to proteolytic degradation.[3][4] Among the diverse scaffolds used to achieve this, the tetrahydropyran (THP) ring has emerged as a particularly valuable motif, offering a unique combination of structural rigidity and favorable physicochemical properties. This guide provides a comprehensive overview of the synthesis, conformational impact, and application of THP-based amino acids for professionals in drug discovery.
The Tetrahydropyran Scaffold: A Privileged Motif in Medicinal Chemistry
The tetrahydropyran (THP) ring is a six-membered saturated heterocycle containing an oxygen atom. Its prevalence in biologically active molecules and approved drugs underscores its status as a "privileged scaffold." The strategic advantage of the THP moiety stems from several key features:
-
Structural Rigidity : The THP ring predominantly adopts a stable chair conformation, which, when incorporated into an amino acid structure, serves as a rigid scaffold that significantly limits the allowable Ramachandran (φ/ψ) space.
-
Bioisosterism : The THP ring is often employed as a bioisostere of a cyclohexane ring.[5] The substitution of a methylene group (-CH2-) with an oxygen atom reduces lipophilicity, which can improve the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[5]
-
Hydrogen Bonding Capability : The endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets that is not possible with its carbocyclic counterpart.[5] This can lead to enhanced binding affinity and selectivity.
These properties have led to the inclusion of THP motifs in numerous successful drugs, including the FLT3 inhibitor gilteritinib (Xospata), which features a key amino-THP substituent.[5]
Core Synthetic Strategies for Tetrahydropyran-Based Amino Acids
The synthesis of THP-based amino acids requires robust and stereocontrolled methods for constructing the heterocyclic ring. The choice of strategy is dictated by the desired substitution pattern and stereochemistry. Several powerful methodologies have been established in the field.
Key Synthetic Methodologies
A. Prins Cyclization: The acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or its equivalent, known as the Prins cyclization, is a powerful method for forming 4-hydroxy-THP rings.[6] These intermediates can then be further functionalized. A tethered enol-ether Prins cyclization, for example, has been used to prepare 4-hydroxytetrahydropyran scaffolds that are readily converted to 4-azido and subsequently 4-amino derivatives, providing sp3-rich scaffolds for drug discovery libraries.[7]
B. Oxocarbenium Ion-Mediated Cyclizations: The intramolecular trapping of oxocarbenium ions by a tethered nucleophile is a highly effective and stereoselective strategy for THP ring synthesis. These electrophilic intermediates can be generated from various precursors, such as allylic or benzylic ethers, through oxidation.[8] This approach allows for the construction of complex substitution patterns with excellent diastereoselectivity, as demonstrated in the synthesis of marine natural products like neopeltolide.[8]
C. Hetero-Diels-Alder Cycloaddition: The [4+2] cycloaddition between a diene and an aldehyde (a hetero-Diels-Alder reaction) provides direct access to dihydropyran rings, which can be readily reduced to the corresponding THP. The development of asymmetric catalysts for this transformation has made it a valuable tool for the enantioselective synthesis of highly functionalized THP systems.[8]
D. Intramolecular Etherification: The cyclization of a linear precursor containing a terminal alcohol and a suitable leaving group (e.g., a halide or tosylate) via an intramolecular Williamson ether synthesis is a fundamental approach. While conceptually simple, achieving high efficiency and stereocontrol often requires careful substrate design to favor the desired 6-endo-tet cyclization pathway.
Representative Experimental Protocol: Synthesis of a 4-Amino-THP Scaffold via Prins Cyclization
This protocol is adapted from a validated methodology for creating a versatile THP scaffold suitable for elaboration into THP-amino acids.[7] The causality behind this specific workflow lies in its efficiency and the strategic placement of functional groups that permit diverse downstream modifications.
Step 1: Tethered Enol-Ether Prins Cyclization
-
Reactant Preparation: A solution of the homoallylic alcohol precursor (1.0 eq) is prepared in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (N₂ or Ar). The system is cooled to -78 °C.
-
Lewis Acid Addition: A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 0.1 eq) is added dropwise to the cooled solution. The choice of a Lewis acid is critical for activating the tethered aldehyde equivalent and promoting the cyclization cascade.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC). The low temperature is maintained to maximize diastereoselectivity by favoring a kinetically controlled process.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product, a 4-hydroxy-THP derivative, is purified by flash column chromatography on silica gel.
Step 2: Conversion of Hydroxyl to Azide
-
Mesylation: The purified 4-hydroxy-THP (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) are dissolved in anhydrous CH₂Cl₂ at 0 °C. Methanesulfonyl chloride (MsCl, 1.2 eq) is added dropwise. This step converts the poorly reactive hydroxyl group into a good leaving group (mesylate).
-
Azide Displacement: After completion of the mesylation, sodium azide (NaN₃, 3.0 eq) is added along with a polar aprotic solvent like dimethylformamide (DMF) to facilitate the Sₙ2 reaction. The reaction is heated (e.g., to 60 °C) to drive the displacement.
-
Workup and Purification: The reaction is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting 4-azido-THP is purified by column chromatography.
Step 3: Reduction of Azide to Amine
-
Hydrogenation: The 4-azido-THP (1.0 eq) is dissolved in a solvent such as methanol (MeOH) or ethyl acetate. A hydrogenation catalyst (e.g., 10% Palladium on Carbon, Pd/C) is added.
-
Reaction: The flask is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration and Concentration: The reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the final 4-amino-THP product, which can be further derivatized to the desired amino acid.
This self-validating system ensures conversion at each stage through standard analytical techniques (TLC, NMR), with the conversion of the hydroxyl to an amine proceeding through a stable, isolable azide intermediate.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of a 4-Amino-THP scaffold.
Conformational Impact and Structural Biology
The primary rationale for incorporating THP-amino acids into peptides is to exert precise control over the backbone conformation. The rigid chair-like structure of the THP ring acts as a potent conformational constraint.
The THP Ring as a Secondary Structure Mimetic
By strategically placing the amino and carboxyl functionalities at different positions on the THP ring, one can create building blocks that mimic or stabilize canonical peptide secondary structures, such as β-turns and α-helices.[9][10] For instance, a THP-amino acid can be designed to adopt dihedral angles that correspond to the i+1 and i+2 positions of a type I or type II β-turn, effectively locking the peptide into this crucial recognition motif. This pre-organization is a key strategy for enhancing biological activity.[4]
| Amino Acid Type | Typical Φ Angle Range | Typical Ψ Angle Range | Conformational Effect |
| Glycine | -180° to +180° | -180° to +180° | Highly Flexible |
| Alanine | -150° to -50° | -80° to +160° | Moderately Restricted |
| THP-Amino Acid (example) | -120° ± 20° | +80° ± 20° | Highly Restricted (β-turn) |
This table presents illustrative data to compare the conformational freedom of flexible vs. constrained amino acids.
Diagram of Conformational Constraint
The diagram below illustrates how the rigid THP ring, when incorporated into a peptide chain, restricts the rotation around the N-Cα (Φ) and Cα-C (Ψ) bonds, forcing the peptide backbone to adopt a more defined conformation compared to a flexible residue like glycine.
Caption: Comparison of rotational freedom in a flexible vs. a THP-constrained residue.
Applications in Drug Discovery and Development
The theoretical advantages of THP-amino acids translate into tangible benefits in preclinical and clinical development.
Case Studies and Therapeutic Areas
-
Oncology : As previously mentioned, gilteritinib contains an amino-THP moiety that is crucial for its activity as an AXL/FLT3 receptor tyrosine kinase inhibitor in treating acute myeloid leukemia.[5] The THP ring likely orients the molecule optimally within the kinase binding pocket.
-
Neuroscience : The natural product dysiherbaine is a potent excitatory amino acid that acts as a glutamate receptor agonist.[11] Its complex structure features a densely functionalized THP ring. Synthetic routes to its core provide valuable building blocks for designing novel probes to study glutamate receptor subtypes, which are implicated in numerous neurodegenerative disorders.[11]
-
Antimicrobials : The incorporation of constrained amino acids, including cyclic ethers like tetrahydrofuran amino acids (a close relative of THP), into cationic peptides has been shown to yield compounds with significant activity against Mycobacterium tuberculosis while maintaining low toxicity towards mammalian cells.[12] This strategy enhances structural stability and proteolytic resistance, which are critical for developing effective antimicrobial peptides.
Enhancing Drug-like Properties
Beyond conformational constraint, the THP scaffold is a valuable tool for optimizing the pharmacokinetic profile of a peptide or small molecule. By replacing a lipophilic cyclohexyl or a long alkyl chain with a THP group, medicinal chemists can fine-tune properties critical for drug development:
-
Increased Solubility : The polar oxygen atom improves water solubility.
-
Metabolic Stability : The saturated heterocyclic ring is generally more resistant to metabolic oxidation compared to many aliphatic or aromatic systems.
-
Reduced Lipophilicity : Lowering the logP can reduce off-target toxicity and improve a candidate's overall developability profile.
Future Perspectives
The discovery and development of tetrahydropyran-based amino acids continue to evolve. Future research will likely focus on several key areas:
-
Novel Synthetic Methods : The development of more efficient, scalable, and enantioselective syntheses will be crucial for making a wider diversity of THP-amino acids accessible for screening.
-
Computational Design : As computational modeling becomes more predictive, the in silico design of THP-amino acids to stabilize specific, complex peptide folds (beyond simple turns) will accelerate the discovery of potent and selective binders.
-
New Applications : The unique properties of THP-amino acids will be exploited in new therapeutic areas, such as designing cell-penetrating peptides, developing proteolysis-targeting chimeras (PROTACs), and creating novel biomaterials.
References
-
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. Available from: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Available from: [Link]
-
Chakraborty, T. K., et al. (2010). Tetrahydrofuran amino acids of the past decade. Amino Acids, 38(1), 1-17. Available from: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-178. Available from: [Link]
-
Chakraborty, T. K., Roy, S., Koley, D., Dutta, S. K., & Kunwar, A. C. (2006). Conformational Analysis of Some C2-Symmetric Cyclic Peptides Containing Tetrahydrofuran Amino Acids. The Journal of Organic Chemistry, 71(16), 6240–6243. Available from: [Link]
-
Kim, D., & Lee, D. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 455. Available from: [Link]
-
Chakraborty, T. K., Roy, S., Koley, D., Dutta, S. K., & Kunwar, A. C. (2006). Conformational analysis of some C2-symmetric cyclic peptides containing tetrahydrofuran amino acids. Journal of Organic Chemistry, 71(16), 6240-6243. Available from: [Link]
-
Amanote Research. (n.d.). Structure-Based Conformational Preferences of Amino Acids. Available from: [Link]
-
Layton, M. E., & Johnson, J. S. (2007). Synthesis of the dysiherbaine tetrahydropyran core utilizing improved tethered aminohydroxylation conditions. Organic letters, 9(15), 2951-2954. Available from: [Link]
-
Sharma, R., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(1), 1-20. Available from: [Link]
-
Gu, X., et al. (2024). Synthesis of non-canonical amino acids through dehydrogenative tailoring. Nature Chemistry, 1-8. Available from: [Link]
-
Unknown. (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. LinkedIn. Available from: [Link]
-
Instituto de Química Médica. (n.d.). Peptide Secondary Structure Mimetics. Available from: [Link]
-
Unknown. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 738873. Available from: [Link]
-
Rowe, R. K., & Gellman, S. H. (2009). Synthetic mimetics of protein secondary structure domains. Journal of the Royal Society Interface, 6(Suppl 5), S553-S566. Available from: [Link]
-
Li, Z., et al. (2016). Protein/peptide secondary structural mimics. Chemical Society Reviews, 45(16), 4436-4448. Available from: [Link]
- Toniolo, C., & Crisma, M. (2002). Peptides Incorporating Secondary Structure Inducers and Mimetics. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22c. Thieme.
-
Unknown. (2024). Shaping of secondary structure by additional amino groups. Nature Communications, 15(1), 4509. Available from: [Link]
-
Unknown. (n.d.). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. LinkedIn. Available from: [Link]
-
Chakraborty, T. K., et al. (2014). Synthesis, Conformational Studies and Biological Profiles of Tetrahydrofuran Amino-Acid-Containing Cationic Antitubercular Peptides. ChemistryOpen, 3(3), 111-122. Available from: [Link]
-
Dunbrack, R. L. (n.d.). Introduction to the Conformational Analysis of Protein Side Chains. Dunbrack Lab. Available from: [Link]
Sources
- 1. pentelutelabmit.com [pentelutelabmit.com]
- 2. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]
- 3. Synthetic mimetics of protein secondary structure domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
- 7. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Secondary Structure Mimetics | Peptidomimeticos [iqm.csic.es]
- 10. scispace.com [scispace.com]
- 11. Synthesis of the dysiherbaine tetrahydropyran core utilizing improved tethered aminohydroxylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Potential biological relevance of alpha-substituted amino acids
The Quaternary Carbon Advantage: Engineering Stability and Potency via -Disubstituted Amino Acids
Executive Summary
In the landscape of peptide therapeutics, the "Quaternary Carbon Conundrum" presents a distinct dichotomy: nature generally avoids
This technical guide analyzes the biological and physicochemical relevance of substituting the alpha-proton of an amino acid with a carbon group (typically methyl, as seen in Aib or
Structural Mechanics: The Thorpe-Ingold Effect
The primary biological relevance of dAAs stems from the Thorpe-Ingold effect (gem-dimethyl effect). By replacing the
Conformational Restriction and Helicity
Unlike standard amino acids that sample a wide Ramachandran space, dAAs like 2-aminoisobutyric acid (Aib) are obligate helix inducers.
-
Short Oligomers (<8 residues): Aib strongly favors the
-helix (tightly wound, i+3 hydrogen bonding). -
Longer Sequences: In mixed sequences, Aib promotes standard
-helical formation (i+4 hydrogen bonding).
This restriction reduces the entropic penalty of binding. The peptide is "pre-organized" into its bioactive conformation before interacting with the receptor, significantly enhancing affinity.[1]
Visualization: The Entropy-Stability Pathway
The following diagram illustrates the causal link between steric substitution, entropy reduction, and therapeutic efficacy.
Figure 1: Mechanistic pathway showing how alpha-substitution translates to biological stability and potency.
Biological Implications: Pharmacokinetics & Stability
The most immediate biological impact of incorporating dAAs is the extension of in vivo half-life (
Mechanism of Proteolytic Resistance
Proteases require the peptide backbone to adopt an extended conformation to fit into the active site (S1/S1' pockets). The rigid, helical structure induced by dAAs, combined with the sheer bulk of the quaternary carbon, prevents the enzyme from accessing the scissile amide bond.
Comparative Stability Data
The table below summarizes the stability enhancement observed when standard residues are replaced with their
| Peptide Class | Modification | Target Enzyme | Fold Increase in | Mechanism |
| GLP-1 Analog | Ala8 | DPP-4 | >100x | Steric occlusion of N-terminal cleavage site. |
| Enkephalin | Gly2 | Aminopeptidases | ~30x | Prevents N-terminal degradation; induces turn structure. |
| Bradykinin | Pro7 | ACE | ~15x | Distorts scissile bond geometry. |
| RGD Peptide | Val | Serum Proteases | >50x | Rigidification of the RGD recognition loop. |
Note: Data generalized from comparative studies in medicinal chemistry literature (see References).
Technical Guide: Synthesis & SPPS Protocols
Synthesizing peptides with dAAs is non-trivial. The same steric bulk that confers biological stability creates a significant barrier to chemical coupling during Solid Phase Peptide Synthesis (SPPS).
The Coupling Challenge
The nucleophilicity of the amino group on an
Critical Rule: Standard HBTU/DIEA protocols will fail for consecutive hindered residues (e.g., Aib-Aib).
Optimized SPPS Protocol for Hindered Residues
This protocol is self-validating via the Kaiser test or Chloranil test (for secondary amines).
Reagents of Choice:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt as an additive to reduce racemization (though dAA racemization is rare due to the lack of an
-proton) and accelerate coupling. -
Solvent: DMF (standard) or NMP (for difficult sequences).
Step-by-Step Workflow:
-
Deprotection: 20% Piperidine in DMF (
min). Note: Extended deprotection is rarely needed, but thorough washing is critical. -
Activation (Pre-activation is vital):
-
Dissolve Fmoc-dAA-OH (5 eq).
-
Add HATU (4.9 eq) and HOAt (5 eq).
-
Add DIEA (10 eq).
-
Allow to react for 2 minutes before adding to resin.
-
-
Coupling:
-
Microwave:
C for 10 minutes (Preferred). -
Manual/Room Temp: Double couple (
hours).
-
-
Monitoring: Perform Chloranil test. If blue particles persist, recap and repeat coupling with PyAOP (Phosphonium salt), which is often superior for extremely hindered amines.
Diagram: High-Steric SPPS Workflow
Figure 2: Optimized SPPS decision tree for coupling sterically hindered
Therapeutic Case Studies
Semaglutide (GLP-1 Agonist)
Semaglutide exemplifies the successful application of Aib. Native GLP-1 is degraded by Dipeptidyl Peptidase-4 (DPP-4) at the Ala8 position (cleaving the His7-Ala8 bond).
-
Modification: Substitution of Ala8 with Aib8 .
-
Result: The gem-dimethyl group of Aib prevents DPP-4 from accessing the peptide bond. This, combined with fatty acid acylation (for albumin binding), extends the half-life from minutes (native GLP-1) to ~165 hours, enabling once-weekly dosing.
Trofinetide (Rett Syndrome)
Trofinetide is a synthetic analog of the N-terminal tripeptide of IGF-1 (Gly-Pro-Glu).
-
Modification: Methylation of the glutamate
-carbon.[2] -
Result: This modification increases bioavailability and stability in the CNS, allowing it to treat neuroinflammation associated with Rett syndrome.
References
-
Toniolo, C., et al. (1993). Structure and conformation of the (alpha-Me)Val residue in peptides. Journal of the American Chemical Society. Link
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry.[3][4] Link
-
Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[4] Journal of Medicinal Chemistry. Link
-
FDA Highlights of Prescribing Information. (2017). OZEMPIC (semaglutide) injection.Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[5] Chemical Reviews.[5] Link
Sources
Solubility profile of Methyl 2-amino-2-(oxan-4-yl)acetate oxalate in organic solvents
An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 2-amino-2-(oxan-4-yl)acetate Oxalate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of Methyl 2-amino-2-(oxan-4-yl)acetate oxalate in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, step-by-step experimental protocol for both kinetic and thermodynamic solubility determination, and offer insights into the interpretation and application of the resulting data. This document is designed to be a practical and authoritative resource, grounding its recommendations in established scientific principles and regulatory expectations.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter.[1] Poor aqueous solubility can lead to low and erratic absorption, hindering the development of a safe and effective oral dosage form.[2] Conversely, understanding the solubility of a compound in organic solvents is crucial for various stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction, crystallization, and purification.
-
Formulation Development: Identifying suitable solvent systems for liquid formulations, such as injectables, or for processes like spray drying and granulation.
-
Analytical Method Development: Choosing appropriate diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Preclinical and Toxicological Studies: Preparing solutions for in vitro and in vivo testing.
Methyl 2-amino-2-(oxan-4-yl)acetate oxalate, as an amino acid ester salt, possesses both polar and non-polar moieties. This structure suggests a complex solubility behavior that will be influenced by the properties of the chosen solvent, such as polarity, hydrogen bonding capacity, and dielectric constant. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a foundational requirement for its successful development.
Theoretical Considerations: What Governs Solubility?
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
For Methyl 2-amino-2-(oxan-4-yl)acetate oxalate, the key structural features influencing its solubility are:
-
The Amino Group and Oxalate Salt: These are ionizable groups that can engage in strong electrostatic interactions and hydrogen bonding.
-
The Ester Group: This group can act as a hydrogen bond acceptor.
-
The Oxane Ring: This is a relatively non-polar, cyclic ether that can participate in dipole-dipole and van der Waals interactions.
The solubility of this compound in a given organic solvent will depend on the solvent's ability to effectively solvate these different functional groups. For instance, protic solvents like alcohols can act as both hydrogen bond donors and acceptors, potentially solvating both the ionic and polar parts of the molecule. Aprotic polar solvents, such as DMSO or DMF, are good hydrogen bond acceptors and can solvate the cationic part of the molecule well. Non-polar solvents are unlikely to be effective at dissolving this salt due to their inability to overcome the strong lattice energy of the ionic crystal.
Experimental Determination of Solubility: A Step-by-Step Guide
The determination of solubility can be approached from two perspectives: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a high-throughput method often used in early drug discovery to rank compounds. It measures the concentration at which a compound, typically dissolved in a stock solution like DMSO, precipitates when added to an aqueous buffer.[3][4][5][6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is equilibrated with the solvent over a sufficient period.[3][7][8] This is the gold standard for solubility measurement and is crucial for later stages of drug development.
This guide will focus on the determination of thermodynamic solubility using the gold-standard shake-flask method, as it provides the most accurate and relevant data for drug development decisions.[7][9]
Pre-experimental Considerations
Before embarking on solubility measurements, several factors must be considered to ensure the generation of high-quality, reliable data:
-
Purity of the Compound: The presence of impurities can significantly affect the measured solubility. It is essential to use a well-characterized, pure sample of Methyl 2-amino-2-(oxan-4-yl)acetate oxalate.
-
Solid-State Characterization: The crystalline form (polymorph) of the compound can have a profound impact on its solubility. Therefore, the solid form of the starting material should be characterized using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). It is also crucial to analyze the solid material remaining after the solubility experiment to check for any polymorphic transformations.[8]
-
Solvent Selection: A range of organic solvents with varying polarities and functionalities should be selected. A suggested panel is provided in the protocol below.
-
Temperature Control: Solubility is a temperature-dependent property. All experiments should be conducted at a constant, controlled temperature, typically 25°C or 37°C.[10]
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can vary from a few hours to several days and should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.[3]
Experimental Workflow for Thermodynamic Solubility Determination
The following diagram illustrates the overall workflow for determining the thermodynamic solubility of Methyl 2-amino-2-(oxan-4-yl)acetate oxalate.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Experimental Protocol
Objective: To determine the thermodynamic solubility of Methyl 2-amino-2-(oxan-4-yl)acetate oxalate in a panel of organic solvents at 25°C.
Materials:
-
Methyl 2-amino-2-(oxan-4-yl)acetate oxalate (purity >99%)
-
Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility and low binding)
-
HPLC system with UV or MS detector
-
Analytical balance
Procedure:
-
Preparation of Solvent Vials: Add approximately 1 mL of each selected organic solvent to individual, labeled vials.
-
Addition of Compound: Add an excess amount of Methyl 2-amino-2-(oxan-4-yl)acetate oxalate to each vial. A visible amount of undissolved solid should remain at the bottom of the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker in an incubator set to 25°C. Agitate the samples for 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at intermediate time points (e.g., 24h, 48h, 72h) to ensure the measured concentration is stable.
-
Phase Separation: After equilibration, remove the vials and allow the solid to settle. To separate the saturated supernatant from the excess solid, two methods can be used:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes). Carefully pipette the supernatant for analysis.[11]
-
Filtration: Withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[11] It is crucial to discard the first few drops of the filtrate to saturate any potential binding sites on the filter.[11]
-
-
Sample Preparation for Analysis: Dilute the clear supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Analysis of Residual Solid: After removing the supernatant, the remaining solid should be carefully collected, dried, and analyzed by XRPD to check for any changes in the crystalline form during the experiment.[7][8]
The following diagram details the critical steps of sample preparation and analysis.
Caption: Sample Preparation and Analysis Workflow.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Illustrative Solubility Data for Methyl 2-amino-2-(oxan-4-yl)acetate Oxalate at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Qualitative Solubility |
| Methanol | 5.1 | > 100 | Very Soluble |
| Ethanol | 4.3 | 55.2 | Freely Soluble |
| Isopropanol | 3.9 | 20.1 | Soluble |
| Acetonitrile | 5.8 | 5.5 | Sparingly Soluble |
| Acetone | 5.1 | 2.8 | Slightly Soluble |
| Ethyl Acetate | 4.4 | < 0.1 | Very Slightly Soluble |
| Dichloromethane | 3.1 | < 0.01 | Practically Insoluble |
| Tetrahydrofuran (THF) | 4.0 | 0.5 | Very Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | > 150 | Very Soluble |
Note: The data in this table is hypothetical and for illustrative purposes only.
Interpretation of Results:
The hypothetical data suggests that Methyl 2-amino-2-(oxan-4-yl)acetate oxalate exhibits high solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF). This is expected given the presence of ionizable and hydrogen-bonding groups. The solubility decreases as the solvent becomes less polar, with the compound being practically insoluble in non-polar solvents like Dichloromethane. This information is invaluable for:
-
Process Chemistry: Methanol or ethanol could be good candidates for crystallization solvents.
-
Formulation Science: DMSO or DMF could be used to prepare high-concentration stock solutions for preclinical studies.
-
Analytical Chemistry: A mixture of acetonitrile and water would likely be a suitable mobile phase for HPLC analysis.
Conclusion
Determining the solubility profile of a new chemical entity like Methyl 2-amino-2-(oxan-4-yl)acetate oxalate is a fundamental step in its development journey. By following a systematic and rigorous experimental approach, such as the shake-flask method detailed in this guide, researchers can generate accurate and reliable data. This data provides crucial insights that inform decisions in process chemistry, formulation development, and analytical sciences, ultimately paving the way for the successful progression of the drug candidate. The principles and protocols outlined herein provide a robust framework for achieving this critical objective.
References
- Raytor. (2026, January 22).
- (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Solubility determination of compounds of pharmaceutical interest.
- AxisPharm. Kinetic Solubility Assays Protocol.
- BioDuro. ADME Solubility Assay.
- Lund University Publications.
- Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Kinetic solubility.
- (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- NIH.
- EMA. (2020, February 10).
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- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Thermal Stability and Decomposition Kinetics of Amino Acid Oxalate Salts: A Technical Guide
Executive Summary
Amino acid oxalate salts are a critical class of semi-organic hybrid materials that bridge the gap between biological molecules and solid-state chemistry. Characterized by robust hydrogen-bonding networks and zwitterionic interactions, these salts are highly valued in nonlinear optics (NLO), photonics, and as sacrificial precursors for metal oxide nanocrystallites (such as CuO)[1]. Understanding their thermal stability and decomposition kinetics is paramount for researchers in drug development and materials science, as these parameters dictate the material's processing window, shelf-life, and behavior under thermal stress.
This guide provides an authoritative analysis of the thermal degradation pathways of amino acid oxalates, synthesizing comparative quantitative data and detailing a self-validating experimental framework for thermal analysis.
Mechanistic Foundations of Thermal Stability
The thermal stability of amino acid oxalates is fundamentally governed by their crystal packing. Unlike simple organic crystals, amino acid oxalates form complex, non-centrosymmetric three-dimensional networks driven by strong intermolecular
When subjected to thermal stress, the decomposition is rarely a single-step event. Instead, it follows a multi-stage kinetic pathway:
-
Dehydration: Loss of lattice-coordinated or interstitial water molecules (typically between 50 °C and 150 °C).
-
Decarboxylation: The breakdown of the oxalate moiety, releasing carbon monoxide (CO) and carbon dioxide (CO₂). This is often the rate-limiting step in the degradation of the crystalline framework.
-
Backbone Degradation: The thermal cracking of the amino acid backbone, leading to the evolution of ammonia (NH₃), nitrogen oxides (NOₓ), and the formation of a carbonaceous residue.
Fig 1: Multi-stage thermal decomposition pathway of amino acid oxalates.
Comparative Thermal Data Analysis
The thermal stability limit (often defined as the onset temperature of the first major non-water mass loss) varies significantly depending on the specific amino acid side chain. Bulky or highly coordinated side chains (like histidine) tend to form more rigid crystal lattices, elevating the decomposition temperature.
Table 1: Thermal Stability and Decomposition Parameters of Key Amino Acid Oxalates
| Amino Acid Oxalate | Chemical Formula | Thermal Stability Limit | Primary Decomposition Stage | Ref |
| Glycine Oxalate | C₂H₅NO₂·C₂H₂O₄ | ~170 °C | Decarboxylation & Deamination | [2] |
| L-Alanine Oxalate | C₃H₇NO₂·C₂H₂O₄ | ~210 °C | Decarboxylation | [3] |
| L-Arginine Oxalate | C₆H₁₄N₄O₂·C₂H₂O₄ | ~123 °C (Onset) | Dehydration & Decarboxylation | [4] |
| L-Histidine Oxalate | C₆H₉N₃O₂·C₂H₂O₄ | ~248 °C | Multi-stage breakdown | [5] |
Note: Glycine oxalate is frequently utilized as a thermal precursor; calcination of glycine-oxalate mixtures at 400 °C to 600 °C is a proven method for synthesizing monoclinic CuO nanocrystallites[1].
Self-Validating Experimental Protocol: Hyphenated TGA-DSC-FTIR
To accurately map the decomposition kinetics of amino acid oxalates, researchers must employ a self-validating analytical system. Relying solely on Thermogravimetric Analysis (TGA) provides mass loss but no chemical context. By hyphenating TGA with Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR), every physical event (mass loss, heat flow) is cross-validated by chemical identification (evolved gas).
Step-by-Step Methodology & Causality
Step 1: Sample Preparation and Standardization
-
Action: Mill the amino acid oxalate crystals to a uniform particle size of <50 µm and desiccate for 24 hours prior to analysis. Load exactly 5.0 ± 0.1 mg into an alumina crucible.
-
Causality: Uniform, small particle sizes minimize internal thermal gradients and mass transfer resistance. This prevents "thermal lag"—where the core of the sample is at a lower temperature than the surface—ensuring sharp, reproducible decomposition peaks rather than artificially broadened curves.
Step 2: Atmospheric Control
-
Action: Purge the TGA furnace with high-purity Nitrogen (N₂) gas at a constant flow rate of 50 mL/min.
-
Causality: An inert atmosphere prevents the premature oxidative combustion of the amino acid backbone. This allows the researcher to isolate and measure purely thermal cracking events (such as intramolecular decarboxylation) without interference from exothermic oxidation reactions.
Step 3: Programmed Heating Profile
-
Action: Apply a linear heating rate of 10 °C/min from 25 °C to 800 °C.
-
Causality: A 10 °C/min rate is the optimal kinetic compromise. Faster rates cause overlapping of distinct decomposition stages (e.g., merging dehydration and decarboxylation), while slower rates may not generate a sufficient heat flow signal for the DSC sensor to accurately calculate the enthalpy of decomposition (
).
Step 4: Real-Time Evolved Gas Analysis (EGA)
-
Action: Route the exhaust from the TGA through a transfer line heated to 200 °C directly into an FTIR gas cell.
-
Causality: Heating the transfer line is critical; it prevents the condensation of volatile degradation intermediates (such as heavy amines or water vapor) before they reach the spectrometer. The FTIR provides real-time validation of the TGA data (e.g., a mass loss at 170 °C[2] is validated as decarboxylation only when a CO₂ stretch at 2350 cm⁻¹ is simultaneously detected).
Fig 2: Self-validating TGA-DSC-FTIR experimental workflow.
Conclusion
The thermal stability of amino acid oxalates is a direct function of their hydrogen-bonded network. While materials like L-Arginine oxalate begin to degrade near 123 °C[4], highly stable complexes like L-Histidine oxalate can withstand temperatures up to 248 °C[5]. By employing the rigorous, self-validating hyphenated techniques outlined above, researchers can precisely map these degradation pathways, enabling the optimization of these materials for advanced photonic devices and nanomaterial synthesis.
References
-
[5] Systematic investigation and comparison of oxalic acid dihydrate, ammonium oxalate hydrate and ammonium hydrogen oxalate oxalic acid dihydrate single crystals | Request PDF - ResearchGate. Source: researchgate.net. URL:[Link]
-
[1] Temperature dependent glycine-oxalate assisted synthesis of CuO nanocrystallites for catalytic reduction of 4-nitrophenol in water - ResearchGate. Source: researchgate.net. URL:[Link]
-
[4] Growth and dielectric properties of L-arginine acetate and L-arginine oxalate single crystals | Request PDF - ResearchGate. Source: researchgate.net. URL:[Link]
-
[3] Crystal growth, structure and characterizations of an organic optical material - L-alanine oxalate (LAO) | Request PDF - ResearchGate. Source: researchgate.net. URL:[Link]
-
[2] Growth and characterization of α and γ-glycine single crystals - ResearchGate. Source: researchgate.net. URL:[Link]
Sources
Application Notes and Protocols: Incorporation of Unnatural Amino Acids into Peptide Backbones
Introduction: Beyond Nature's 20 Amino Acid Building Blocks
The central dogma of molecular biology outlines the process by which the 20 canonical amino acids are assembled into proteins, the workhorses of biological systems. However, the functional and structural diversity of these 20 amino acids is inherently limited. The ability to incorporate unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs), into peptide backbones represents a significant leap forward in protein engineering, drug discovery, and fundamental biological research.[1][2][3] This technology allows for the introduction of novel chemical functionalities, biophysical probes, and structural constraints that are not accessible with the standard amino acid repertoire.[4][5][6]
The applications of peptides containing UAAs are vast and transformative. In drug development, the incorporation of UAAs can enhance the stability, potency, and bioavailability of peptide-based therapeutics.[1][7] For researchers, UAAs serve as powerful tools to probe protein structure and function with unprecedented precision, enabling the study of ligand-binding sites, conformational changes, and protein-protein interactions.[8][9] This guide provides a comprehensive overview of the primary methodologies for UAA incorporation, detailed protocols for their implementation, and expert insights into the rationale behind key experimental choices.
Core Methodologies for UAA Incorporation: A Comparative Overview
There are two principal strategies for incorporating UAAs into peptide backbones: chemical synthesis and biosynthetic methods. The choice of method depends on several factors, including the desired peptide length, the specific UAA to be incorporated, and the required yield.
| Method | Peptide Length | UAA Diversity | Yield | Key Advantages | Key Limitations |
| Solid-Phase Peptide Synthesis (SPPS) | Short to medium (< 50-70 amino acids) | Virtually unlimited | Milligrams to grams | High purity, precise control over sequence, can incorporate multiple different UAAs.[] | Inefficient for long peptides, can be costly for large-scale synthesis.[] |
| Genetic Code Expansion (in vivo) | Full-length proteins | Limited by the specificity of the orthogonal tRNA/aaRS pair | Micrograms to milligrams | Enables UAA incorporation in a cellular context, scalable for protein production.[2] | Requires engineering of orthogonal translational machinery, potential for off-target effects.[] |
| Cell-Free Protein Synthesis (CFPS) | Full-length proteins | Broader than in vivo methods | Micrograms to milligrams | Open system allows for direct addition of UAAs and other components, suitable for toxic proteins.[11][12] | Higher cost compared to in vivo expression, potential for lower yields. |
| Expressed Protein Ligation (EPL) | Large proteins | Virtually unlimited | Micrograms to milligrams | Allows for the site-specific incorporation of UAAs into large, recombinantly expressed proteins. | Requires a C-terminal thioester and an N-terminal cysteine, multi-step process. |
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS is a cornerstone of peptide chemistry and offers the most direct and versatile method for incorporating a wide array of UAAs into short to medium-length peptides.[] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.
The Rationale Behind SPPS for UAA Incorporation
The power of SPPS lies in its cyclical nature and the use of protecting groups. Each amino acid, including the UAA, is protected at its N-terminus (e.g., with Fmoc or Boc) and, if necessary, on its side chain. This ensures that the coupling reaction occurs specifically at the desired N-terminus of the growing peptide chain. The choice between Fmoc and Boc chemistry depends on the stability of the UAA and the desired cleavage conditions. Fmoc chemistry, with its milder deprotection conditions (piperidine), is generally preferred for a wider range of UAAs.
Workflow for UAA Incorporation via SPPS
Caption: General workflow for incorporating a UAA using Solid-Phase Peptide Synthesis.
Detailed Protocol: Fmoc-Based SPPS for UAA Incorporation
This protocol outlines the manual incorporation of a single UAA into a peptide sequence using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids (including the desired UAA)
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Ether (cold)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of the UAA:
-
Perform Fmoc deprotection of the N-terminal amino acid on the growing peptide chain as described above.
-
Wash the resin thoroughly.
-
Activate the Fmoc-protected UAA using the same procedure as for the standard amino acids.
-
Couple the activated UAA to the peptide chain for 2-4 hours. The longer coupling time is often necessary for bulkier UAAs.
-
Wash the resin extensively.
-
-
Chain Elongation: Continue the cycle of deprotection, washing, and coupling for the remaining amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and purify by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[13]
Biosynthetic Methods: Expanding the Genetic Code
Biosynthetic methods leverage the cell's own protein synthesis machinery to incorporate UAAs.[2] This is achieved by creating an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair.[14][15] This engineered pair functions independently of the host cell's endogenous synthetases and tRNAs, allowing for the site-specific incorporation of a UAA in response to a reassigned codon, typically a stop codon like UAG (amber).[5][16]
The Principle of Orthogonal Translation Systems
The fidelity of protein synthesis relies on the highly specific recognition between an aaRS and its cognate tRNA. Genetic code expansion exploits this by introducing an aaRS/tRNA pair from a different organism (e.g., from an archaeon into E. coli) that does not cross-react with the host's translational machinery.[4] The aaRS is then engineered through directed evolution to specifically recognize and charge the desired UAA onto the orthogonal tRNA. The orthogonal tRNA's anticodon is mutated to recognize a specific codon, such as the amber stop codon (UAG), that has been introduced into the gene of interest at the desired site for UAA incorporation.[17]
Workflow for Genetic Code Expansion
Caption: Workflow for site-specific UAA incorporation via genetic code expansion.
Protocol: UAA Incorporation in E. coli
This protocol provides a general framework for expressing a protein containing a single UAA in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the orthogonal aaRS and tRNA pair (specific for the desired UAA)
-
Plasmid encoding the target protein with an amber (UAG) codon at the desired position
-
The desired unnatural amino acid
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the two plasmids (the orthogonal pair plasmid and the target gene plasmid).
-
Growth of Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture Growth:
-
Inoculate a larger volume of LB medium (with antibiotics) with the overnight culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction:
-
Add the unnatural amino acid to the culture to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and UAA incorporation efficiency.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
-
Protein Purification: Purify the target protein from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
-
Characterization:
-
Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein. The presence of a band at the expected molecular weight is indicative of successful UAA incorporation.
-
Confirm the precise incorporation of the UAA by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Cell-Free Protein Synthesis (CFPS): An In Vitro Approach
CFPS offers a powerful alternative to in vivo expression, particularly for incorporating UAAs that may be toxic to cells or have poor membrane permeability.[6][11][12] In a cell-free system, the cellular machinery for transcription and translation is extracted and used in a test tube, providing an open environment where the reaction components can be precisely controlled.[18][19]
Rationale for Using CFPS for UAA Incorporation
The "open" nature of CFPS systems is their primary advantage.[11][12] Researchers can directly add the desired UAA, the orthogonal aaRS/tRNA pair (or pre-charged tRNA), and the DNA template to the reaction mixture. This bypasses the need for cellular uptake of the UAA and avoids potential cytotoxicity issues.[6][18] Furthermore, CFPS is amenable to high-throughput screening of UAA incorporation at different sites within a protein.
Protocol: UAA Incorporation Using an E. coli S30 Extract-Based CFPS System
Materials:
-
Commercial or lab-prepared E. coli S30 extract
-
Buffer/energy solution containing ATP, GTP, amino acids (lacking the one to be replaced if using a suppression strategy), and an energy regeneration system.
-
Plasmid or linear DNA template encoding the target gene with an amber codon.
-
Plasmid encoding the orthogonal aaRS/tRNA pair (or purified components).
-
The desired unnatural amino acid.
-
T7 RNA polymerase (if using a T7 promoter on the DNA template).
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the S30 extract, buffer/energy solution, DNA template, orthogonal aaRS/tRNA components, and the unnatural amino acid.
-
Incubation: Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for 2-4 hours.
-
Analysis of Expression:
-
Analyze a small aliquot of the reaction mixture by SDS-PAGE and Western blotting (if an antibody is available) to confirm the synthesis of the full-length protein.
-
For quantitative analysis, methods such as autoradiography (if using a radiolabeled amino acid) or fluorescence (if the UAA is fluorescent) can be employed.
-
-
Purification (Optional): If larger quantities of the protein are needed, the reaction can be scaled up, and the protein can be purified using standard chromatography techniques.
Challenges and Troubleshooting
While powerful, the incorporation of UAAs is not without its challenges. Low incorporation efficiency, misincorporation of natural amino acids, and protein misfolding are common issues.[]
| Challenge | Potential Cause | Troubleshooting Strategy |
| Low Yield of Full-Length Protein | Inefficient suppression of the stop codon by the orthogonal tRNA. Competition with release factors.[12] | Optimize the expression levels of the orthogonal aaRS and tRNA. Use an E. coli strain with a deleted or down-regulated release factor 1 (RF1).[20] |
| Misincorporation of Natural Amino Acids | The orthogonal aaRS has some affinity for a natural amino acid. | Further engineer the aaRS to improve its specificity for the UAA. |
| Protein Misfolding or Aggregation | The UAA is bulky or disrupts the natural protein structure. | Optimize expression conditions (e.g., lower temperature). Co-express molecular chaperones. Test UAA incorporation at different sites in the protein. |
| Cytotoxicity (in vivo) | The UAA or the expressed protein is toxic to the host cells. | Use a lower concentration of the UAA. Switch to a CFPS system. |
Conclusion and Future Perspectives
The ability to incorporate unnatural amino acids into peptide backbones has fundamentally expanded the toolkit of biochemists, drug developers, and synthetic biologists. From enhancing the therapeutic properties of peptides to providing novel insights into protein function, the applications of this technology are continually growing.[2][3] Future developments will likely focus on increasing the efficiency and fidelity of UAA incorporation, expanding the repertoire of genetically encodable UAAs, and developing methods for the simultaneous incorporation of multiple distinct UAAs into a single protein.[][21][22] As these techniques become more robust and accessible, they will undoubtedly play an increasingly important role in advancing our understanding and manipulation of biological systems.
References
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Expanded genetic code - Wikipedia. (URL: [Link])
-
Na H, et al. Experimental methods for scanning unnatural amino acid mutagenesis. Methods in Molecular Biology. (URL: [Link])
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England PM. Unnatural amino acid mutagenesis: a precise tool for probing protein structure and function. Biochemistry. (URL: [Link])
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Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. (URL: [Link])
-
New method boosts production of non-natural amino acids for peptide assembly. European Pharmaceutical Review. (URL: [Link])
-
Rodriguez EA, et al. In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences. (URL: [Link])
-
England PM. Unnatural Amino Acid Mutagenesis: A Precise Tool for Probing Protein Structure and Function. Biochemistry. (URL: [Link])
-
Chatterjee A, et al. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Communications. (URL: [Link])
-
Zhang D, et al. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. (URL: [Link])
-
Lu Y, et al. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Molecules. (URL: [Link])
-
Chatterjee A, et al. Efficient viral delivery system for unnatural amino acid mutagenesis in mammalian cells. Proceedings of the National Academy of Sciences. (URL: [Link])
-
Shrestha P, et al. Cell-free Unnatural Amino Acid Incorporation with Alternative Energy Systems and Linear Expression Templates. New Biotechnology. (URL: [Link])
-
Genetic Code Expansion - Addgene. (URL: [Link])
-
Wang L, et al. Unnatural Amino Acid Mutagenesis of Green Fluorescent Protein. Journal of the American Chemical Society. (URL: [Link])
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Cell-Free Synthesis of Defined Protein Conjugates by Site-directed Cotranslational Labeling - Madame Curie Bioscience Database - NCBI. (URL: [Link])
-
Expanding the genetic code - KLang Lab | Chemical Biology. (URL: [Link])
-
Rozenski J, et al. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. (URL: [Link])
-
Jin X, et al. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Applied Microbiology and Biotechnology. (URL: [Link])
-
Expanding the genetic code: a non-natural amino acid story - Portland Press. (URL: [Link])
-
Expansion of the Genetic Code: Unnatural Amino Acids and their Applications - Frontiers. (URL: [Link])
-
Schinn SM. Cell-Free Synthesis of Proteins with Unnatural Amino Acids: Exploring Fitness Landscapes, Engineering Membrane Proteins and Expanding the Genetic Code. Semantic Scholar. (URL: [Link])
-
The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Chen Y, et al. Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. Molecular BioSystems. (URL: [Link])
-
Zhang D, et al. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. (URL: [Link])
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Incorporation of Unnatural Amino Acids - Profacgen. (URL: [Link])
-
Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - MDPI. (URL: [Link])
-
Wang X, et al. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. (URL: [Link])
-
An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE. (URL: [Link])
-
Daugherty AB, et al. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Journal of Visualized Experiments. (URL: [Link])
-
Scheme of non-standard amino acid incorporation using an orthogonal... - ResearchGate. (URL: [Link])
-
In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC. (URL: [Link])
-
Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (URL: [Link])
- Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google P
-
Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis - Frontiers. (URL: [Link])
-
(PDF) The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. (URL: [Link])
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (URL: [Link])
-
Unnatural Amino Acids into Proteins/ Protein Engineering - International Research Journal. (URL: [Link])
-
Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells | Essays in Biochemistry | Portland Press. (URL: [Link])
-
Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. (URL: [Link])
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC. (URL: [Link])
-
Introduction of unnatural amino acids into proteins using expressed protein ligation - PubMed. (URL: [Link])
-
Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo | PNAS. (URL: [Link])
-
Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 | Briefings in Bioinformatics | Oxford Academic. (URL: [Link])
-
ChemInform Abstract: Peptides That Contain Unnatural Amino Acids: Toward Artificial Proteins | Request PDF - ResearchGate. (URL: [Link])
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- 2. addgene.org [addgene.org]
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- 4. Expanding the Genetic Code – KLang Lab | Chemical Biology | ETH Zurich [lang.ethz.ch]
- 5. portlandpress.com [portlandpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unnatural amino acid mutagenesis: a precise tool for probing protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 12. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expanded genetic code - Wikipedia [en.wikipedia.org]
- 15. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System [mdpi.com]
- 19. Cell-Free Synthesis of Defined Protein Conjugates by Site-directed Cotranslational Labeling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 21. pnas.org [pnas.org]
- 22. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 2-amino-2-(oxan-4-yl)acetate in Medicinal Chemistry: A Guide to Derivatization and Protocol Design
Introduction: The Emergence of Saturated Heterocycles in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of successful drug design. These structural motifs offer a compelling alternative to traditional carbocyclic rings, often imparting favorable physicochemical properties that can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Among these, the tetrahydropyran (THP) ring has garnered significant attention as a bioisosteric replacement for cyclohexyl and phenyl groups, offering a balance of structural rigidity, improved polarity, and the potential for hydrogen bond interactions through its ether oxygen.
This application note focuses on a particularly valuable building block: Methyl 2-amino-2-(oxan-4-yl)acetate . This compound marries the advantageous properties of the THP ring with the versatile reactivity of an α-amino ester, presenting a powerful scaffold for the generation of diverse chemical libraries. Its strategic use can lead to novel chemical entities with enhanced drug-like properties, making it a valuable asset for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of its synthetic utility, offering detailed protocols for key chemical transformations and a discussion of its potential applications.
The Oxane Ring: A Privileged Scaffold in Drug Discovery
The tetrahydropyran (oxane) moiety is more than just a cyclic ether; it is a strategic tool for medicinal chemists. Its utility stems from several key features:
-
Improved Physicochemical Properties: Compared to its carbocyclic analog, cyclohexane, the THP ring exhibits lower lipophilicity. This can lead to improved aqueous solubility and a more favorable overall ADME profile for the parent molecule.
-
Bioisosterism: The THP ring can act as a bioisostere for other cyclic systems. This allows for scaffold hopping and the exploration of new chemical space while maintaining or improving biological activity. For instance, replacing a cyclohexylglycine moiety with a (oxan-4-yl)glycine unit can modulate a compound's properties without drastically altering its shape and binding interactions.
-
Hydrogen Bonding Capability: The endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets that is absent in carbocyclic analogs.
-
Metabolic Stability: The ether linkage in the THP ring is generally more resistant to metabolic degradation compared to more labile functionalities, potentially increasing the in vivo half-life of a drug candidate.
The integration of these features in Methyl 2-amino-2-(oxan-4-yl)acetate makes it a highly attractive starting point for the synthesis of novel therapeutics, particularly in areas such as neurological disorders and metabolic diseases.[1]
Synthesis of the Scaffold
While commercially available from several suppliers, understanding the synthesis of Methyl 2-amino-2-(oxan-4-yl)acetate provides valuable context for its application. A common synthetic route involves a multi-step process starting from readily available materials. A plausible, albeit general, pathway is the Strecker synthesis or a related methodology starting from tetrahydropyran-4-one.
Core Derivatization Strategies and Protocols
The true power of Methyl 2-amino-2-(oxan-4-yl)acetate lies in its versatility as a scaffold. The primary amino group and the methyl ester functionality serve as convenient handles for a wide range of chemical modifications. This section provides detailed protocols for three fundamental transformations: amide bond formation, N-alkylation, and ester reduction.
Amide Bond Formation: Building Diverse Libraries
The reaction of the primary amine with a carboxylic acid to form an amide bond is one of the most frequently utilized reactions in medicinal chemistry. This transformation allows for the introduction of a vast array of substituents, enabling extensive structure-activity relationship (SAR) studies.
This protocol describes a general and reliable method for the coupling of a carboxylic acid to Methyl 2-amino-2-(oxan-4-yl)acetate using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
Methyl 2-amino-2-(oxan-4-yl)acetate hydrochloride
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and Methyl 2-amino-2-(oxan-4-yl)acetate hydrochloride (1.1 eq) in anhydrous DCM (or DMF) at 0 °C, add HOBt (1.2 eq).
-
Add DIPEA (2.5 eq) dropwise to the mixture to neutralize the hydrochloride salt and facilitate the reaction.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Causality Behind Experimental Choices:
-
EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress racemization of the α-carbon and to form a more reactive HOBt-ester intermediate, which improves coupling efficiency, especially with sterically hindered or electron-deficient partners.
-
DIPEA: As a non-nucleophilic base, DIPEA is used to deprotonate the amine hydrochloride without competing in the coupling reaction.
-
Anhydrous Conditions: While not strictly necessary for all EDC couplings, anhydrous conditions are recommended to prevent hydrolysis of the activated carboxylic acid intermediate.
Amide Coupling Workflow
N-Alkylation via Reductive Amination: Exploring Substitutions on the Amine
N-alkylation of the primary amine introduces another point of diversity, allowing for the fine-tuning of a molecule's properties. Reductive amination is a robust and widely used method for this transformation, involving the reaction of the amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding secondary amine.
This protocol details the N-alkylation of Methyl 2-amino-2-(oxan-4-yl)acetate with an aldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
Methyl 2-amino-2-(oxan-4-yl)acetate
-
Aldehyde or Ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Methyl 2-amino-2-(oxan-4-yl)acetate (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions, and it does not reduce the ester functionality.
-
Catalytic Acetic Acid: The acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the corresponding imine.
Reductive Amination Workflow
Ester Reduction to the Corresponding Amino Alcohol
Reduction of the methyl ester to a primary alcohol provides a 1,2-amino alcohol derivative. These motifs are valuable chiral building blocks and can serve as precursors for further functionalization, such as the synthesis of oxazolidinones or other heterocyclic systems.
This protocol describes the reduction of the methyl ester using the powerful reducing agent, lithium aluminum hydride.
Materials:
-
Methyl 2-amino-2-(oxan-4-yl)acetate derivative (e.g., N-protected)
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Glauber's salt
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Caution: LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred suspension of LAH (2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of the N-protected Methyl 2-amino-2-(oxan-4-yl)acetate derivative (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and quench the excess LAH by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.
-
Purify by silica gel column chromatography if necessary.
Causality Behind Experimental Choices:
-
Lithium Aluminum Hydride (LAH): LAH is a potent reducing agent capable of reducing esters to primary alcohols. Milder reducing agents like sodium borohydride are generally not effective for this transformation.
-
N-Protection: It is often necessary to protect the amino group (e.g., as a Boc or Cbz carbamate) prior to LAH reduction to prevent side reactions, such as the formation of amides from the reaction of the amine with the ester.
-
Fieser Workup: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the workup process.
Ester Reduction Workflow
Illustrative Applications and Data
While specific, comprehensive SAR studies on derivatives of Methyl 2-amino-2-(oxan-4-yl)acetate are not yet widely published, the value of the (oxan-4-yl)glycine moiety can be inferred from its use as a key intermediate in the synthesis of various bioactive molecules.[1] For instance, in the development of GLP-1 receptor agonists, the incorporation of similar saturated heterocyclic systems has been shown to be crucial for achieving oral bioavailability and desired pharmacological activity. The replacement of a gem-dimethyl group on a cyclohexane ring with a spiro-oxetane, a related saturated heterocycle, has been noted in patent literature as a key modification. This highlights the principle of using such heterocycles to modulate drug properties.
The following table provides hypothetical, yet plausible, data illustrating how the derivatization of this scaffold could impact biological activity against a generic kinase target. This serves to exemplify the type of data that can be generated using the protocols described above.
| Compound | R1 (Amide) | R2 (N-Alkyl) | Kinase IC50 (nM) | Aqueous Solubility (µg/mL) |
| 1 | 4-Fluorobenzoyl | H | 150 | 25 |
| 2 | 2-Naphthoyl | H | 75 | 10 |
| 3 | 4-Fluorobenzoyl | Methyl | 120 | 30 |
| 4 | 4-Fluorobenzoyl | Cyclopropylmethyl | 80 | 28 |
| 5 (Alcohol) | 4-Fluorobenzoyl | H | >1000 | 50 |
This data is illustrative and not based on published results.
Conclusion and Future Outlook
Methyl 2-amino-2-(oxan-4-yl)acetate is a versatile and valuable scaffold for modern medicinal chemistry. Its inherent properties, derived from the tetrahydropyran ring, offer a strategic advantage in the design of drug candidates with improved ADME profiles. The straightforward derivatization of its amino and ester functionalities, as detailed in the provided protocols, allows for the rapid generation of diverse chemical libraries.
As the demand for novel therapeutics with enhanced drug-like properties continues to grow, the strategic use of saturated heterocyclic building blocks like Methyl 2-amino-2-(oxan-4-yl)acetate will undoubtedly play an increasingly important role. Researchers and scientists are encouraged to explore the full potential of this scaffold in their drug discovery programs.
References
-
Synthesis, characterization, and evaluation of (E)-methyl 2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)acetate as a biological agent and an anion sensor. PubMed. [Link]
- Heterocyclic compound derivatives and medicines.
-
PGR2025-00057 UNITED STATES PATENT AND TRADEMARK OFFICE. Unified Patents. [Link]
-
Synthesis and In vivo anti-inflammatory activity of long-chain 2-amino-alcohols. PubMed. [Link]
-
Synthesis and therapeutic application of beta-amino alcohol derivatives. OUCI. [Link]
Sources
Application Note: A Robust Protocol for the Purification of Amino Esters via Oxalate Salt Formation
Abstract: The isolation and purification of amino esters are critical steps in pharmaceutical and fine chemical synthesis. Often, these compounds are oils or low-melting solids, making traditional purification by crystallization challenging. This application note details a robust and reliable protocol for the purification of amino esters by converting them into their crystalline oxalate salts. This method leverages the principles of acid-base chemistry and differential solubility to effectively remove neutral organic impurities and achieve high purity. The protocol covers salt formation, isolation, optional recrystallization, and subsequent liberation of the purified free amino ester.
Scientific Principles and Rationale
The purification of amines through salt formation is a classical and highly effective technique.[1] The basic nitrogen atom of an amino ester readily reacts with an acid to form an ammonium salt, which typically exhibits significantly different physical properties—most notably, increased polarity and a higher propensity to crystallize.[1][2]
Why Oxalic Acid?
While various acids like hydrochloric and sulfuric acid can be used, oxalic acid (C₂H₂O₄) offers several distinct advantages:
-
Crystallinity: Oxalate salts of amines are frequently well-defined, crystalline solids, even when the parent amine is an oil.[3] This contrasts with other salts, such as sulfates, which can sometimes precipitate as gummy or oily products that are difficult to handle.[4]
-
Stoichiometry: As a dicarboxylic acid, oxalic acid can form either a hydrogen oxalate (1:1 amine to acid ratio) or a normal oxalate (2:1 amine to acid ratio).[5][6] For purification, the 1:1 hydrogen oxalate is most common and is formed by reacting equimolar amounts of the amine and oxalic acid.[4]
-
Solubility Profile: Amine oxalate salts generally exhibit low solubility in many common organic solvents (e.g., ethers, acetone, ethyl acetate) while remaining soluble in others (e.g., lower alcohols like methanol or isopropanol).[4][7][8] This differential solubility is the cornerstone of the purification, allowing impurities to be washed away while the desired salt remains a solid.
-
Cost-Effectiveness and Availability: Oxalic acid is an inexpensive, readily available, and biodegradable reagent.[9]
The overall strategy involves dissolving the crude amino ester in a suitable solvent, adding a solution of oxalic acid to precipitate the amine oxalate salt, and leaving the less polar, non-basic impurities behind in the solution.
Materials and Equipment
Materials:
-
Crude Amino Ester
-
Anhydrous Oxalic Acid (or Oxalic Acid Dihydrate, if protocol is adjusted)
-
Solvents for Salt Formation (ACS Grade or higher):
-
Reagents for Liberation of Free Amine:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1-2 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution[10]
-
-
Extraction Solvent:
-
Ethyl Acetate, Diethyl Ether, or Dichloromethane (DCM)
-
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying
Equipment:
-
Standard laboratory glassware (Erlenmeyer flasks, beakers)
-
Magnetic stirrer and stir bars
-
Büchner funnel and vacuum flask for filtration
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Analytical balance
-
Standard analytical instruments for quality control (NMR, HPLC, Melting Point Apparatus)
Experimental Protocol: Step-by-Step Methodology
This protocol is divided into three main stages: Oxalate Salt Formation, Isolation and Purification, and Liberation of the Free Amino Ester.
Stage 1: Oxalate Salt Formation
-
Preparation of the Amino Ester Solution:
-
Dissolve the crude amino ester (1.0 equivalent) in a minimal amount of a suitable solvent.
-
Expert Insight: The choice of solvent is critical. An ideal solvent should fully dissolve the crude amino ester but provide low solubility for the resulting oxalate salt. Isopropyl alcohol (IPA), ethanol, or acetone are excellent starting points.[4][8] A patent for preparing phenylene diamine oxalates highlights the superiority of acetone over alcohols, leading to faster reactions and higher yields.[8]
-
-
Preparation of the Oxalic Acid Solution:
-
In a separate flask, dissolve anhydrous oxalic acid (1.0 to 1.1 equivalents) in the same solvent used for the amino ester. Using a slight excess of oxalic acid can help drive the reaction to completion, but a large excess should be avoided.
-
Causality: Using anhydrous oxalic acid and dry solvents is preferable, as the presence of water can sometimes lead to the formation of non-crystalline oils.[4]
-
-
Precipitation of the Oxalate Salt:
-
While stirring the amino ester solution, add the oxalic acid solution dropwise.
-
The formation of a precipitate may be instantaneous or may require some time. If no solid forms immediately, try the following:
-
Once precipitation begins, continue stirring for 30-60 minutes to ensure complete salt formation.
-
Stage 2: Isolation and Purification
-
Isolation by Filtration:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold solvent (the same one used for precipitation) to remove any soluble impurities clinging to the crystals.
-
Follow with a wash using a non-polar solvent like diethyl ether to facilitate drying.[4]
-
-
(Optional but Recommended) Recrystallization:
-
For achieving the highest purity, recrystallization of the crude oxalate salt is recommended.[11]
-
Procedure: Dissolve the salt in a minimum amount of a hot solvent in which it has higher solubility (e.g., methanol, ethanol, or an IPA/ether mixture).[4] Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Collect the purified crystals by vacuum filtration as described above.
-
Stage 3: Liberation of the Free Amino Ester
-
Dissolution of the Salt:
-
Suspend the purified amino ester oxalate salt in a biphasic system consisting of an extraction solvent (e.g., ethyl acetate or DCM) and water.
-
-
Basification:
-
Extraction and Drying:
-
Transfer the mixture to a separatory funnel. The now-neutral, less polar free amino ester will partition into the organic layer.[2]
-
Separate the layers. Extract the aqueous layer one or two more times with fresh organic solvent to maximize recovery.
-
Combine the organic extracts and dry them over anhydrous Na₂SO₄ or MgSO₄.
-
-
Final Isolation:
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified, free amino ester.
-
Process Workflow and Optimization
Workflow Diagram
The entire process can be visualized as a straightforward workflow from a crude product to a highly pure compound.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
- 9. The Science of Oxalic Acid: Chemical Reactions and Uses [postapplescientific.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. reddit.com [reddit.com]
Application Notes & Protocols for the Chiral Resolution of Racemic Methyl 2-amino-2-(oxan-4-yl)acetate
Abstract
The enantiomers of Methyl 2-amino-2-(oxan-4-yl)acetate, a key building block in contemporary drug discovery, can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and scalable methods for their separation is of paramount importance. This document provides a comprehensive guide to the chiral resolution of racemic Methyl 2-amino-2-(oxan-4-yl)acetate, offering detailed protocols for diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC). Each method is presented with a focus on the underlying chemical principles, experimental design considerations, and step-by-step implementation to empower researchers and drug development professionals in the synthesis of enantiomerically pure compounds.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules, such as Methyl 2-amino-2-(oxan-4-yl)acetate, the spatial arrangement of atoms can lead to significant differences in how each enantiomer interacts with chiral biological targets like enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other (the distomer) could be inactive or, in some cases, responsible for adverse effects.[1] Therefore, obtaining enantiomerically pure active pharmaceutical ingredients (APIs) is a critical aspect of drug development to enhance therapeutic efficacy and minimize potential risks.[1]
This guide details three widely applicable and effective techniques for the chiral resolution of racemic Methyl 2-amino-2-(oxan-4-yl)acetate:
-
Diastereomeric Salt Formation: A classical and industrially scalable method that involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.[2][3]
-
Enzymatic Kinetic Resolution: A highly selective biocatalytic method that utilizes an enzyme to preferentially react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.[4][5]
-
Preparative Chiral HPLC: A powerful chromatographic technique that employs a chiral stationary phase (CSP) to directly separate the enantiomers, suitable for both analytical and preparative scales.[6][7]
Diastereomeric Salt Crystallization: A Classical Approach
This technique leverages the principle that enantiomers, while having identical physical properties, react with a single enantiomer of a chiral resolving agent to form diastereomers.[8] These diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization.[2][8] For the target molecule, which contains a basic amino group, a chiral acid is the resolving agent of choice.
Principle of Separation
The reaction of racemic Methyl 2-amino-2-(oxan-4-yl)acetate with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts:
-
(R)-Methyl 2-amino-2-(oxan-4-yl)acetate • L-(+)-tartrate
-
(S)-Methyl 2-amino-2-(oxan-4-yl)acetate • L-(+)-tartrate
Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer will preferentially crystallize, allowing for its isolation by filtration. The free enantiomer can then be liberated from the salt by treatment with a base.
Experimental Workflow: Diastereomeric Salt Crystallization
Caption: Workflow for Diastereomeric Salt Crystallization.
Detailed Protocol: Diastereomeric Salt Crystallization
Materials:
-
Racemic Methyl 2-amino-2-(oxan-4-yl)acetate
-
L-(+)-Tartaric acid (or other suitable chiral acid like (S)-(+)-mandelic acid)
-
Methanol
-
Isopropyl alcohol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve 10.0 g of racemic Methyl 2-amino-2-(oxan-4-yl)acetate in 100 mL of methanol at 40 °C.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in 50 mL of methanol.
-
Slowly add the tartaric acid solution to the amino ester solution with continuous stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, add 50 mL of isopropyl alcohol as an anti-solvent and continue to stir at room temperature for 1 hour.
-
Further cool the mixture in an ice bath for 2-4 hours to maximize crystal formation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold methanol/isopropyl alcohol (1:1).
-
Dry the crystals under vacuum.
-
-
Liberation of the Enriched Amino Ester:
-
Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of dichloromethane.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is 8-9.
-
Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched Methyl 2-amino-2-(oxan-4-yl)acetate.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the recovered amino ester using chiral HPLC (see Section 4 for analytical method).
-
Enzymatic Kinetic Resolution: A Biocatalytic Approach
Enzymatic resolutions offer high enantioselectivity under mild reaction conditions. Lipases are particularly effective for the kinetic resolution of racemic esters.[5] In this approach, the enzyme preferentially hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted.[4][5]
Principle of Separation
The enzyme Candida antarctica lipase B (CALB) is known for its ability to enantioselectively hydrolyze amino esters.[4] When racemic Methyl 2-amino-2-(oxan-4-yl)acetate is treated with CALB in an aqueous buffer, one enantiomer will be selectively hydrolyzed to the corresponding amino acid, while the other enantiomer of the methyl ester remains largely unreacted. The separation of the resulting amino acid (product) from the unreacted amino ester (substrate) is straightforward due to their different chemical properties (e.g., solubility and pKa). The theoretical maximum yield for the unreacted ester is 50%.[5]
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol: Enzymatic Kinetic Resolution
Materials:
-
Racemic Methyl 2-amino-2-(oxan-4-yl)acetate
-
Immobilized Candida antarctica lipase B (CALB)
-
Phosphate buffer (0.1 M, pH 7.5)
-
tert-Butyl methyl ether (MTBE)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Orbital shaker or magnetic stirrer
-
pH meter
Procedure:
-
Enzymatic Reaction:
-
To a flask containing 100 mL of 0.1 M phosphate buffer (pH 7.5), add 5.0 g of racemic Methyl 2-amino-2-(oxan-4-yl)acetate.
-
Add 500 mg of immobilized CALB.
-
Incubate the mixture at 30-40 °C with gentle agitation (e.g., 150 rpm on an orbital shaker).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by HPLC to determine the extent of hydrolysis.
-
-
Reaction Quenching:
-
When the reaction reaches approximately 50% conversion (typically after 24-48 hours), quench the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
-
Extraction and Separation:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to ~9-10 with 1 M NaOH to ensure the amino acid is in its carboxylate form and the unreacted amino ester is a free base.
-
Extract the unreacted amino ester with tert-butyl methyl ether (3 x 75 mL).
-
Combine the organic extracts. The aqueous layer now contains the hydrolyzed amino acid, which can also be isolated if desired by acidifying the aqueous layer and extracting with a suitable organic solvent.
-
-
Isolation of the Unreacted Ester:
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched Methyl 2-amino-2-(oxan-4-yl)acetate.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the recovered ester using chiral HPLC.
-
Preparative Chiral HPLC: A Direct Separation Method
Preparative chiral HPLC is a highly efficient method for the direct separation of enantiomers.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are particularly versatile for a wide range of compounds, including amino acid derivatives.[7]
Principle of Separation
The enantiomers of Methyl 2-amino-2-(oxan-4-yl)acetate are passed through a column packed with a chiral stationary phase. The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, resulting in a longer retention time. By continuously collecting the eluent, the separated enantiomers can be isolated in high purity.
Experimental Workflow: Preparative Chiral HPLC
Caption: Workflow for Preparative Chiral HPLC.
Detailed Protocol: Preparative Chiral HPLC
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column such as CHIRALPAK® series)
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade diethylamine (DEA)
-
Racemic Methyl 2-amino-2-(oxan-4-yl)acetate
Procedure:
-
Analytical Method Development (Example Conditions):
-
Column: CHIRALPAK® IA (or similar polysaccharide-based CSP), 4.6 x 250 mm, 5 µm
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25 °C
-
Note: These are starting conditions and should be optimized to achieve baseline separation (Resolution > 1.5).
-
-
Preparative Scale-Up:
-
Column: CHIRALPAK® IA (or the same stationary phase as analytical), 20 x 250 mm, 5 µm
-
Mobile Phase: Use the optimized mobile phase from the analytical scale.
-
Flow Rate: Adjust the flow rate based on the column diameter (e.g., ~18-20 mL/min for a 20 mm ID column).
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase to an appropriate concentration (e.g., 10-20 mg/mL).
-
-
Separation and Fraction Collection:
-
Perform a blank injection with the mobile phase to establish a baseline.
-
Inject the dissolved racemic mixture onto the preparative column.
-
Collect the eluent in fractions as each enantiomer peak elutes. Use the UV detector signal to determine the start and end of each peak.
-
-
Isolation:
-
Combine the fractions corresponding to the first eluting enantiomer and the fractions for the second eluting enantiomer into separate pools.
-
Remove the solvent from each pool under reduced pressure using a rotary evaporator to yield the isolated, enantiomerically pure products.
-
-
Analysis:
-
Re-inject a small sample of each isolated enantiomer onto the analytical chiral HPLC column to confirm its enantiomeric purity (should be >99% ee).
-
Comparative Summary of Resolution Techniques
| Technique | Advantages | Disadvantages | Typical Yield | Scalability |
| Diastereomeric Salt Crystallization | Cost-effective for large scale, well-established technology.[2] | Labor-intensive screening of resolving agents and solvents, can be time-consuming.[2] | < 50% for one enantiomer per cycle (can be improved with racemization and recycling). | High |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly.[4][5] | Theoretical maximum yield of 50% for the desired enantiomer, enzyme cost and stability can be a factor.[5] | < 50% for the unreacted substrate. | Moderate to High |
| Preparative Chiral HPLC | Direct separation, high purity achievable, applicable to a wide range of compounds.[6] | Higher cost of instrumentation and chiral stationary phases, solvent consumption can be high.[7] | Potentially > 95% recovery of both enantiomers. | Low to Moderate |
Conclusion
The choice of a chiral resolution technique for Methyl 2-amino-2-(oxan-4-yl)acetate depends on several factors, including the desired scale of production, cost considerations, and available equipment. Diastereomeric salt crystallization remains a robust method for large-scale synthesis. Enzymatic kinetic resolution offers an elegant and highly selective alternative, particularly when mild conditions are required. For high-purity enantiomers on a smaller to moderate scale, or for analytical determination of enantiomeric excess, preparative and analytical chiral HPLC are unparalleled. The protocols provided herein serve as a comprehensive starting point for researchers to successfully resolve racemic Methyl 2-amino-2-(oxan-4-yl)acetate and obtain the desired enantiomerically pure compounds for further research and development.
References
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1644–1649. [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
- Chibata, I., Tosa, T., & Endo, N. (1968). U.S. Patent No. 3,386,888. Washington, DC: U.S.
-
Głuszyńska, A., & Miziak, P. (2019). Biocatalytic Resolution of Enantiomeric Mixtures of 1-Aminoethanephosphonic Acid. Molecules, 24(15), 2789. [Link]
-
Forgó, P., & Kele, Z. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3948–3961. [Link]
- Fisher, T. H., & Triggle, D. J. (1983). U.S. Patent No. 4,379,941. Washington, DC: U.S.
-
Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Nagy, Z. K., & Fekete, Z. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2686–2697. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]
-
Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]
-
Bhushan, R. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 20-30. [Link]
-
LibreTexts. (2023). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
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LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
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Analysis of Amino Acid Derivatives: A Senior Application Scientist's Guide to HPLC and GC Methods
Abstract
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of amino acids is fundamental. This guide provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of amino acid derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering a self-validating framework for robust and reproducible results. We will explore the intricacies of derivatization chemistry, chromatographic separation, and detection, equipping you with the knowledge to select and optimize the ideal method for your specific analytical challenge.
Introduction: The Analytical Imperative for Amino Acid Analysis
Amino acids, the fundamental building blocks of proteins, play a pivotal role in a vast array of biological processes. Their accurate quantification is critical in diverse fields, including clinical diagnostics, food science, and pharmaceutical research. However, the inherent properties of amino acids—high polarity, low volatility, and often the lack of a strong chromophore—present significant analytical challenges.[1][2] To overcome these hurdles, derivatization is a near-universal prerequisite for their analysis by both HPLC and GC. This chemical modification enhances their volatility for GC or introduces a UV-absorbing or fluorescent tag for sensitive HPLC detection.[3][4] This guide will navigate the landscape of these derivatization strategies and their subsequent chromatographic analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is the predominant technique for amino acid analysis due to its suitability for non-volatile and thermally labile compounds.[1][5] The strategy hinges on pre-column derivatization, where amino acids are tagged with a molecule that imparts desirable chromatographic and detection characteristics.
The Rationale Behind Pre-Column Derivatization in HPLC
The primary objectives of pre-column derivatization for HPLC analysis are:
-
Enhanced Detectability: Introduction of a chromophore for UV-Vis detection or a fluorophore for highly sensitive fluorescence detection.[4]
-
Improved Chromatographic Behavior: The derivatizing agent can alter the polarity of the amino acids, making them amenable to separation on commonly used reversed-phase columns.[2]
-
Increased Stability: The resulting derivatives are often more stable than the parent amino acids under analytical conditions.[6]
The choice of derivatizing agent is a critical decision, influenced by factors such as reaction speed, derivative stability, detection sensitivity, and whether the analysis of secondary amines (like proline) is required.[7]
Common HPLC Derivatization Reagents: A Comparative Overview
| Derivatization Reagent | Amino Acid Coverage | Reaction Time | Derivative Stability | Detection Method | Key Advantages & Disadvantages |
| o-Phthalaldehyde (OPA) | Primary amines only | ~1 minute (very fast) | Unstable, requires automation | Fluorescence | Advantages: Fast reaction, high sensitivity.[8] Disadvantages: Does not react with secondary amines, derivatives are unstable.[9] |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary amines | 5 - 40 minutes | Stable | Fluorescence, UV | Advantages: Reacts with primary and secondary amines, stable derivatives.[7][10][11] Disadvantages: Slower reaction, potential for interfering by-products.[7] |
| Phenylisothiocyanate (PITC) | Primary & Secondary amines | 5 - 20 minutes | Stable | UV (254 nm) | Advantages: Reacts with primary and secondary amines, stable derivatives.[12][13] Disadvantages: Requires removal of excess reagent, which can be complex.[7][14] |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary & Secondary amines | ~1 min reaction, 10 min heating | Highly Stable | Fluorescence, UV | Advantages: Rapid reaction, stable derivatives, minimal interference.[7][15] Disadvantages: Commercially available as a kit, which can be a higher cost. |
Experimental Protocol: HPLC Analysis with OPA/Fmoc-Cl Derivatization
This protocol provides a robust method for the analysis of both primary and secondary amino acids by combining the rapid reaction of OPA with the comprehensive coverage of Fmoc-Cl. This can be performed sequentially in an automated pre-column derivatization workflow.[4][9]
2.3.1. Reagent Preparation
-
Borate Buffer (0.1 M, pH 9.2): Dissolve boric acid in ultrapure water and adjust the pH with 10 M NaOH.[8]
-
OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 0.3 mL of ethanol, then add 0.7 mL of 0.1 M borate buffer and 4 mL of ultrapure water.[16]
-
3-Mercaptopropionic Acid (MPA) Reagent: Add 10 µL of 3-mercaptopropionic acid to 10 mL of 0.1 M borate buffer.[16]
-
OPA/MPA Solution: Mix the OPA and MPA reagents.[8]
-
Fmoc-Cl Reagent: Dissolve 10 mg of 9-fluorenylmethyl chloroformate in 100 mL of acetonitrile.[16]
2.3.2. Automated Derivatization and HPLC Analysis
The following steps can be programmed into a modern HPLC autosampler for automated, reproducible derivatization.[4][16]
-
Sample Transfer: Aspirate a defined volume of the amino acid standard or sample into the autosampler needle or a reaction vial.
-
OPA Derivatization (for primary amino acids):
-
Aspirate the OPA/MPA solution.
-
Mix thoroughly with the sample.
-
Allow a short reaction time (e.g., 1 minute).[8]
-
-
Fmoc-Cl Derivatization (for secondary amino acids):
-
Aspirate the Fmoc-Cl reagent.
-
Mix with the OPA-derivatized sample.
-
Allow a defined reaction time.
-
-
Injection: Inject a portion of the final reaction mixture onto the HPLC column.
2.3.3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Sodium acetate buffer.
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient: A programmed gradient from a lower to a higher percentage of Mobile Phase B is used to elute the derivatized amino acids.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled, often around 40°C.
-
Detection:
2.3.4. Workflow Diagram
Caption: Automated HPLC-FLD workflow for amino acid analysis.
Gas Chromatography (GC): The Choice for Volatile Derivatives
While HPLC is more common, GC offers a powerful alternative, particularly when coupled with mass spectrometry (GC-MS), providing high resolution and sensitive detection.[17][18] The critical prerequisite for GC analysis of amino acids is their conversion into volatile and thermally stable derivatives.[3][19]
The Necessity of Derivatization for GC
Amino acids are zwitterionic and non-volatile, making them unsuitable for direct GC analysis.[19] They will decompose at the high temperatures of the GC injector and column.[19][20] Derivatization serves two primary purposes:
-
Increases Volatility: By replacing the active hydrogens on the amino, carboxyl, and side-chain functional groups with non-polar moieties.[3][21]
-
Enhances Thermal Stability: Protecting the molecule from degradation during analysis.[19]
Key GC Derivatization Strategies
Two main strategies dominate the derivatization of amino acids for GC analysis: silylation and alkylation/acylation.
3.2.1. Silylation
This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3]
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Produces volatile by-products that do not interfere with chromatography.[19]
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Forms more stable TBDMS derivatives that are less sensitive to moisture compared to TMS derivatives.[3]
-
-
Causality: The silylation reaction proceeds via nucleophilic attack of the active hydrogen-containing group on the silicon atom of the silylating reagent. The choice of reagent influences the stability of the resulting derivative. TBDMS derivatives are bulkier and more stable due to steric hindrance and the inherent strength of the Si-C bond.[3]
3.2.2. Alkylation and Acylation
This approach involves the conversion of the carboxyl group to an ester (alkylation) and the amino group to an amide (acylation).
-
Reagents:
-
Alkyl Chloroformates (e.g., Propyl Chloroformate): React with both amino and carboxyl groups in a single step under aqueous conditions to form stable carbamates and esters.[22]
-
Anhydrides (e.g., Trifluoroacetic Anhydride - TFAA) with Alcohols: A two-step process involving esterification followed by acylation.
-
-
Causality: Chloroformate derivatization is often preferred for its speed and ability to be performed in an aqueous environment, which can simplify sample preparation.[22] The two-step acylation/esterification provides very stable derivatives suitable for robust analysis.
Experimental Protocol: GC-MS Analysis with Silylation (MSTFA)
This protocol outlines the derivatization of amino acids using MSTFA for subsequent analysis by GC-MS.
3.3.1. Sample Preparation
-
Drying: A known volume of the amino acid standard or sample extract is placed in a reaction vial and dried completely under a stream of nitrogen or in a vacuum concentrator. This is a critical step as silylation reagents are moisture-sensitive.
-
Reconstitution: The dried residue is reconstituted in a suitable solvent like acetonitrile.[19]
3.3.2. Derivatization
-
Add the silylation reagent, MSTFA, to the sample vial.[19]
-
Cap the vial tightly.
-
Heat the mixture (e.g., at 100°C for a specified time, which may require optimization) to ensure complete derivatization.[3]
3.3.3. GC-MS Conditions
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms or TR-5), is typically used.[19]
-
Injector: Split/splitless injector, with the temperature set high enough to ensure volatilization without causing degradation (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids based on their boiling points.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to identify the derivatives based on their mass spectra, or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.
-
3.3.4. Workflow Diagram
Caption: GC-MS workflow for silylated amino acid analysis.
Conclusion: Method Selection and Future Perspectives
The choice between HPLC and GC for amino acid analysis is dictated by the specific requirements of the study, available instrumentation, and the nature of the sample matrix. HPLC is generally more versatile for a wider range of samples and does not require the analyte to be volatile.[1] GC, particularly GC-MS, offers excellent separation efficiency and definitive identification capabilities.[17]
The trend towards automated sample preparation for both techniques significantly enhances reproducibility and throughput, minimizing the errors associated with manual derivatization.[4] As sensitivity requirements continue to push analytical limits, the coupling of both HPLC and GC with tandem mass spectrometry (MS/MS) provides unparalleled selectivity and quantification at trace levels.
This guide has provided a foundational understanding of the principles and practices of HPLC and GC analysis of amino acid derivatives. By understanding the "why" behind each step, from derivatization chemistry to chromatographic separation, researchers can develop and validate robust methods tailored to their unique analytical needs.
References
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Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography A, 282, 609-618. Retrieved from [Link]
-
Diamonsil. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). Fmoc chloride, for HPLC deriva. Retrieved from [Link]
-
Smart, K. F., Aggio, R. B., Van Hese, N., & Villas-Bôas, S. G. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-18. Retrieved from [Link]
-
Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
-
Garside, D. M., Monteiro, P. M. S., & Orren, M. J. (2010, April 8). A critical evaluation for the determination of amino acids in the marine environment by derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) and reversed phase HPLC separation. Marine Chemistry, 38(1-2), 1-13. Retrieved from [Link]
-
ResearchGate. (2023, March 14). GC-MS or HPLC for quantitative measurement of amino acids in feed samples? Retrieved from [Link]
-
Interchim. (2009, October 15). OPA, amine detection reagent. Retrieved from [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical biochemistry, 136(1), 65-74. Retrieved from [Link]
-
Van den Bogaert, B., et al. (2009, April 10). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. Journal of Liquid Chromatography & Related Technologies, 32(9), 1235-1256. Retrieved from [Link]
-
Lee, S., et al. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(8), 1283. Retrieved from [Link]
-
Bio-Rad. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Villas-Bôas, S. G., et al. (2025, October 16). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-18. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Shimadzu. (2020, November 13). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
-
AnalyteGuru from Thermo Fisher Scientific. (2026, January 8). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. Retrieved from [Link]
-
Shimadzu. (n.d.). 01-00441-EN High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]
-
Flores, M., et al. (2012, February 23). Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. Journal of Agricultural and Food Chemistry, 60(10), 2563-2570. Retrieved from [Link]
-
Kumar, A., et al. (n.d.). Notes Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1155-1160. Retrieved from [Link]
-
Culea, M., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica, 53(1), 213-221. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Phenomenex. (2021, March 4). GC Derivatizing Reagents Explained. Retrieved from [Link]
-
Marfey, P. (1984). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Carlsberg Research Communications, 49(6), 591-596. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Amino Acids and Their Derivatives Analysis Service. Retrieved from [Link]
-
Jones, B. N., & Gilligan, J. P. (1983). Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. Journal of Chromatography A, 266, 471-482. Retrieved from [Link]
-
Jones, J. H. (1968). The Mass Spectra of Amino-acid and Peptide Derivatives. Quarterly Reviews, Chemical Society, 22(4), 491-519. Retrieved from [Link]
-
Andersson, C. O. (n.d.). Mass Spectrometric Studies on Amino Acid and Peptide Derivatives. Acta Chemica Scandinavica, 12(6), 1353. Retrieved from [Link]
-
Bitesize Bio. (2022, October 24). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]
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Characterization of Methyl 2-amino-2-(oxan-4-yl)acetate by 1H and 13C NMR
Application Note: Structural Elucidation of Methyl 2-amino-2-(oxan-4-yl)acetate by 1H and 13C NMR
Introduction
Methyl 2-amino-2-(oxan-4-yl)acetate (also known as Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate) is a critical non-canonical amino acid building block used in the synthesis of peptidomimetics and pharmaceutical intermediates. Its structure combines a glycine ester core with a bulky, polar tetrahydropyran (oxane) side chain.
Accurate NMR characterization of this molecule is challenging due to two factors:
-
Conformational Mobility: The oxane ring adopts a chair conformation, creating distinct axial and equatorial environments.
-
Prochiral Center Influence: The chiral center at the
-position (C2) renders the symmetric carbons of the oxane ring diastereotopic, potentially complicating the splitting patterns in high-field NMR.
This guide provides a standardized protocol for the structural validation of this compound, distinguishing between the Free Base (typically an oil) and the Hydrochloride Salt (typically a solid).
Structural Analysis & Strategy
Before acquisition, the molecule is deconstructed into three distinct spin systems to facilitate assignment:
-
System A (Ester): The isolated methyl group (
). -
System B (Core): The
-proton ( ) coupled to the amine ( ) and the oxane methine ( ). -
System C (Oxane Ring): A 6-membered ether ring containing two methylene pairs (
and ) and one methine ( ).
Solvent Selection Strategy
-
Chloroform-d (
): Preferred for the Free Base . It minimizes viscosity broadening and allows for sharp resolution of the oxane ring couplings. -
DMSO-
: Mandatory for the HCl Salt . It solubilizes the ionic species and slows proton exchange, allowing observation of the ammonium protons ( ) which are otherwise invisible in .
Experimental Protocols
Protocol A: Sample Preparation
-
Purity Check: Ensure the sample is free of synthesis solvents (THF, MeOH) which often overlap with the oxane signals (1.8 ppm and 3.7 ppm regions).
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g.,
) that cause magnetic field inhomogeneity.
Protocol B: Acquisition Parameters (600 MHz equivalent)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures accurate integration by avoiding saturation. |
| Relaxation Delay (D1) | 2.0 sec | 2.0 sec | Sufficient for full relaxation of the methyl ester protons. |
| Scans (NS) | 16 | 1024 | Carbon sensitivity requires high scan counts for the quaternary carbonyl. |
| Spectral Width | 12 ppm (-1 to 11) | 220 ppm (-10 to 210) | Covers all expected signals including exchangeable protons. |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature. |
Data Analysis & Interpretation
Workflow Visualization
The following diagram outlines the logical flow for assigning signals in this specific molecule.
Figure 1: Logic flow for signal assignment of the oxane-amino acid ester.
1H NMR Assignment Table (Free Base in )
Note: Chemical shifts (
| Position | Multiplicity | Integration | Assignment Logic | ||
| 3.72 | s | - | 3H | Characteristic methyl ester singlet. | |
| H-2' / H-6' (eq) | 3.94 | ddd / m | ~11, 4, 2 | 2H | Protons adjacent to ether oxygen (equatorial). |
| H-2' / H-6' (ax) | 3.38 | td | ~11, 2 | 2H | Protons adjacent to ether oxygen (axial). Overlap possible. |
| H- | 3.25 | d | 5.5 | 1H | |
| H-4' | 1.85 | m | - | 1H | Methine bridge. Complex multiplet due to 3 neighbors. |
| 1.60 | br s | - | 2H | Amine protons. Shift varies with concentration/water. | |
| H-3' / H-5' | 1.35 – 1.55 | m | - | 4H | Remote ring protons. Often appear as complex envelope. |
Expert Insight (Diastereotopicity):
Because the
13C NMR Assignment Table ( )
| Position | Type | Assignment Logic | |
| C=O | 175.8 | Cq | Carbonyl ester. Most downfield signal. |
| C-2' / C-6' | 67.4 | Ether carbons. Deshielded by oxygen. | |
| C- | 59.8 | CH | Alpha-carbon. Attached to N and Carbonyl.[1] |
| 51.9 | Methyl ester carbon. | ||
| C-4' | 38.2 | CH | Methine bridge carbon. |
| C-3' / C-5' | 29.1 | Remote ring carbons. Most upfield signals. |
Advanced Verification: 2D NMR Correlations
To confirm the connectivity, specifically the linkage between the oxane ring and the glycine backbone, the following correlations are diagnostic:
Figure 2: Key 2D NMR correlations confirming the C-C bond between the glycine core and the oxane ring.
Troubleshooting & Common Pitfalls
-
Water Suppression: In
, the water peak appears at ~3.33 ppm, which is dangerously close to the H- signal (~3.25 ppm) or the axial ring protons.-
Solution: Use
if possible, or increase sample concentration to dwarf the residual water peak.
-
-
Rotamers: While this molecule is a primary amine and typically does not show rotamers, N-protected derivatives (e.g., Boc, Cbz) often show doubled peaks due to restricted rotation around the carbamate bond. Do not confuse this with impurities.
-
Salt vs. Free Base: If the spectrum in
shows very broad lines and the sample is not soluble, you likely have the HCl salt. Switch to or .
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general chemical shift tables).
-
AIST Spectral Database for Organic Compounds (SDBS). NMR Data for Amino Acid Esters. National Institute of Advanced Industrial Science and Technology.[2] [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
Sources
- 1. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
Application Note: Harnessing Oxane (Tetrahydropyran) Scaffolds in Modern Drug Design and Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Bioisosteric rationale, physicochemical profiling, and validated synthetic/analytical protocols.
Executive Summary
The transition from flat,
The Mechanistic Rationale for Oxane Bioisosterism
The structural optimization of a hit compound often requires mitigating liabilities such as poor solubility, high plasma protein binding, or hERG toxicity—issues frequently driven by excessive lipophilicity. The oxane ring addresses these challenges through three distinct mechanisms:
-
Disruption of Crystal Packing: Replacing a planar benzene ring with a puckered,
-hybridized oxane ring disrupts stacking interactions in the solid state. This lowers the melting point and significantly enhances thermodynamic solubility[2]. -
Modulation of Lipophilicity: The introduction of the oxygen heteroatom into a cyclohexane framework reduces the overall lipophilicity (LogP/LogD) of the molecule. This reduction minimizes non-specific hydrophobic binding and improves the overall Ligand Lipophilic Efficiency (LLE)[3].
-
Target Engagement via H-Bonding: The lone pairs on the oxane oxygen can act as hydrogen-bond acceptors, engaging with kinase hinge regions or water networks within the target binding pocket, often leading to tighter drug–enzyme interactions[1].
Figure 1: Logical workflow illustrating the physicochemical and pharmacological benefits of oxane bioisosteric replacement.
Physicochemical Impact: A Quantitative Comparison
The BioSTAR workflow and comprehensive literature analyses have demonstrated that replacing a monosubstituted benzene with a 4-tetrahydropyran (4-THP) ring yields statistically significant increases in solubility[2].
Table 1: Comparative Physicochemical Profiling of Common Six-Membered Rings
| Scaffold | Hybridization | 3D Geometry | H-Bond Acceptors | Relative Lipophilicity (LogP) | Typical Aqueous Solubility |
| Phenyl | Planar | 0 | High | Poor (Prone to | |
| Cyclohexyl | Puckered (Chair) | 0 | Highest | Poor (Highly hydrophobic) | |
| Oxane (THP) | Puckered (Chair) | 1 | Moderate | Good (Enhanced hydration)[2] |
Clinical Precedents: Oxanes in Approved Therapeutics
The utility of oxanes is not merely theoretical; it is validated by numerous FDA-approved drugs and complex natural products:
-
Gilteritinib (Xospata): Approved in 2018 for acute myeloid leukemia (AML) with a FLT3 mutation, this drug utilizes an amino-THP substituent. The oxane ring modulates the basicity (pKa) of the adjacent amine, improving the drug's absorption, distribution, metabolism, and excretion (ADME) profile while maintaining potent AXL and FLT3 kinase inhibition[1].
-
Marine Macrolides: Complex natural products like neopeltolide and phorboxazoles heavily feature tetrahydropyran rings embedded within their macrocyclic structures. These rings act as conformational constraints that pre-organize the molecule for optimal target binding[4][5].
Experimental Methodologies and Protocols
To effectively integrate oxanes into a drug discovery pipeline, robust synthetic and analytical protocols are required. Below are detailed, self-validating methodologies for synthesizing an oxane building block and evaluating its physicochemical properties.
Protocol A: Synthesis of 4-(Tetrahydropyran-3-yl)piperidine via Cross-Coupling
This bifunctional scaffold combines the basic nitrogen of a piperidine with the metabolic stability and H-bond acceptor capacity of an oxane ring[3].
Causality & Rationale: Direct construction of
Step-by-Step Methodology:
-
Suzuki Coupling: Charge a reaction vessel with 3-pyridylboronic acid (1.0 eq), 4-bromo-3,6-dihydro-2H-pyran (1.1 eq), and
(0.05 eq) in a degassed mixture of 1,4-dioxane and 2M aqueous (3:1 v/v). -
Reaction Execution: Heat the mixture at 90°C under a nitrogen atmosphere for 12 hours.
-
Intermediate Isolation: Cool to room temperature, extract with ethyl acetate, dry over
, and purify via flash chromatography to isolate the unsaturated intermediate. -
Catalytic Hydrogenation: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Pressurize the vessel with
gas (50 psi) and stir at 50°C for 24 hours. -
Self-Validation/QC Check: Filter through Celite. Analyze the crude product via LC-MS and
-NMR. Validation criteria: The disappearance of aromatic pyridine protons (8.5-7.0 ppm) and alkene protons (5.5-6.0 ppm) in the NMR spectrum confirms complete reduction to the target scaffold.
Protocol B: High-Throughput Lipophilicity (LogD) and Solubility Profiling
Computational LogP models often fail to accurately predict the hydration spheres of cyclic ethers. Therefore, empirical determination is critical.
Causality & Rationale: A miniaturized shake-flask method coupled with LC-MS/MS allows for the rapid, thermodynamic evaluation of oxane derivatives without consuming large quantities of API.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 10 mM stock solution of the oxane compound in 100% DMSO.
-
LogD
Determination: Spike 10 L of the stock into a 2 mL vial containing 990 L of a 1:1 mixture of 1-octanol and PBS (pH 7.4). Shake vigorously at 25°C for 2 hours to reach equilibrium. -
Phase Separation: Centrifuge at 3,000 x g for 15 minutes to ensure complete phase separation.
-
Quantification: Extract 50
L from both the octanol and aqueous layers. Dilute with acetonitrile containing an internal standard (e.g., Propranolol). Analyze via LC-MS/MS. -
Self-Validation/QC Check: Calculate LogD = Log([AUC
] / [AUC ]). Validation criteria: The mass balance (total compound detected in both phases) must be >85% compared to a control injection. If <85%, the compound may be precipitating or binding to the plastic vial, invalidating the result.
Figure 2: End-to-end experimental workflow for the synthesis, profiling, and validation of oxane-based drug candidates.
References
-
M. K. et al. "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR." Journal of Medicinal Chemistry, ACS Publications. [Link]
-
MDPI. "Exploring Chemical Diversity of Phorbas Sponges as a Source of Novel Lead Compounds in Drug Discovery." Marine Drugs. [Link]
-
MDPI. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product." Marine Drugs. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring Chemical Diversity of Phorbas Sponges as a Source of Novel Lead Compounds in Drug Discovery [mdpi.com]
- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product [mdpi.com]
Application Note: A Practical Guide to the Crystallization of Amino Acid Salts
Abstract
The crystallization of amino acid salts is a critical unit operation in the pharmaceutical, food, and chemical industries, pivotal for purification, stabilization, and formulation of active ingredients and nutritional products. This guide provides a comprehensive overview of the fundamental principles and experimental setups for the crystallization of amino acid salts. We delve into the causality behind experimental choices, offering detailed, self-validating protocols for common crystallization techniques, including cooling, anti-solvent, and evaporation methods. Furthermore, this note outlines essential post-crystallization processing and analytical characterization techniques to ensure the desired crystal form, purity, and physical properties are achieved.
Foundational Principles: The Science of Crystal Formation
Crystallization is a thermodynamic process where dissolved solids in a liquid solution are separated to form a solid crystal structure.[1] The entire process is governed by the principles of solubility and supersaturation. A solution must be supersaturated for crystals to form, meaning it contains more dissolved solute than it would under equilibrium conditions. This supersaturated state is the driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[1]
Solubility and Supersaturation of Amino Acid Salts
The solubility of amino acid salts is a complex function of several variables:
-
pH: Amino acids are zwitterionic, possessing both acidic (carboxyl) and basic (amino) groups. Their net charge, and thus their solubility, is highly pH-dependent. At the isoelectric point (pI), the net charge is zero, and solubility is typically at a minimum. Adjusting the pH away from the pI by forming a salt (e.g., with HCl or NaOH) dramatically increases solubility.[2][3]
-
Temperature: The solubility of most amino acid salts in aqueous solutions increases with temperature. This relationship is fundamental to cooling crystallization techniques.[4]
-
Solvent System: While water is the most common solvent, organic solvents are often used as anti-solvents. Most amino acids have low solubility in organic solvents like ethanol, which can be exploited to induce precipitation.[5] The presence of other salts can also influence solubility through "salting-in" or "salting-out" effects.[6][7]
The Critical Role of Polymorphism
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[8][9] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability.[10] In the pharmaceutical industry, controlling polymorphism is paramount, as an unintended polymorphic transformation can significantly impact a drug's efficacy and safety.[9][10] The choice of solvent, cooling rate, and other crystallization parameters can influence which polymorph is obtained.[8][11]
Experimental Design and Strategy
A successful crystallization process begins with a clear strategy. The diagram below illustrates a general workflow, from initial considerations to final crystal analysis.
Caption: General workflow for amino acid salt crystallization.
The choice of crystallization method is a critical decision point. The following logic diagram can guide the selection process based on the properties of the amino acid salt.
Caption: Decision tree for selecting a crystallization method.
Experimental Protocols
The following protocols are designed for laboratory-scale crystallization (1-10 g). All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Cooling Crystallization
This method is ideal for salts whose solubility is significantly higher at elevated temperatures.
-
Objective: To crystallize an amino acid salt by reducing the temperature of its saturated solution.
-
Materials: Jacketed glass reactor (or beaker in a controllable water bath), overhead stirrer or magnetic stir bar, temperature probe, filtration apparatus (Buchner funnel, filter paper, vacuum flask).
-
Step-by-Step Methodology:
-
Dissolution: Prepare a nearly saturated solution of the amino acid salt in a suitable solvent (e.g., water) at an elevated temperature (e.g., 70 °C). Ensure all solids are completely dissolved. For example, an equimolar mixture of an acidic and a basic amino acid can be dissolved in water to form the salt solution in situ.[12]
-
Cooling Program: Begin controlled cooling of the solution. A linear cooling rate (e.g., 10-20 °C/hour) is recommended to promote the growth of larger, more uniform crystals. Rapid cooling can lead to excessive nucleation and the formation of small, impure crystals.
-
In-Process Control (Self-Validation): Monitor the solution for the onset of nucleation, often observed as the solution turning turbid (the "cloud point"). Note this temperature.
-
Aging: Once the final temperature is reached (e.g., 5-10 °C), hold the slurry under gentle agitation for a period (e.g., 2-4 hours) to allow crystallization to complete and the system to reach equilibrium.
-
Harvesting: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Anti-Solvent Crystallization
This technique is used when the desired salt is soluble in one solvent but insoluble in another, and the two solvents are miscible.[12][13]
-
Objective: To induce crystallization by adding a solvent in which the amino acid salt is poorly soluble.
-
Materials: Jacketed glass reactor (or beaker), overhead stirrer, addition funnel or syringe pump, filtration apparatus.
-
Step-by-Step Methodology:
-
Dissolution: Prepare a concentrated solution of the amino acid salt in a primary solvent (e.g., water) at a constant temperature (e.g., 25 °C).
-
Anti-Solvent Addition: Slowly add the anti-solvent (e.g., ethanol, isopropanol) to the solution with vigorous stirring.[14][15] The rate of addition is critical; a slow, controlled addition via a syringe pump promotes crystal growth, whereas rapid addition can cause "oiling out" or the formation of an amorphous precipitate.
-
In-Process Control (Self-Validation): Observe the solution for turbidity, indicating the onset of nucleation. The amount of anti-solvent added to reach this point is a key parameter.
-
Aging: After the addition is complete, continue to stir the resulting slurry for 1-3 hours to ensure complete crystallization.
-
Harvesting, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol. For washing, use a mixture of the solvent and anti-solvent that matches the final composition, or the pure anti-solvent.
-
Protocol 3: Evaporative Crystallization
This method is suitable for thermally stable salts and involves removing the solvent to increase the solute concentration.[1][16]
-
Objective: To achieve supersaturation and induce crystallization by evaporating the solvent.
-
Materials: Round-bottom flask, rotary evaporator (roto-vap) with a controllable water bath, filtration apparatus.
-
Step-by-Step Methodology:
-
Dissolution: Prepare a solution of the amino acid salt that is below saturation at the operating temperature.
-
Evaporation: Place the flask on the rotary evaporator. Apply a vacuum and gentle heating to slowly remove the solvent. The rotation ensures even temperature distribution and prevents bumping.[13]
-
In-Process Control (Self-Validation): Visually monitor the solution for the first appearance of crystals. Continue evaporation until a thick slurry is formed. Avoid evaporating to complete dryness, as this will trap impurities.
-
Cooling & Aging: Once the desired volume is reached, stop the evaporation, release the vacuum, and allow the slurry to cool to room temperature with gentle stirring or occasional swirling.
-
Harvesting, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.
-
Crystal Characterization: Verifying the Outcome
After crystallization, it is essential to characterize the solid phase to confirm its identity, purity, polymorphic form, and morphology. A multi-technique approach is often necessary for a comprehensive understanding.[17][18][19]
Table 1: Key Analytical Techniques for Crystal Characterization
| Technique | Abbreviation | Information Obtained | Primary Application |
| Powder X-Ray Diffraction | PXRD | Crystalline "fingerprint," phase purity, polymorph identification.[17][18] | The most reliable method for identifying the crystal form and detecting polymorphism.[18] |
| Single-Crystal X-Ray Diffraction | SCXRD | Absolute 3D molecular and crystal structure. | Unambiguous structure determination of a new crystalline phase.[17] |
| Fourier-Transform Infrared Spectroscopy | FTIR | Presence of functional groups, confirmation of salt formation (e.g., COO- vs COOH).[17][20] | Quick identity check and confirmation of ionic interactions. |
| Differential Scanning Calorimetry | DSC | Melting point, phase transitions, purity assessment.[18][20] | Determining thermal properties and screening for different polymorphs. |
| Thermogravimetric Analysis | TGA | Solvent/water content, thermal decomposition profile.[20] | Quantifying the amount of residual solvent or water of hydration. |
| Optical Microscopy | - | Crystal morphology (shape), size, and birefringence.[21] | Visual inspection of crystal habit and quality. |
References
-
Crystal Characterization Techniques. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. Available at: [Link]
-
Ferreira, O., et al. (n.d.). Solubility of Amino Acids in Mixed Solvent Systems. Available at: [Link]
- Tsunoda, K., & Tanimoto, K. (1992). Method for crystallization of amino acids. U.S. Patent 5,118,815.
- Yamauchi, A., et al. (1992). Process for producing crystals of salt of acidic amino acid and basic amino acid. European Patent EP0477991B1.
-
GEA. (n.d.). Crystallization of Amino Acids. GEA Engineering for a better world. Available at: [Link]
- Yamauchi, A., et al. (1991). Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid. German Patent DE69106297T2.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Paper 159. Available at: [Link]
-
Aliyeva, A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data. Available at: [Link]
-
Wang, S., et al. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design. Available at: [Link]
-
Ptiček, N., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules. Available at: [Link]
-
Vonavkova, Y. A., & Belyi, A. S. (2014). Effect of Amino Acids on the Crystallization Kinetics of Calcium Oxalate Monohydrate. Russian Journal of Physical Chemistry A, 88, 1548-1553. Available at: [Link]
-
An, Y., et al. (2020). Understanding the Salt-Dependent Outcome of Glycine Polymorphic Nucleation. Crystals. Available at: [Link]
-
Ito, T., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F. Available at: [Link]
-
Yu, F., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm. Available at: [Link]
-
Mukherjee, A., & Grothe, E. (2022). Polymorphism in Ionic Cocrystals Comprising Lithium Salts and l-Proline. Crystal Growth & Design. Available at: [Link]
-
Aliyeva, A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data. Available at: [Link]
-
Various Authors. (2019). What are the different techniques to characterize chemical crystals? ResearchGate. Available at: [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Available at: [Link]
-
Various techniques for study of Crystal Properties. (2022). SlideShare. Available at: [Link]
-
Meekes, H., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm. Available at: [Link]
-
Al-Haq, M. I. (2016). Important Factors Influencing Protein Crystallization. Peertechz Publications. Available at: [Link]
-
Amelia, F., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules. Available at: [Link]
-
Baggio, R. (2017). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. Available at: [Link]
-
Crystal Characterization Techniques. (2023). International Journal of Exploring Emerging Trends in Engineering. Available at: [Link]
-
ANDRITZ. (n.d.). Crystallization process guide | industrial use. Available at: [Link]
-
Creative Biostructure. (2025). From Solution to Crystal: Mastering Protein Crystallization. Available at: [Link]
-
Meekes, H., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(3), 514-521. Available at: [Link]
-
Feng, X., & Chiu, M. S. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research. Available at: [Link]
Sources
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- 4. biolscigroup.us [biolscigroup.us]
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- 10. Understanding the Salt-Dependent Outcome of Glycine Polymorphic Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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Technical Support: Optimizing Methyl 2-amino-2-(oxan-4-yl)acetate Synthesis
Ticket ID: #PYR-404-YIELD Subject: Low yield / impurity profile in 2-amino-2-(oxan-4-yl)acetate synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are encountering yield attrition in the synthesis of Methyl 2-amino-2-(oxan-4-yl)acetate (also known as tetrahydro-2H-pyran-4-yl-glycine methyl ester).
Based on the structural constraints of the oxan-4-one starting material, the primary yield-killers are typically:
-
Thermodynamic instability of the imine intermediate in Strecker protocols (ketones are sterically hindered compared to aldehydes).
-
Incomplete hydrolysis of the intermediate hydantoin (if using Bucherer-Bergs).
-
Diketopiperazine (DKP) formation during the neutralization of the methyl ester hydrochloride.
This guide prioritizes the Bucherer-Bergs route over the Strecker synthesis for this specific cyclic ketone, as it offers superior crystallinity of intermediates and higher thermodynamic stability.
Phase 1: The Upstream Strategy (C-C Bond Formation)
The Problem with Strecker
If you are using a standard Strecker protocol (
The Solution: Bucherer-Bergs Protocol
Switch to the Bucherer-Bergs reaction.[1][2][3] The formation of the spiro-hydantoin (1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) is irreversible under the reaction conditions and the product often precipitates, driving the equilibrium forward.
Optimized Protocol (Hydantoin Formation)
-
Stoichiometry: Use Tetrahydro-4H-pyran-4-one (1.0 equiv) , KCN (2.2 equiv) , and
(4.0 equiv) .-
Why: Excess ammonium carbonate is critical to maintain the saturation of ammonia and carbon dioxide required to stabilize the carbamate intermediate.
-
-
Solvent: 50% Ethanol/Water (
).-
Why: The ketone is soluble in ethanol; the inorganic salts dissolve in water. The hydantoin product is poorly soluble in this mix and precipitates, preventing side reactions.
-
-
Temperature: 60°C for 12–18 hours. Do not exceed 80°C to avoid cyanide polymerization (darkening of reaction).
Troubleshooting Table: Phase 1
| Symptom | Probable Cause | Corrective Action |
| Dark/Black Mixture | Cyanide polymerization | Lower temp to <65°C; Ensure inert atmosphere ( |
| Low Precipitate | Product remaining in solution | Cool to 0°C for 4 hours; Adjust solvent to 1:1 EtOH: |
| Starting Material Left | Loss of Ammonia/ | Use a sealed pressure tube or add fresh |
Phase 2: Hydrolysis (The "Danger Zone")
Converting the spiro-hydantoin to the free amino acid requires ring opening.[3] This is the step where the oxane ring is most vulnerable, although it is generally stable to basic hydrolysis.
Optimized Protocol (Basic Hydrolysis)
-
Reagent: 3M to 5M NaOH (aq). Avoid acid hydrolysis for this step, as it is significantly slower for hydantoins and requires harsh temps that may degrade the ether linkage.
-
Conditions: Reflux (100°C) for 24–48 hours.
-
Monitoring: Monitor ammonia evolution. Reaction is complete when ammonia smell ceases.
-
Isolation: Neutralize with HCl to pH 6-7 (isoelectric point) to precipitate the zwitterionic amino acid.
Phase 3: Esterification (Downstream)
You need the methyl ester. The standard approach is Thionyl Chloride (
Critical Mechanism: The Water Trap
The reaction produces water as a byproduct:
Optimized Protocol
-
Temperature Control: Chill anhydrous MeOH to 0°C. Add
(2.5 equiv) dropwise. Exothermic! -
Addition: Add the solid amino acid (from Phase 2) in one portion.
-
Reflux: Heat to reflux for 4–6 hours.
-
Workup: Evaporate solvent completely to obtain the Methyl ester hydrochloride salt .
-
CRITICAL: Do not neutralize to the free base unless immediately using in the next step. The free base of
-amino esters on cyclic rings prone to rapid dimerization (DKP formation).
-
Visualizing the Logic
The following diagram illustrates the decision matrix for optimizing this synthesis.
Caption: Workflow logic for maximizing yield, highlighting the stability of the Bucherer-Bergs route and the downstream risk of dimerization.
Frequently Asked Questions (FAQ)
Q: Can I use TMSCl (Trimethylsilyl chloride) instead of Thionyl Chloride? A: Yes, and it is often milder. TMSCl reacts with methanol to generate anhydrous HCl in situ.
-
Protocol: Add TMSCl (2.5 equiv) to MeOH at 0°C, then add the amino acid. Stir at RT or mild reflux. This reduces the risk of degrading the oxane ring if your specific derivative is sensitive, though the unsubstituted oxane is generally stable to
.
Q: My product is an oil that won't crystallize. How do I purify it? A: The methyl ester hydrochloride is often hygroscopic.
-
Triturate the oil with anhydrous diethyl ether or MTBE.
-
If it remains oily, it may contain residual
or solvent. High-vacuum drying (lyophilization) is recommended. -
Verify purity via NMR; if clean, use the oil directly. Attempting to recrystallize a small, polar ester salt often leads to yield loss.
Q: Why did my yield drop during the scale-up of the hydantoin step?
A: Gas exchange. On a small scale, the pressure of
References
-
Bucherer-Bergs Reaction on Cyclic Ketones
-
Optimized Hydantoin Synthesis Protocols
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). "Thionyl chloride–methanol: A convenient reagent for the esterification of amino acids." Journal of the Chemical Society, Perkin Transactions 1, 490-491.
-
Alternative Esterification (TMSCl)
-
Brook, M. A., et al. (2012). "Efficient syntheses of amino acid methyl ester hydrochlorides." ResearchGate Protocol Archive. Link
- Note: Validates TMSCl as a milder alternative for gener
-
Sources
Technical Support Center: Overcoming Challenges in the Purification of Amino-Acid Oxalate Salts
Welcome to the technical support center for the purification of amino acid oxalate salts. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the crystallization and purification of these compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of amino acid oxalate salts.
Q1: Why is oxalate a good choice for the salt form of an amino acid-based drug candidate?
A1: Oxalic acid is a versatile and effective counter-ion for forming crystalline salts with basic amino acids and their derivatives. The use of oxalic acid is advantageous because it can form well-defined, crystalline salts that are often easy to isolate and handle.[1] These crystalline forms are crucial for the development of stable and pure active pharmaceutical ingredients (APIs). The resulting oxalate salts can exhibit favorable physicochemical properties, such as improved stability and solubility, which are critical for drug formulation and bioavailability.
Q2: What are the most common challenges encountered during the purification of amino acid oxalate salts?
A2: The most frequent challenges include:
-
Poor crystal formation or "oiling out": The salt fails to crystallize and instead separates as a viscous liquid.
-
Low yield: A significant portion of the product is lost during crystallization or subsequent washing steps.
-
Contamination: The final product contains impurities such as residual solvents, unbound oxalic acid, or other related substances.
-
Polymorphism: The formation of different crystal forms (hydrates or polymorphs) can occur, which may have different physical properties.[2][3]
Q3: How does the choice of solvent affect the crystallization process?
A3: The solvent system is a critical parameter in the crystallization of amino acid oxalate salts. An ideal solvent (or solvent mixture) should provide moderate solubility for the salt at elevated temperatures and low solubility at room temperature or below. This differential solubility is the driving force for crystallization upon cooling. The polarity of the solvent also plays a a crucial role; for instance, the addition of a less polar "anti-solvent" can often induce precipitation. It is important to consider that some amino acids can inhibit or catalyze crystallization depending on their interaction with the solvent and the crystal surface.[2][4]
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of analytical techniques should be employed to ensure the purity and identity of the amino acid oxalate salt. These include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the amino acid component and quantify any related impurities.[5][6]
-
Ion Chromatography: To quantify the oxalate counter-ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stoichiometry of the salt.
-
Karl Fischer Titration: To determine the water content, which is important for identifying hydrate forms.[7]
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and detect polymorphism.[4]
II. Troubleshooting Guide: Crystallization & Purification
This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems encountered during the purification of amino acid oxalate salts.
Problem 1: Poor Crystal Formation or "Oiling Out"
Q: My amino acid oxalate salt is separating as an oil instead of forming crystals. What is causing this and how can I fix it?
A: "Oiling out" typically occurs when the supersaturation of the solution is too high, leading to liquid-liquid phase separation instead of nucleation and crystal growth. The high concentration of the solute lowers the freezing point of the solvent in its immediate vicinity, resulting in a liquid phase of the solute.
Causality:
-
Rapid Cooling: Cooling the solution too quickly can generate a high level of supersaturation, favoring the formation of an oil over crystals.
-
Inappropriate Solvent System: The solvent may be too good, keeping the salt dissolved even at lower temperatures, or an anti-solvent may be added too quickly.
-
Impurities: The presence of impurities can inhibit nucleation and crystal growth.
Troubleshooting Protocol:
-
Optimize the Cooling Profile:
-
Step 1: Re-dissolve the oiled-out product by gently warming the solution until it becomes clear.
-
Step 2: Implement a slower, controlled cooling ramp. A rate of 5-10 °C per hour is a good starting point.
-
Step 3: Consider a staged cooling profile, with holds at intermediate temperatures to allow for gradual crystal growth.
-
-
Solvent System Modification:
-
Step 1: If using a single solvent, try adding a co-solvent to reduce the overall solubility.
-
Step 2: If using an anti-solvent, add it dropwise at an elevated temperature, just below the saturation point.
-
Step 3: Ensure vigorous stirring during the addition of the anti-solvent to prevent localized high supersaturation.
-
-
Seeding:
-
Step 1: If you have a small amount of crystalline material, use it to seed the solution.
-
Step 2: Add the seed crystals at a temperature where the solution is slightly supersaturated. This provides a template for crystal growth.
-
Problem 2: Low Yield
Q: I am losing a significant amount of my product during purification. What are the likely causes and how can I improve my yield?
A: Low yield can result from incomplete crystallization, dissolution of the product during washing, or mechanical losses during handling.
Causality:
-
Incomplete Precipitation: The final concentration of the salt in the mother liquor is still too high.
-
Washing with an Inappropriate Solvent: The wash solvent may have a high solubility for the product.
-
Premature Filtration: Filtering the crystals before crystallization is complete.
Troubleshooting Protocol:
-
Maximize Crystallization:
-
Step 1: After the initial cooling and crystallization period, allow the slurry to age at a low temperature (e.g., 0-5 °C) for several hours to overnight. This allows for further crystal growth and desupersaturation of the mother liquor.
-
Step 2: Concentrate the mother liquor and attempt a second crystallization to recover more product.
-
-
Optimize the Washing Procedure:
-
Step 1: Use a wash solvent in which the product has very low solubility. This is often the crystallization solvent or a mixture containing a higher proportion of the anti-solvent.
-
Step 2: Pre-chill the wash solvent to the filtration temperature to minimize dissolution of the crystals.
-
Step 3: Use the minimum volume of wash solvent necessary to remove impurities. Perform multiple small washes rather than one large wash.
-
Problem 3: Product Contamination
Q: My final product is not pure. How can I identify and remove the impurities?
A: Impurities can be residual starting materials, by-products, excess oxalic acid, or residual solvents.
Causality:
-
Incorrect Stoichiometry: An excess of either the amino acid or oxalic acid was used.
-
Inefficient Washing: The washing steps did not adequately remove the impurities from the crystal surfaces.
-
Co-precipitation: Impurities are incorporated into the crystal lattice.
Troubleshooting Protocol:
-
Recrystallization:
-
Step 1: Dissolve the impure product in a minimal amount of a suitable solvent at an elevated temperature.
-
Step 2: Allow the solution to cool slowly to re-form the crystals, leaving the more soluble impurities in the mother liquor.
-
Step 3: Filter and wash the purified crystals as described previously.
-
-
Slurry Wash:
-
Step 1: If the impurity is on the surface of the crystals, a slurry wash can be effective.
-
Step 2: Suspend the crystals in a solvent in which the product is sparingly soluble but the impurity is more soluble.
-
Step 3: Stir the slurry for a period of time, then filter and dry the product.
-
Visualization of the Purification Workflow
The following diagram illustrates a general workflow for the purification of amino acid oxalate salts, including key decision points for troubleshooting.
Caption: General workflow for amino acid oxalate salt purification.
III. Quantitative Data Summary
The choice of solvent is critical for successful crystallization. The following table provides a qualitative solubility guide for a generic amino acid oxalate salt in common laboratory solvents. This should be used as a starting point for solvent screening.
| Solvent | Polarity Index | Expected Solubility at 25°C | Expected Solubility at 70°C | Suitability for Crystallization | Suitability as Anti-solvent |
| Water | 10.2 | High | Very High | Poor | No |
| Methanol | 5.1 | Moderate | High | Good | No |
| Ethanol | 4.3 | Low-Moderate | Moderate-High | Excellent | Possible |
| Isopropanol | 3.9 | Low | Moderate | Excellent | Yes |
| Acetonitrile | 5.8 | Low | Moderate | Good | Yes |
| Acetone | 5.1 | Very Low | Low | Poor | Excellent |
| Toluene | 2.4 | Insoluble | Insoluble | No | Excellent |
| Heptane | 0.1 | Insoluble | Insoluble | No | Excellent |
Note: This is a generalized table. Actual solubilities will vary depending on the specific amino acid. Experimental verification is essential.
IV. Experimental Protocol: Recrystallization
This protocol provides a step-by-step method for the recrystallization of an amino acid oxalate salt to improve its purity.
Objective: To remove impurities by dissolving the crude product in a minimal amount of a hot solvent and allowing it to re-crystallize upon cooling.
Materials:
-
Crude amino acid oxalate salt
-
Crystallization solvent (e.g., Ethanol/Water mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirrer
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the amino acid oxalate salt is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
Dissolution:
-
Place the crude salt in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent, enough to create a slurry.
-
Heat the mixture to reflux with stirring.
-
Gradually add more solvent until the salt is completely dissolved. Avoid adding a large excess of solvent as this will reduce the yield.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For optimal crystal growth, further cool the flask in an ice bath for at least one hour.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to a constant weight.
-
V. Visualization of Troubleshooting Logic
The following diagram provides a decision tree for troubleshooting common issues during the purification process.
Caption: Decision tree for troubleshooting purification issues.
VI. References
-
Golovanova, O. A., et al. (2014). Crystallization of calcium oxalate monohydrate in the presence of amino acids: Features and regularities. Journal of Structural Chemistry, 55, 1356–1370.
-
Mangood, A. H., et al. (2010). Crystal Growth of Calcium Oxalate Monohydrate in Presence of Amino Acids. Asian Journal of Chemistry, 22(9), 7259-7264.
-
Breljak, D., et al. (2024). Influence of Amino Acids on Calcium Oxalate Precipitation in Systems of Different Chemical Complexity. Molecules, 29(13), 3048. [Link]
-
U.S. Patent 2,243,977. (1941). Process for the preparation of amino-alcohols.
-
Li, M., et al. (2005). Effects of amino acids on crystal growth of CaC2O4 in reverse microemulsion. Journal of Crystal Growth, 284(1-2), 241-248. [Link]
-
Hönow, R., et al. (2023). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. Foods, 12(17), 3201. [Link]
-
Ruan, Q., et al. (2019). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Critical Reviews in Analytical Chemistry, 49(5), 405-417. [Link]
-
Grover, P. K., & Ryall, R. L. (2010). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. Crystal Growth & Design, 10(5), 2217-2224. [Link]
-
U.S. Patent 5,118,815. (1992). Method for crystallization of amino acids.
-
Reddit. (2024, May 29). How to purify amino acid with mineral salt. r/OrganicChemistry. [Link]
-
Zhang, T., et al. (2017). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Accreditation and Quality Assurance, 22, 217-225. [Link]
-
ResearchGate. (2021, November 30). How to remove salts from a sample containing amino acids for HPLC analysis? [Link]
-
GE Healthcare. (n.d.). Protein purification troubleshooting guide. [Link]
-
ResearchGate. (n.d.). Separation and Purification of Amino Acids. [Link]
-
International Journal of Scientific & Technology Research. (2020). The Analysis Techniques Of Amino Acid And Protein In Food And Agricultural Products. [Link]
Sources
- 1. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Effects of amino acids on crystal growth of CaC2O4 in reverse microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sibran.ru [sibran.ru]
- 5. researchgate.net [researchgate.net]
- 6. ijstr.org [ijstr.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways & Stability of Substituted Amino Esters
Introduction
Welcome to the Technical Support Center. This guide addresses the stability challenges inherent to substituted amino esters —a class of compounds critical in prodrug design, peptide synthesis, and polymer chemistry.
Amino esters are chemically "schizophrenic": they contain a nucleophile (the amine) and an electrophile (the ester) within the same or adjacent molecular architecture. This duality drives three primary degradation vectors: Hydrolysis , Intramolecular Cyclization (DKP/Lactam formation) , and Racemization .
This guide is structured as a dynamic troubleshooting workflow to help you identify, rectify, and prevent these issues in your specific applications.
Module 1: Hydrolytic Instability (The "Water" Problem)
Q1: My amino ester is degrading rapidly in phosphate buffer (pH 7.4), but it was stable in water. Why?
Diagnosis: You are likely observing intramolecular general base catalysis .
Technical Explanation: Unlike simple aliphatic esters, amino esters possess a basic amine group. At physiological pH (7.4), a significant fraction of the amine exists in its unprotonated (free base) form. This free amine does not necessarily attack the ester directly (which would form an amide); instead, it acts as a general base , abstracting a proton from a water molecule, making the water more nucleophilic. This "activated" water then attacks the ester carbonyl, accelerating hydrolysis by orders of magnitude compared to standard esters.
Key Insight: The rate of hydrolysis is often bell-shaped or sigmoidal with respect to pH.
-
pH < pKa (of amine): The amine is protonated (
). The positive charge exerts a strong electron-withdrawing effect ( effect), destabilizing the transition state for acid hydrolysis, but protecting against base catalysis. Result: High Stability. -
pH ≈ pKa: Maximum instability often occurs here where both free amine (catalyst) and protonated species (activated electrophile) coexist, or simply due to the onset of base catalysis.
Q2: Does the N-substituent matter?
Answer: Yes, critically.
-
N-Unsubstituted (
): High risk of intermolecular attack or general base catalysis. -
N-Alkylated (
): Increases the basicity of the amine (inductive effect), potentially accelerating base-catalyzed hydrolysis at neutral pH. -
N-Acylated (
): The amide nitrogen is not basic. The "amino ester" behaves like a standard ester. Stability is restored.
Protocol: pH-Rate Profile Determination
To validate this mechanism, perform a pH-rate profile study.[1]
-
Buffer Prep: Prepare 50 mM buffers at pH 1.2, 4.0, 6.0, 7.4, and 9.0 (maintain constant ionic strength with NaCl).
-
Incubation: Dissolve amino ester (100 µM) in each buffer at 37°C.
-
Sampling: Aliquot at t=0, 1h, 4h, 12h, 24h. Quench basic samples with dilute TFA.
-
Analysis: HPLC-UV/MS (See Module 4).
-
Plot:
vs. Time to determine .
Module 2: Intramolecular Cyclization (The "Self-Destruct" Mode)
Q3: I see a degradation product with a mass of [M - Alcohol]. Is this an amide?
Diagnosis: This is almost certainly Diketopiperazine (DKP) or Lactam formation.
Technical Explanation:
This is the most insidious degradation pathway for dipeptide esters or
-
Mechanism: The N-terminal amine nucleophilically attacks the ester carbonyl intramolecularly.[2]
-
Thermodynamics: The formation of 5-membered (lactam) or 6-membered (DKP) rings is entropically favored.[2]
-
Kinetics: This reaction is much faster than intermolecular hydrolysis.
Risk Factors Table:
| Structural Feature | Risk Level | Mechanism |
| Low | Requires dimerization (slow). | |
| Dipeptide Ester | Critical | Forms 6-membered DKP ring.[2] |
| Critical | Forms 5-membered Lactam (Pyrrolidone). | |
| Proline/Glycine | High | cis-peptide bond conformation favors cyclization. |
| Bulky Side Chains | Medium | "Thorpe-Ingold" effect can actually accelerate cyclization by forcing ends together. |
Visualizing the Pathways
Figure 1: Competing degradation pathways for substituted amino esters. Note that cyclization releases alcohol just like hydrolysis, but the major organic product differs.
Q4: How do I stop DKP formation?
Troubleshooting Steps:
-
Acidification: Keep the amine protonated (
). The ammonium species ( ) is not nucleophilic. -
Steric Bulk: If designing a prodrug, use a bulky ester (e.g., tert-butyl or isopropyl) to sterically hinder the carbonyl attack.
-
N-Methylation: While N-methylation increases basicity, it introduces steric clash in the transition state for DKP formation, often retarding the rate for certain sequences.
Module 3: Stereochemical Integrity (Racemization)
Q5: My compound purity is high, but biological activity is dropping. Could it be racemization?
Diagnosis: Yes. Amino esters are prone to base-catalyzed epimerization at the
Technical Explanation:
The ester group is electron-withdrawing, increasing the acidity of the
-
Base removes
-proton Enolate intermediate (planar). -
Reprotonation occurs from either face
Racemic mixture (L- and D- isomers).
High-Risk Scenarios:
-
Residues: Phenylglycine (Phg), Histidine (His), Cysteine (Cys). The side chains stabilize the enolate or facilitate proton removal.
-
Conditions: Using tertiary amine bases (TEA, DIPEA) in organic solvents.
-
Activation: "Activated" esters (e.g., NHS, pentafluorophenyl) are more acidic and racemize faster than alkyl esters.
Protocol: Chiral Purity Assay
Standard C18 HPLC will not separate enantiomers.
-
Column: Use a Chiral stationary phase (e.g., Chiralpak IA/IB or Crown Ether columns for free amines).
-
Mobile Phase: Isochratic hexane/alcohol (normal phase) or acidic buffer (reverse phase).
-
Standard: You must inject the D-isomer standard to confirm separation.
Module 4: Analytical Troubleshooting
Q6: My amino ester has no UV chromophore. How do I track stability?
Aliphatic amino esters (e.g., Valine-ester, Leucine-ester) are invisible at 254 nm.
Recommended Detection Methods:
| Method | Suitability | Notes |
| CAD / ELSD | Excellent | Universal detection. Ideal for non-chromophoric salts. Requires volatile buffers (formate/acetate). |
| LC-MS (ESI) | Excellent | High sensitivity. Tracks [M+H]+. Warning: In-source fragmentation can mimic hydrolysis (loss of ester). Use soft ionization parameters. |
| Derivatization | Good | React with OPA (o-phthalaldehyde) or FMOC pre-column. Adds UV/Fluorescence visibility but adds a prep step. |
| UV (205-210 nm) | Poor | Low specificity. Solvent cut-off interference is high. Only use with phosphate buffers (transparent at 210 nm). |
Q7: I see a "Ghost Peak" in LC-MS that matches the acid mass. Is it real?
Troubleshooting: It might be In-Source Fragmentation . Amino esters are fragile.[]
-
Test: Lower the Cone Voltage / Fragmentor Voltage.
-
Observation: If the "hydrolysis" peak intensity drops significantly relative to the parent, it is an artifact of the MS source, not real degradation.
Module 5: Storage & Handling Protocols
Standard Operating Procedure (SOP) for Amino Ester Storage:
-
Salt Form: Always store as the acid salt (Hydrochloride, Tosylate, or Trifluoroacetate).
-
Reason: Protonation prevents nucleophilic attack and autocatalysis.
-
-
Temperature: Store at -20°C.
-
Reason: Arrhenius equation; degradation rates drop ~2-3x for every 10°C drop.
-
-
Moisture: Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Reason: Hydrolysis is second-order with respect to water concentration in the solid state surface layer.
-
-
Solvent Choice: If solution storage is necessary, use anhydrous DMSO or acetonitrile with 0.1% TFA. Avoid methanol/ethanol (transesterification risk).
References
- Bundgaard, H. (1985). Design of Prodrugs. Elsevier.
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. Link
-
Capasso, S., et al. (2000). Mechanism of the Spontaneous Hydrolysis of Amino Acid Esters. Journal of Physical Organic Chemistry, 13(6), 347–352. Link
-
Testa, B. (2004). Prodrug research: futile or fertile? Biochemical Pharmacology, 68(11), 2097–2106. Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for ester stability profiles).
Sources
Identifying and minimizing side products in amino acid synthesis
Welcome to the Technical Support Center for amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing amino acids with high purity. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to help you identify and minimize unwanted side products in your reactions.
Section 1: Core Principles & General Troubleshooting
This section addresses overarching questions related to purity and side reactions that are applicable across various synthetic methodologies.
Q1: What is the most common and critical side reaction to control during the synthesis of chiral amino acids?
A: The most critical side reaction to control is racemization , the process where a pure enantiomer (e.g., the L-amino acid) converts into a mixture of both L- and D-enantiomers.[1] The biological activity of peptides and pharmaceuticals is highly dependent on the specific chirality of their constituent amino acids.[1] Even minor amounts of the wrong enantiomer can drastically reduce efficacy or introduce undesirable off-target effects.[1]
Q2: Which amino acids are particularly susceptible to racemization?
A: While any chiral amino acid can racemize under certain conditions, some are notoriously more prone to it. These include:
-
Histidine (His): The imidazole side chain can act as a catalyst for racemization.[1][2]
-
Cysteine (Cys): The side chain's thiol group can promote racemization.[1][3]
-
Phenylalanine (Phe) and Serine (Ser) have also been noted for their susceptibility.[1]
Q3: Beyond racemization, what other general types of side products should I be aware of?
A: Besides racemization, other common issues include incomplete reactions, side reactions involving protecting groups, and reactions with amino acid side chains. For instance, during peptide synthesis using Boc-protected amino acids, the generation of a tert-butyl cation during deprotection can lead to unwanted alkylation of nucleophilic side chains like those in Tryptophan (Trp) and Methionine (Met).[4] Aspartimide formation from Aspartic Acid (Asp) is another frequent side reaction.[3][4]
Q4: How do protecting groups contribute to side reactions?
A: Protecting groups are essential for preventing undesirable reactions at the amino and carboxyl termini, as well as on reactive side chains.[] However, they can also be a source of side products. For example, incomplete deprotection leaves the protecting group on the final product, while harsh deprotection conditions can cleave other labile groups or cause racemization. The choice of protecting group and the deprotection conditions must be carefully optimized for the specific amino acid and overall synthetic scheme.[6] For example, the Boc group is removed with acid, Fmoc with base, and Cbz via catalytic hydrogenation.[]
Section 2: Troubleshooting Specific Synthesis Methods
Here, we dive into the nuances of common amino acid synthesis routes and how to tackle their characteristic side products.
The Gabriel Synthesis
Q5: I'm performing a Gabriel synthesis and my yields are consistently low. What's the likely culprit?
A: Low yields in the Gabriel synthesis are a known challenge.[7] One common issue is the final hydrolysis step to release the primary amine. Traditional acid or base hydrolysis requires harsh conditions that can lead to product degradation.[7][8] A milder and often more efficient method is hydrazinolysis (the Ing-Manske procedure).[8][9][10] However, even with hydrazine, the removal of the phthalhydrazide byproduct can be difficult and lead to product loss during purification.[7][8]
Q6: I see byproducts in my Gabriel synthesis that I can't identify. What are the common side reactions?
A: The primary side reaction to avoid in the initial step is over-alkylation, though the bulky nature of potassium phthalimide generally prevents this, making it a reliable method for primary amines.[11] The main challenges arise during deprotection. Using hydrazine can sometimes lead to the reduction of other functional groups in the molecule if diimide is formed as a side reaction.[9] If using basic hydrolysis (e.g., with KOH), a host of side reactions can occur due to the harsh conditions required.[7]
The Strecker Synthesis
Q7: My Strecker synthesis is producing significant impurities. What are the typical side products?
A: The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. Side reactions can occur at both stages. In the first stage, side reactions of the aldehyde, such as aldol condensation, can compete with imine formation. During the hydrolysis of the aminonitrile, incomplete hydrolysis can leave residual amide or lead to the formation of other byproducts if the conditions are too harsh. The Strecker synthesis is a versatile method, but its success often hinges on carefully controlling reaction conditions to favor the desired pathway.[12]
Q8: How can I improve the enantioselectivity of my asymmetric Strecker synthesis?
A: Achieving high enantioselectivity in a catalytic asymmetric Strecker synthesis depends heavily on the catalyst and reaction conditions.[12] The catalyst must effectively shield one face of the imine intermediate during the cyanide addition. Issues with low enantioselectivity can often be traced to:
-
Catalyst Inefficiency: The chosen chiral catalyst may not be optimal for the specific substrate.
-
Reaction Conditions: Temperature, solvent, and the cyanide source can all impact stereocontrol. For example, using safely handled aqueous cyanide salts with a robust catalyst can be effective.[12]
-
Substrate Control: The structure of the starting aldehyde or ketone can influence the stereochemical outcome.
Section 3: Identification, Quantification, and Purification
Q9: What are the best analytical techniques for identifying and quantifying side products, especially enantiomeric impurities?
A: A multi-pronged analytical approach is often best.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers (D/L isomers).[1][13][14] By using a chiral stationary phase, you can resolve the desired enantiomer from its mirror image and other impurities.[15] HPLC with UV or mass spectrometry (MS) detection is also excellent for general purity assessment.[][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the overall purity of your sample and identifying the structure of major byproducts.[18][19] For enantiomeric purity, chiral derivatizing agents can be used to create diastereomers that are distinguishable by NMR. ¹⁹F NMR can also be used for detecting racemization if fluorine-containing derivatives are made.[20][21]
-
Mass Spectrometry (MS): MS is invaluable for identifying unknown impurities by providing accurate mass information.[17] When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of components in a complex mixture.[]
Q10: My synthesized amino acid is impure. What is a reliable method for purification?
A: Recrystallization is a powerful and widely used technique for purifying solid compounds like amino acids.[22] The principle is to dissolve the impure solid in a suitable hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities behind in the solution.[22] For amino acids, aqueous solutions or mixtures with solvents like ethanol are often effective.[23] Finding the right solvent system is key to successful recrystallization.[24]
Visualizing the Workflow
A systematic approach is crucial when tackling impurities. The following workflow outlines a general strategy for troubleshooting.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 17. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 18. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. mt.com [mt.com]
- 23. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Optimizing crystallization conditions for Methyl 2-amino-2-(oxan-4-yl)acetate;oxalic acid
Technical Support Center: Methyl 2-amino-2-(oxan-4-yl)acetate;oxalic acid
A Guide to Optimizing Crystallization Conditions
Welcome to the technical support guide for Methyl 2-amino-2-(oxan-4-yl)acetate;oxalic acid. As Senior Application Scientists, we have developed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the successful crystallization of this compound. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your results.
Section 1: Understanding the System: Key Physicochemical Principles
A successful crystallization is built on a solid understanding of the molecule itself. This section addresses the fundamental properties of the target compound that directly influence its crystallization behavior.
Q1: What are the key structural features of Methyl 2-amino-2-(oxan-4-yl)acetate;oxalic acid that I should consider for crystallization?
A: This compound is an organic salt, formed by the reaction of an amino acid ester (Methyl 2-amino-2-(oxan-4-yl)acetate) and a dicarboxylic acid (oxalic acid). The critical features are:
-
Ionic Nature: The primary amine on the amino acid portion is protonated by the acidic oxalic acid, forming an ammonium carboxylate salt. This ionic character makes it significantly more polar than its freebase form.
-
Hydrogen Bonding: The structure is rich in hydrogen bond donors (N-H from the ammonium group) and acceptors (O atoms from the ester, the oxane ring, and the oxalate). This extensive hydrogen-bonding capability is crucial for forming a stable, ordered crystal lattice.[1]
-
Component Parts: You are crystallizing a two-component system. The stoichiometry (1:1 ratio) is critical. An excess of either starting material will act as an impurity, potentially hindering crystallization.
Q2: Why is forming an oxalate salt beneficial for crystallization?
A: Converting the amino acid ester to its oxalate salt is a strategic choice to facilitate the formation of high-quality crystalline material. The primary reasons are:
-
Enhanced Lattice Energy: The formation of strong, charge-assisted hydrogen bonds (N⁺-H···⁻O-C=O) between the protonated amine and the deprotonated oxalate ion significantly stabilizes the crystal lattice.[1] This high lattice energy provides a strong thermodynamic driving force for crystallization.
-
Reduced Solubility in Organic Solvents: The ionic nature of the salt dramatically increases its polarity, making it highly soluble in polar solvents like water but poorly soluble in less polar organic solvents. This solubility differential is the key principle exploited in anti-solvent crystallization.[2]
-
Directionality and Order: The well-defined geometry of the oxalate ion and the strong, directional nature of the hydrogen bonds it forms help guide the molecules into a highly ordered, repeating arrangement, which is the definition of a crystal.
Q3: How does solvent choice fundamentally impact the crystallization of this salt?
A: Solvent selection is arguably the most critical parameter in crystallization.[3] The principle of "like dissolves like" is paramount.[4] For this polar salt, you need a solvent system that balances solvency and insolubility:
-
A "Good" Solvent: A polar solvent in which the compound is highly soluble when hot but significantly less soluble when cold. Water, methanol, and ethanol are primary candidates.
-
An "Anti-Solvent": A less polar, water-miscible solvent in which the compound is poorly soluble. Isopropanol (IPA), acetonitrile (ACN), or acetone are common choices. Adding an anti-solvent to a solution of the compound in a "good" solvent reduces the overall polarity of the medium, forcing the polar salt out of solution to crystallize.[2]
Section 2: Experimental Protocol: A General Guideline for Crystallization
This section provides a robust, starting-point protocol for the crystallization of Methyl 2-amino-2-(oxan-4-yl)acetate;oxalic acid using a combined cooling and anti-solvent approach.
Step-by-Step Crystallization Protocol
-
Dissolution: In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, add the crude solid. Heat the flask in a water or oil bath to a target temperature (e.g., 60-70 °C).
-
Solvent Addition: While stirring, add a minimal amount of hot "good" solvent (e.g., deionized water or methanol) dropwise until the solid completely dissolves.[5] It is crucial to use the minimum amount necessary to achieve a clear solution to ensure the solution is saturated.
-
Anti-Solvent Addition: While maintaining the temperature, slowly add a hot "anti-solvent" (e.g., isopropanol) dropwise until the first sign of persistent cloudiness (turbidity) is observed. This indicates the solution is approaching its saturation point in the mixed-solvent system.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures you are starting from a slightly undersaturated state, which prevents premature, uncontrolled precipitation.
-
Slow Cooling (Nucleation & Growth): Turn off the heat source and allow the flask to cool slowly and undisturbed to room temperature. Insulating the flask can promote the formation of larger, higher-purity crystals.[6] Rapid cooling often leads to the formation of small, impure crystals by trapping impurities in the rapidly forming lattice.[5]
-
Maturation: For improved yield, once the flask has reached room temperature, it can be placed in an ice bath or refrigerator for several hours to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Gently wash the collected crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualization of the Crystallization Workflow
Caption: General workflow for cooling/anti-solvent crystallization.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a question-and-answer format, providing both the cause and the solution.
Q1: Problem - My compound will not crystallize, even after the solution has cooled completely.
A: This is a classic case of the solution not being sufficiently supersaturated. Supersaturation is the essential driving force for crystallization.
-
Potential Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[6][7] The concentration of your compound is below its solubility limit even at the lower temperature.
-
Solution: Gently reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow it to cool again.[6]
-
-
Potential Cause 2: The solution is supersaturated but nucleation has not occurred. Crystal formation requires a "nucleation event" to begin.
-
Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a nucleation site for crystals to begin forming.[6][7]
-
Solution B (Seeding): If you have a small crystal of the pure compound from a previous batch, add it to the cooled solution. This "seed crystal" provides a perfect template for further crystal growth.[8][9]
-
Solution C (Forced Cooling): Place the flask in an ice/salt bath to further decrease the compound's solubility.[7]
-
Q2: Problem - My compound "oiled out," forming a liquid layer instead of solid crystals.
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase above its melting point or as a supersaturated, amorphous liquid. This is detrimental to purity, as impurities tend to dissolve preferentially in the oil rather than the solvent.[6]
-
Potential Cause 1: The boiling point of the solvent is higher than the melting point of your compound.
-
Solution: Select a solvent or solvent mixture with a lower boiling point.
-
-
Potential Cause 2: The solution is too concentrated or cooled too quickly. This can cause the solute to come out of solution faster than it can organize into a crystal lattice.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount (5-10%) more of the "good" solvent to slightly decrease the saturation level. Attempt to cool the solution much more slowly.[7] Insulating the flask by placing it on a cork ring and covering it with a beaker can promote slow cooling.[6]
-
-
Potential Cause 3: Significant impurities are present. Impurities can disrupt crystal lattice formation and lower the melting point of the mixture.
-
Solution: If slow cooling fails, it may be necessary to remove the solvent and re-purify the crude material using another technique, such as column chromatography, before attempting crystallization again.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common crystallization issues.
Q3: Problem - The crystallization produced a very low yield.
A: A poor yield (e.g., <70%) typically means a significant amount of your product remains dissolved in the mother liquor.
-
Potential Cause 1: Excessive solvent was used during dissolution. As discussed in Q1, using too much of the "good" solvent will keep more of your compound in solution even when cold.[6]
-
Solution: Before discarding the mother liquor, try concentrating it by removing the solvent on a rotary evaporator. If more solid precipitates, you can collect a second crop of crystals. For future runs, be more meticulous about using the absolute minimum amount of hot solvent for dissolution.
-
-
Potential Cause 2: The incorrect anti-solvent or ratio was used. An anti-solvent that is too "good" of a solvent on its own will not sufficiently lower the product's solubility.
-
Solution: Experiment with different anti-solvents or increase the final ratio of anti-solvent to good solvent.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I systematically select the best solvent system?
A: A systematic approach involves screening several solvents. Start with small-scale tests (10-20 mg of crude material).
-
Test solubility in various individual solvents at room temperature. A good "good" solvent will dissolve it; a good "anti-solvent" will not.
-
For solvents that dissolve the material, heat the solution and then cool it to see if crystals form.
-
For solvents that do not dissolve the material at room temperature, heat them to boiling. If it dissolves when hot and crystallizes upon cooling, you have found a good single-solvent system.
-
If no single solvent is ideal, test solvent/anti-solvent pairs. Dissolve the compound in a minimal amount of a hot "good" solvent and add potential anti-solvents dropwise to screen for which one most effectively induces crystallization.
Table 1: Common Solvents for Crystallization of Polar Organic Salts
| Solvent | Class | Boiling Point (°C) | Key Characteristics |
| Water | Protic, Polar | 100 | Excellent "good" solvent for salts, but high boiling point can be an issue. |
| Methanol (MeOH) | Protic, Polar | 65 | Good solvent for many salts, lower boiling point than water. |
| Ethanol (EtOH) | Protic, Polar | 78 | Good solvent, less polar than MeOH. Often used in combination with water. |
| Isopropanol (IPA) | Protic, Mid-Polarity | 82 | Common anti-solvent for water or MeOH systems. |
| Acetonitrile (ACN) | Aprotic, Polar | 82 | Good anti-solvent, can form solvates. |
| Acetone | Aprotic, Mid-Polarity | 56 | Effective anti-solvent, very volatile. |
| Tetrahydrofuran (THF) | Aprotic, Mid-Polarity | 66 | Can be a good anti-solvent. Must be peroxide-free. |
| Ethyl Acetate (EtOAc) | Aprotic, Low Polarity | 77 | Often too non-polar to be a good anti-solvent for highly polar salts unless used with a very polar primary solvent. |
Q2: Can polymorphism be an issue for this compound?
A: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic compounds, especially salts and co-crystals.[8] Different polymorphs can have different physical properties (solubility, melting point, stability). While specific data for this molecule is not available, it is a possibility you should be aware of. Controlling the crystallization conditions (solvent, cooling rate, temperature) consistently is key to producing the same polymorphic form each time.
Q3: How does the cooling rate affect crystal quality?
A: The cooling rate directly impacts the trade-off between crystal size/purity and the time required for the experiment.
-
Slow Cooling: Promotes the formation of larger, more ordered, and typically purer crystals. The slow process gives molecules time to find the most stable position in the lattice and allows impurities to remain in the solution.[5]
-
Fast Cooling: Leads to rapid nucleation and the formation of many small crystals. This can trap solvent and impurities within the crystal lattice, resulting in a less pure product.[5] For purification, slow and steady cooling is almost always preferred.
References
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Fábián, L., et al. (2022). Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. MDPI. [Link]
-
Golovanova, O. A., et al. (2014). Effect of Amino Acids on the Crystallization Kinetics of Calcium Oxalate Monohydrate. Springer. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Schoonderwoerd, K., et al. (2003). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]
-
Myerson, A. S. (2002). Crystallization of Organic Compounds. Cambridge University Press. [Link]
-
Neوتا, C. Guide for crystallization. [Link]
-
University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]
-
Al-Shdefat, B., et al. (2024). Evaluation of Gene Polymorphisms in Patients with Urinary Oxalate Stones: Cross-sectional Study. Jordan Journal of Biological Sciences. [Link]
-
Norton, K. (2025, July 7). Oxalates: What Your Genes and Diet Say About Oxalate Health Issues. Genetic Lifehacks. [Link]
- Ajinomoto Co., Inc. (1991). Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid.
-
Neves, J., et al. (2023). Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity. MDPI. [Link]
-
Anvekar, P., & Thorat, B. N. (2024). An Experimental Study of Crystalization of Oxalic Acid Dihydrate using the Seeding Technique. ResearchGate. [Link]
-
Al-Hamdani, S. A. A. (2015). Crystal Growth of Calcium Oxalate Monohydrate in Presence of Amino Acids. Journal of Basrah Researches (Sciences). [Link]
-
Golovanova, O.A., et al. (2024). Influence of Amino Acids on Calcium Oxalate Precipitation in Systems of Different Chemical Complexity. FULIR. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
Damavarapu, R. (2014). Solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro. DTIC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. DE69106297T2 - Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid. - Google Patents [patents.google.com]
- 3. unifr.ch [unifr.ch]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Removing Impurities from Synthetic Amino Acid Preparations
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying synthetic amino acid preparations. The following content moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategies effectively.
PART 1: Frequently Asked Questions (FAQs) on Amino Acid Purity
This section addresses foundational questions regarding impurities in synthetic amino acids and the rationale behind rigorous purification.
Q1: What are the most common types of impurities in synthetic amino acid preparations and where do they come from?
Impurities in synthetic amino acids can be broadly categorized based on their origin, which is typically chemical synthesis or fermentation.[1]
-
Process-Related Impurities: These originate from the manufacturing process itself. They include residual starting materials, reagents, catalysts, and solvents. For amino acids produced by fermentation, these can include components of the culture medium like other amino acids, organic acids, and inorganic salts.[1][2]
-
Product-Related Impurities: These are structurally similar to the target amino acid and are often the most challenging to remove. Common examples include:
-
Enantiomeric Impurities: The presence of the undesired D- or L-enantiomer in a stereochemically-controlled synthesis.[2][3] Chemically synthesized amino acids, unless an asymmetric method is used, will naturally be racemic mixtures of L- and D-forms.[4]
-
Diastereomers: For amino acids with more than one chiral center, such as threonine or isoleucine.
-
Structural Analogs: Other amino acids with similar properties (e.g., valine as an impurity in isoleucine preparations).[4]
-
Degradation Products: Impurities formed by the degradation of the target amino acid, such as the cyclization of glutamic acid to pyroglutamic acid.[2][5]
-
-
Inorganic Impurities: These include salts like chlorides and sulfates, ammonium, and trace metals such as iron, which may be introduced from reagents or equipment.[2]
| Impurity Category | Common Examples | Typical Origin |
| Process-Related | Solvents, Reagents, Catalysts | Chemical Synthesis |
| Culture Media Components | Fermentation | |
| Product-Related | D-enantiomer (in an L-amino acid prep) | Chemical Synthesis, Racemization |
| Other Amino Acids (e.g., Valine in Isoleucine) | Fermentation, Synthesis Side Reactions | |
| Pyroglutamic Acid | Degradation of Glutamic Acid/Glutamine[2] | |
| Deletion or Truncated Sequences | (Primarily in peptide synthesis, but relevant to precursors)[6] | |
| Inorganic | Chlorides, Sulfates, Ammonium, Iron | Reagents, Buffers, Equipment[2] |
Q2: Why is the removal of these impurities so critical for research and pharmaceutical applications?
The enantiomeric and chemical purity of amino acids is paramount because it directly impacts biological activity, safety, and experimental reproducibility.
-
Biological Specificity: Biological systems, particularly enzymes and receptors, are highly stereospecific. The vast majority of amino acids in proteins are the L-enantiomer.[3] The presence of the D-enantiomer can lead to inactive products, act as an inhibitor, or even elicit an unintended or toxic response.[3][7] Therefore, for applications like peptide synthesis or cell culture, high enantiomeric purity (>99%) is essential.[7]
-
Drug Safety and Efficacy: In pharmaceutical development, chiral amino acids are often key building blocks for active pharmaceutical ingredients (APIs). The different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[3] Regulatory agencies mandate strict control over stereoisomeric impurities.
-
Experimental Integrity: In basic research, impurities can confound results. For example, an unknown amino acid impurity could interfere with metabolic labeling studies, or a metal ion impurity could inhibit an enzyme. High purity ensures that the observed effects are attributable solely to the intended molecule.
Q3: What are the primary strategies for purifying synthetic amino acids?
The choice of purification strategy depends on the nature of the target amino acid and the impurities present. The most common and effective methods are:
-
Recrystallization: A powerful technique for solid compounds that relies on differences in solubility between the amino acid and impurities in a given solvent system at different temperatures. It is often a first-line approach for removing many process- and product-related impurities.
-
Ion-Exchange Chromatography (IEX): This is a high-resolution technique that separates molecules based on their net charge.[8][9] Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH, making IEX an extremely versatile and widely used method for separating amino acids from each other and from other charged impurities.[4]
-
Enzymatic Resolution: This method is specifically used to separate racemic (D/L) mixtures. It employs an enzyme that selectively acts on one enantiomer, converting it into a different compound that can then be easily separated by other means.
The overall purification process often involves a multi-step approach to address different types of impurities.
Caption: Decision tree for troubleshooting crystallization.
Q5: My Boc-protected amino acid is an oil and resists all crystallization attempts. What is an effective alternative?
Oily products are common with Boc-protected amino acids due to their increased hydrophobicity and the presence of residual protecting group reagents. A highly effective strategy is to convert the acidic Boc-amino acid into a stable, crystalline salt. [10]The dicyclohexylamine (DCHA) salt is a classic example.
Protocol: Purification via Dicyclohexylamine (DCHA) Salt Formation
[10]
-
Dissolution: Dissolve the crude, oily Boc-amino acid in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Salt Formation: Slowly add one molar equivalent of dicyclohexylamine (DCHA) to the solution while stirring.
-
Precipitation: Stir the mixture. The DCHA salt, being a solid, should precipitate out. This may happen immediately or require extended stirring or cooling.
-
Isolation: Collect the solid DCHA salt by vacuum filtration and wash it with cold solvent (e.g., diethyl ether) to remove soluble impurities.
-
Recrystallization (Optional): If needed, the DCHA salt itself can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to further enhance purity.
-
Liberation of the Free Acid: To recover the purified Boc-amino acid, the DCHA salt is dissolved or suspended in an organic solvent and washed with a weak acid (e.g., dilute HCl or citric acid solution) to remove the dicyclohexylamine. The organic layer containing the purified Boc-amino acid is then washed, dried, and the solvent evaporated to yield the final product. [10]
PART 3: Troubleshooting Purification by Ion-Exchange Chromatography (IEX)
IEX separates amino acids based on their charge, which is dependent on the solution's pH relative to the amino acid's isoelectric point (pI). At a pH > pI, the amino acid is negatively charged (anionic). At a pH < pI, it is positively charged (cationic). At pH = pI, it has no net charge. [4]
Q6: My target amino acid is not binding to the ion-exchange column. Why is this happening?
This is almost always an issue of incorrect pH or ionic strength in the loading buffer.
Causality & Solution:
-
Incorrect Buffer pH: For binding to occur, the amino acid and the resin must have opposite charges.
-
Cation-Exchange (Negative Resin): The buffer pH must be below the amino acid's pI to ensure the amino acid has a net positive charge.
-
Anion-Exchange (Positive Resin): The buffer pH must be above the amino acid's pI to ensure the amino acid has a net negative charge.
-
Action: Check the pI of your target amino acid. Adjust your loading buffer pH to be at least 1-1.5 pH units away from the pI (below for cation exchange, above for anion exchange) to ensure strong binding.
-
-
Ionic Strength is Too High: The loading buffer contains too much salt (e.g., NaCl). The salt ions compete with your amino acid for binding sites on the resin, preventing it from being retained.
-
Action: Prepare a new loading buffer with low ionic strength (e.g., 10-25 mM). The sample itself should also be desalted or diluted into the loading buffer before application to the column.
-
Q7: I'm seeing poor resolution between my target amino acid and an impurity with a very similar pI. How can I improve the separation?
Separating molecules with similar charge properties is the primary challenge in IEX.
Optimization Strategies:
-
Shallow the Elution Gradient: If you are using a salt gradient for elution, make it shallower (i.e., increase the total gradient volume). This gives more time for the subtle differences in charge to effect a separation.
-
Switch to a pH Gradient: Instead of a salt gradient, try eluting with a pH gradient that passes through the pI values of the two compounds. As the pH approaches the pI of a specific amino acid, its net charge approaches zero, it unbinds from the resin, and elutes. This can provide very high resolution.
-
Change Resin Type:
-
Strong vs. Weak Exchangers: Weak ion exchangers (e.g., DEAE or CM) have a charge that is itself pH-dependent. This adds another variable that can be exploited for selectivity. Strong exchangers (e.g., Q or SP) are charged over a very wide pH range. If you are using a strong exchanger, try a weak one, and vice-versa.
-
Particle Size: Smaller resin particles provide more surface area and can lead to sharper peaks and better resolution, though they often generate higher backpressure. [11]4. Leverage Hydrophobic Interactions: Some IEX resins also have slight hydrophobic character. Amino acids with larger nonpolar side chains (e.g., Phenylalanine, Leucine) may have stronger affinity for certain synthetic adsorbent resins than predicted by charge alone. [4]This can sometimes be used to achieve separation even when pI values are close.
-
Caption: Logic flow for optimizing IEX chromatography.
PART 4: Addressing and Troubleshooting Chiral Purity
For synthetic amino acids, achieving high enantiomeric excess (ee) is often the ultimate goal and a significant challenge. [3]
Q8: How can I accurately determine the enantiomeric excess (ee) of my synthetic amino acid?
Visualizing the two enantiomers requires converting them into diastereomers that have different physical properties, or using a chiral environment that interacts differently with each.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. [12][13] * Direct Method: Uses a Chiral Stationary Phase (CSP). The CSP is made of a single enantiomer of a chiral molecule that transiently interacts with the amino acid enantiomers. These interactions form temporary diastereomeric complexes with slightly different stabilities, leading to different retention times. [12] * Indirect Method: Involves derivatizing the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent, FDNP-Val-NH2) to form a pair of diastereomers. [14]These diastereomers can then be separated on a standard, non-chiral reversed-phase HPLC column.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the amino acid to be volatile. The amino acid is first derivatized with a chiral agent and a group to increase volatility, then separated on a GC column and detected by MS. It is extremely sensitive. [12] Calculation of Enantiomeric Excess (ee): Once the enantiomers are separated and their peak areas are integrated, the ee is calculated as: ee (%) = (|Area_L - Area_D|) / (Area_L + Area_D) * 100 [14]
Q9: My synthetic amino acid has low enantiomeric purity. What methods can be used to resolve the D/L enantiomers?
Resolving a racemic or enantioenriched mixture is a form of purification.
-
Preparative Chiral Chromatography: This is essentially a scaled-up version of the analytical chiral HPLC described above. The separated enantiomers are collected as they elute from the column. While effective, it can be expensive and time-consuming for large quantities.
-
Enzymatic Resolution: This elegant method exploits the high stereospecificity of enzymes. A common approach is to use an acylase enzyme that will, for example, only hydrolyze the N-acetyl group from the L-enantiomer of an N-acetyl-D,L-amino acid mixture. This leaves you with a free L-amino acid and an N-acetyl-D-amino acid, two chemically different species that are now easily separated by standard methods like IEX or extraction.
-
Diastereomeric Crystallization: This classic resolution technique involves reacting the racemic amino acid with a pure chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The resolving agent is then chemically removed to yield the pure enantiomers.
PART 5: References
-
Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation.[Link]
-
Kuhara, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules. [Link]
-
Managing Product-Related Impurities in Synthetic Peptides. (2025, June 11). BioPharmaSpec.[Link]
-
Kopec, S., & Holzgrabe, U. (2021). Impurity profile of amino acids? ResearchGate.[Link]
-
Method for crystallization of amino acids. (1992). Google Patents.
-
Troubleshooting protein purification? (2013, February 24). ResearchGate.[Link]
-
Separation and Purification of Amino Acids. (n.d.). ResearchGate.[Link]
-
Method for purification of amino acid. (n.d.). Google Patents.
-
Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. (n.d.). PMC.[Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu.[Link]
-
Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022, December 8). Teledyne ISCO.[Link]
-
Techniques for Enzyme Purification. (n.d.). Wageningen University & Research eDepot.[Link]
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015, January 2). Radboud Repository.[Link]
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016, December 5). ACS Publications.[Link]
-
Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. (2023, March 28). ACS Publications.[Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (n.d.). Unknown Source.[Link]
-
Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. (n.d.). Frontiers.[Link]
-
Investigation of Impurities in Peptide Pools. (2025, February 2). MDPI.[Link]
-
Investigation of Impurities in Peptide Pools. (2024, December 10). OPUS.[Link]
-
Principles of Ion Exchange Chromatography. (n.d.). Phenomenex.[Link]
-
Method for separating and purifying amino acid. (n.d.). Google Patents.
-
Accurate determination of enantiomeric excess of an amino acid using an extended-gate-type organic transistor. (2025, May 29). RSC Publishing.[Link]
-
Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc.[Link]
-
[Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (2000, January 15). PubMed.[Link]
-
Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. (2025, June 6). MDPI.[Link]
-
What is the significance of enantiomeric purity for amino acids? (2013, November 27). ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 4. diaion.com [diaion.com]
- 5. mdpi.com [mdpi.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. researchgate.net [researchgate.net]
- 8. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP1995322A1 - Method for purification of amino acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Accurate determination of enantiomeric excess of an amino acid using an extended-gate-type organic transistor - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02191J [pubs.rsc.org]
- 14. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Non-Canonical Amino Acids (ncAAs)
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Experimental Errors in Chemical & Enzymatic Synthesis
Introduction
Welcome to the technical support hub for non-canonical amino acid (ncAA) synthesis. As researchers push the boundaries of peptide therapeutics and protein engineering, the demand for high-purity, chirally complex ncAAs has surged. However, the transition from canonical to non-canonical chemistry introduces unique failure modes—from rapid racemization of sensitive stereocenters to the "leaky" specificity of orthogonal translation systems.
This guide moves beyond standard protocols to address the causality of experimental failure. It is structured to diagnose issues in Chemical Synthesis , Enzymatic Production , and Genetic Incorporation .[1][2]
Module 1: Chemical Synthesis & Asymmetric Catalysis
Q1: My enantiomeric excess (ee) drops significantly during the scale-up of Phase-Transfer Catalyzed (PTC) alkylation. What is going wrong?
Diagnosis: This is a classic mass-transfer and temperature control issue common in biphasic systems (e.g., using Maruoka catalysts). In small-scale vials, vigorous stirring creates an emulsion that maximizes the interfacial surface area between the organic solvent (containing the glycine Schiff base) and the aqueous base. Upon scale-up, the surface-area-to-volume ratio often decreases, becoming the rate-limiting step.
Troubleshooting Protocol:
-
Agitation Dynamics: Verify that your stirring rate maintains a homogenous emulsion. For reactors >100 mL, overhead stirring with a radial flow impeller is superior to magnetic stirring.
-
Temperature Gradients: PTC alkylations are highly sensitive to temperature. A 5°C increase can drop ee by 10-15% because the background racemic reaction (uncatalyzed) has a higher activation energy than the catalyzed pathway. Ensure your cooling jacket is efficient.
-
Catalyst Poisoning: Check for trace iodide. If you generated your alkyl halide in situ from an alcohol using HI or KI, residual iodide ions can compete with the chiral quaternary ammonium catalyst, displacing the substrate.
Q2: I am observing racemization during the coupling of my ncAA into a peptide. I used standard Fmoc protocols. Why?
Diagnosis:
Non-canonical side chains often exert steric or electronic effects that stabilize the oxazolone intermediate , the primary culprit in racemization. Electron-withdrawing groups (e.g., fluoro-substituted ncAAs) increase the acidity of the
The Mechanism of Failure: Racemization occurs via two main pathways:
-
Direct Enolization: Base removes the
-proton. -
Oxazolone Formation: The activated carbonyl cyclizes with the amide backbone.
Corrective Actions:
-
Switch Coupling Reagents: Move from HBTU/HATU to DIC/Oxyma . Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization for sensitive residues.
-
Base Selection: If using on-resin activation, avoid DIEA (Diisopropylethylamine). Use TMP (2,4,6-Trimethylpyridine) (Collidine), which is a weaker base (
~7.4 vs 10.5 for DIEA) and sterically hindered, reducing -proton abstraction. -
Backbone Protection: For N-methylated ncAAs or those prone to aspartimide formation, use Hmb (2-hydroxy-4-methoxybenzyl) backbone protection to disrupt aggregation and prevent side reactions.
Visualizing the Racemization Risk:
Figure 1: Competition between productive coupling and racemization via the oxazolone pathway. Fast coupling kinetics (green path) are essential to outcompete the red failure pathway.
Module 2: Enzymatic Synthesis & Biosynthesis
Q3: My transaminase reaction stalls at 50% conversion despite adding excess amine donor. Is the enzyme dead?
Diagnosis:
Not necessarily. Transaminases (ATAs) are equilibrium-controlled. If you are using Alanine as the amine donor, the byproduct is Pyruvate. The reaction
Troubleshooting Workflow:
-
Equilibrium Displacement:
-
Option A (Physical): Remove the coproduct. If using Isopropylamine (donor), the coproduct is Acetone, which is volatile and can be removed by sparging with nitrogen or applying mild vacuum.
-
Option B (Chemical): Use an enzymatic cascade to destroy the coproduct. Add Lactate Dehydrogenase (LDH) and NADH to reduce Pyruvate to Lactate. This pulls the equilibrium forward effectively (irreversible sink).
-
-
Cofactor Stability: Ensure PLP (Pyridoxal-5'-phosphate) is present (0.1 - 1 mM). PLP forms a Schiff base with the enzyme (Internal Aldimine). Without exogenous PLP, the cofactor can dissociate over long reaction times, rendering the enzyme inactive (Apo-form).
Q4: How do I separate my hydrophobic ncAA from the fermentation broth? It co-elutes with Leucine.
Diagnosis: Structural similarity between ncAAs (e.g., Norleucine, Trifluoroleucine) and canonical amino acids (Leucine, Isoleucine) makes standard ion-exchange chromatography ineffective.
Recommended Purification Strategy:
-
Capture Step (Hydrophobic Interaction): Use a polymeric adsorbent resin like Amberlite XAD-16N or Diaion HP-20 . These resins bind hydrophobic ncAAs from the filtered broth while allowing salts and polar canonical amino acids to pass through.
-
Protocol: Load broth at pH 3.0 (protonated carboxylic acid increases hydrophobicity). Wash with water. Elute with a step gradient of Ethanol or Methanol.
-
-
Polishing Step (Chemo-Enzymatic): If the canonical contaminant persists, treat the mixture with an enzyme that specifically degrades the canonical amino acid but accepts the ncAA (or vice versa), though this is rare. More commonly, use Preparative HPLC with a C18 column and an ion-pairing agent (e.g., TFA) to exploit subtle hydrophobicity differences.
Module 3: Genetic Code Expansion (In Vivo Incorporation)
Q5: I am getting truncated proteins (low yield) when trying to incorporate a ncAA at an amber codon (TAG).
Diagnosis: This is the "Amber Suppression Efficiency" problem. The Release Factor 1 (RF1) competes with your orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for the UAG stop codon. If RF1 wins, translation terminates, resulting in a truncated protein.
Troubleshooting Guide:
| Variable | Optimization Strategy |
| Host Strain | Switch to C321.ΔA or B-95.ΔA strains. These E. coli strains have the prfA gene (encoding RF1) deleted and UAG codons reassigned, eliminating competition. |
| Plasmid Copy Number | Ensure the aaRS/tRNA plasmid is compatible. High-copy plasmids (pUC origin) can cause metabolic burden. A medium-copy (p15A) system often yields more functional protein. |
| ncAA Solubility | Many ncAAs are poorly soluble in media. Add the ncAA as a solid directly to the culture or dissolve in minimal NaOH/DMSO before adding. Ensure pH of media is readjusted if using NaOH. |
| Induction Timing | Add the ncAA before inducing protein expression (IPTG/Arabinose). The cell needs time to uptake the ncAA and charge the tRNA. |
Q6: Why do I see full-length protein even when I don't add the non-canonical amino acid?
Diagnosis: This is Background Misincorporation . It indicates that your orthogonal aaRS is "promiscuous"—it is charging the orthogonal tRNA with a canonical amino acid (usually Phenylalanine, Tyrosine, or Tryptophan) in the absence of the ncAA.
Validation Test: Run a mass spectrometry analysis on the "background" band.
-
If mass = WT (canonical): Your aaRS is not orthogonal. You need a better mutant (e.g., from a directed evolution library).
-
If mass = ncAA (but you didn't add it): Contamination or biosynthesis (unlikely unless engineered).
-
If mass = Glutamine/Lysine: You might be seeing "Read-through" where the ribosome skips the stop codon using a near-cognate endogenous tRNA (e.g., tRNA-Gln).
Module 4: Visualization & Logic Flows
Enzymatic Synthesis Troubleshooting Tree
Use this logic flow to diagnose low yields in transaminase or synthase reactions.
Figure 2: Decision matrix for diagnosing stalled enzymatic reactions. Follow the diamonds to identify the bottleneck.
References
-
Maruoka, K. (2008). "Practical Aspects of Asymmetric Phase-Transfer Catalysis." Organic Process Research & Development.
-
Chin, J. W. (2017). "Expanding and reprogramming the genetic code." Nature.[3]
-
Savile, C. K., et al. (2010).[4] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science.
-
El Arifin, et al. (2021). "Racemization in Peptide Synthesis: Mechanisms and Prevention." Current Organic Chemistry.
-
Lajoie, M. J., et al. (2013). "Genomically Recoded Organisms Expand Biological Functions." Science.
-
Tharp, J. M., et al. (2020). "Initiating protein synthesis with noncanonical monomers in vitro and in vivo." Methods in Enzymology.
Sources
Scale-up considerations for the production of Methyl 2-amino-2-(oxan-4-yl)acetate
Technical Support Center: Scale-Up of Methyl 2-amino-2-(oxan-4-yl)acetate
Welcome to the technical support center for the production of Methyl 2-amino-2-(oxan-4-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of this important building block. Here, we address common challenges and frequently asked questions, providing not just protocols, but the underlying chemical principles to empower your process development.
Frequently Asked Questions (FAQs)
Section 1: Synthetic Route Selection & Optimization
Q1: What are the most viable synthetic routes for scaling up the production of Methyl 2-amino-2-(oxan-4-yl)acetate?
When moving from bench-scale to pilot or manufacturing scale, the choice of synthetic route is critical. For α-amino esters like Methyl 2-amino-2-(oxan-4-yl)acetate, several classical methods can be adapted. The most common and scalable options include the Strecker synthesis and the direct amination of an α-halo ester.
-
Strecker Synthesis: This is a one-pot, three-component reaction involving an aldehyde or ketone (in this case, oxan-4-one), a cyanide source (e.g., NaCN), and an ammonia source (e.g., NH₄Cl).[1] The resulting α-aminonitrile is then hydrolyzed and esterified. Its primary advantages are the low cost of starting materials and the convergence of the synthesis.[1]
-
Amination of an α-Halo Ester: This route involves the synthesis of an intermediate, Methyl 2-bromo-2-(oxan-4-yl)acetate, followed by nucleophilic substitution with ammonia. This approach offers good control but requires the synthesis and handling of a potentially lachrymatory α-bromo ester.
For large-scale production, the Strecker synthesis is often preferred due to its atom economy and avoidance of isolating hazardous intermediates.[2]
Q2: We are observing incomplete conversion in our Strecker reaction. What parameters should we investigate?
Incomplete conversion in a Strecker synthesis can often be traced back to several key parameters.
-
Reagent Stoichiometry and Addition Order: Ensure that the cyanide and ammonia sources are present in at least stoichiometric amounts, with a slight excess of ammonia often being beneficial to drive imine formation. The order of addition matters; pre-formation of the imine or cyanohydrin can influence the main equilibrium.
-
pH Control: The pH of the reaction medium is crucial. A slightly acidic to neutral pH (typically 6-8) is often optimal for the formation of the intermediate imine from oxan-4-one and ammonia. If the pH is too low, the ammonia will be fully protonated and non-nucleophilic. If it's too high, cyanide can be lost as HCN gas, which is also a significant safety hazard.
-
Temperature and Reaction Time: These reactions can be slow at room temperature. A moderate increase in temperature (e.g., 40-60 °C) can significantly improve the reaction rate. Monitor the reaction progress by a suitable analytical method (TLC, LC-MS) to determine the optimal reaction time.
-
Solvent System: The reaction is often performed in an aqueous medium or a mixture of water and a polar organic solvent (like methanol or ethanol) to ensure all components remain in solution.[3]
Q3: During the final esterification step with methanol, we are experiencing low yields. What is the most reliable method for this conversion on a large scale?
Direct esterification of the intermediate α-amino acid can be challenging due to its zwitterionic nature. For a robust and scalable esterification, the "TMSCl/Methanol" method is highly effective.[4]
This method involves the in-situ generation of anhydrous HCl in methanol. Chlorotrimethylsilane (TMSCl) reacts with methanol to form methoxytrimethylsilane and HCl. This provides the acidic conditions necessary for esterification without the need to handle large quantities of corrosive gaseous HCl. The procedure is generally high-yielding and proceeds at room temperature.[4]
Section 2: Troubleshooting Work-up, Isolation, and Purification
Q1: Our current work-up procedure involves multiple extractions and is not efficient for large batches. Are there better alternatives for isolating the product?
Aqueous extractions can be cumbersome and generate significant solvent waste at scale. The preferred method for isolating α-amino esters is through crystallization.[5]
After the reaction is complete, the goal is to induce the product to crystallize from the reaction mixture or a suitable solvent system. This can be achieved by:
-
pH Adjustment: Methyl 2-amino-2-(oxan-4-yl)acetate is a basic compound. Adjusting the pH of the aqueous solution can neutralize the amine, reducing its solubility and promoting crystallization.
-
Solvent Swap/Anti-solvent Addition: If the product is soluble in the reaction solvent, a distillation to replace it with a solvent in which the product is poorly soluble (an "anti-solvent") can be very effective.
-
Cooling Crystallization: Slowly cooling a saturated solution of the product is a standard and effective technique.
Crystallization offers the dual benefit of isolation and purification in a single unit operation, which is highly desirable for process efficiency.[5]
Q2: We are struggling with a persistent, polar impurity. What is its likely identity and how can we remove it?
In the context of a Strecker synthesis, a common polar by-product is the corresponding α-amino acid, formed from the hydrolysis of the aminonitrile intermediate if the esterification step is not fully driven to completion. Another possibility is the formation of a hydantoin derivative.
To address this:
-
Optimize Esterification: Ensure the esterification step goes to completion using a robust method like the TMSCl/Methanol protocol.[4]
-
Recrystallization: This is the most powerful tool for removing impurities at scale. A carefully chosen solvent system will allow the desired product to crystallize in high purity, leaving the more polar impurities in the mother liquor.
The table below outlines potential solvent systems for recrystallization.
| Solvent System | Rationale |
| Isopropanol (IPA) / Water | The product is likely soluble in hot IPA/water mixtures and less soluble upon cooling. |
| Ethyl Acetate / Heptane | The product should be soluble in ethyl acetate, and the addition of heptane as an anti-solvent will induce crystallization. |
| Methanol / Methyl tert-butyl ether (MTBE) | The product is soluble in methanol; MTBE acts as an anti-solvent. |
Q3: How can we avoid using column chromatography for purification on a multi-kilogram scale?
Column chromatography is generally considered impractical and uneconomical for large-scale manufacturing.[2] The focus should be on developing a robust crystallization protocol. This involves:
-
Solvent Screening: A systematic screen of various solvents and solvent mixtures to find conditions that provide good crystal form and high impurity rejection.
-
Seeding Strategy: Using a small amount of pure product (seed crystals) to initiate crystallization can provide better control over particle size and crystal morphology.
-
Controlled Cooling Profile: A slow, controlled cooling rate is essential for growing pure, easily filterable crystals. Rapid cooling often leads to the trapping of impurities.
Experimental Protocols
Protocol 1: Scalable Strecker Synthesis of α-Amino-α-(oxan-4-yl)acetonitrile
This protocol describes the first stage of the synthesis, yielding the key aminonitrile intermediate.
-
Setup: To a jacketed reactor equipped with overhead stirring, a temperature probe, and a pH probe, add oxan-4-one (1.0 eq) and a 1:1 mixture of methanol and water (10 L/kg of oxan-4-one).
-
Ammonia Addition: Add ammonium chloride (1.2 eq) and stir until dissolved. Cool the mixture to 10 °C.
-
pH Adjustment: Slowly add a 30% aqueous ammonia solution until the pH of the mixture is stable between 7.5 and 8.0.
-
Cyanide Addition: In a separate vessel, dissolve sodium cyanide (1.1 eq) in water (2 L/kg of NaCN). CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated area and have an appropriate quenching agent (e.g., bleach) available.
-
Reaction: Add the sodium cyanide solution dropwise to the reactor over 2-3 hours, maintaining the temperature below 20 °C.
-
Maturation: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor conversion by LC-MS.
-
Isolation: The resulting aminonitrile can often be used directly in the next step or isolated by extraction if necessary.
Protocol 2: Esterification and Isolation via Crystallization
This protocol details the conversion of the aminonitrile to the final product.
-
Hydrolysis & Esterification: To the crude aminonitrile mixture from the previous step, add concentrated HCl (4.0 eq) and heat to 60 °C for 8 hours to facilitate hydrolysis to the amino acid. Cool the mixture, then add methanol (10 L/kg of starting ketone) followed by slow addition of trimethylchlorosilane (3.0 eq) while keeping the temperature below 30 °C.[4] Stir at room temperature for 24 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
pH Adjustment: Dilute the residue with water and cool to 10 °C. Slowly add a 50% NaOH solution to adjust the pH to 9-10. The free-base product will begin to precipitate.
-
Crystallization: Stir the resulting slurry at 0-5 °C for 4 hours to maximize crystallization.
-
Filtration: Filter the solid product and wash the cake with cold water (2 x 1 L/kg).
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Visualizations & Process Logic
Workflow for Scalable Synthesis
The following diagram outlines the recommended workflow for the production of Methyl 2-amino-2-(oxan-4-yl)acetate, emphasizing scalable unit operations.
Caption: Scalable synthesis workflow diagram.
Troubleshooting Decision Tree: Low Product Yield
This diagram provides a logical path for diagnosing and resolving issues related to low product yield.
Caption: Decision tree for troubleshooting low yield.
References
- Semple, J. E., Sullivan, B., & Sill, K. N. (2016). Large-Scale Synthesis of Α-Amino Acid-N-Carboxyanhydrides.
- Organic Chemistry Portal. (n.d.).
-
Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. [Link]
-
Leah4sci. (2016). Gabriel Malonic Ester Synthesis of alpha Amino Acids. YouTube. [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(2-Amino-2-thiazolin-4-yl)acetic Acid Hydrochloride. [Link]
- Google Patents. (2018). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
-
An, D. K., & Kim, B. I. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1101-1108. [Link]
- Google Patents. (1992).
Sources
- 1. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 2. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 5. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
Technical Support Center: Storage & Handling of Amino Acid Derivatives
[1]
Executive Summary & Core Philosophy
As researchers, we often treat amino acid derivatives as stable commodities. However, in high-stakes drug development and Solid-Phase Peptide Synthesis (SPPS), the integrity of your building blocks is the rate-limiting step for purity.
The Golden Rule: Stability is not static; it is a function of Temperature , Moisture , and Atmosphere .
-
Moisture drives hydrolysis (especially of esters and Fmoc groups).
-
Oxygen drives oxidation (Met, Cys, Trp).
-
Temperature accelerates both.
This guide moves beyond generic "store at -20°C" advice to provide a self-validating system for handling these sensitive reagents.
Critical Handling Workflows
The "Cold Trap" Protocol (Must Read)
The single most common cause of reagent degradation is condensation . Opening a cold bottle (-20°C) in a warm lab (+22°C) causes atmospheric moisture to flash-condense onto the powder. This water initiates hydrolysis and causes "clumping."
Workflow: Receiving & Aliquoting[1]
-
Objective: Minimize the number of freeze-thaw-open cycles.
-
The System:
Figure 1: The "Cold Chain" workflow emphasizes the equilibration step to prevent condensation-induced hydrolysis.
Storage Matrix by Derivative Type
| Derivative Class | Primary Risk | Recommended Storage | Handling Precaution |
| Standard Fmoc-AAs | Hydrolysis (Slow) | +2°C to +8°C (Active) -20°C (Long-term) | Keep desiccated.[1] Stable for years if dry. |
| Boc-AAs | Acid Sensitivity | RT or +4°C | Avoid proximity to strong acids (TFA fumes). |
| Esters (Obzl, OtBu) | Hydrolysis (Fast) | -20°C (Strict) | Highly Hygroscopic. Warm to RT in desiccator before opening. |
| Cys, Met, Trp | Oxidation | -20°C | Argon Flush Required. Store in amber vials (Trp). |
| Activated Esters (OPfp, OSu) | Hydrolysis (Very Fast) | -20°C | Use immediately upon opening. Do not store solutions. |
Troubleshooting & FAQs
This section addresses specific symptoms observed during synthesis or QC.
Symptom: "My amino acid powder has turned into a hard clump."
Diagnosis: Moisture Contamination.
-
Mechanism: Water has entered the bottle (likely via condensation), partially solubilizing the powder and potentially hydrolyzing the protecting group or the ester.
-
Immediate Action:
-
Perform a TLC or LC-MS check.
-
If purity is >98%, dry the powder in a vacuum desiccator over
for 48 hours. -
Grind gently with a mortar/pestle if re-dried.
-
If purity <95%: Discard. Hydrolyzed byproducts act as chain terminators in SPPS.
-
Symptom: "The Methionine derivative smells like 'cabbage' or 'rotten eggs'."
Diagnosis: Oxidation (Sulfoxide formation). [2]
-
Mechanism: Atmospheric oxygen has oxidized the thioether side chain of Met to Methionine Sulfoxide [Met(O)].
-
Verification: LC-MS will show a mass shift of +16 Da.
-
Remedy:
-
Prevention: Always overlay Met derivatives with Argon or Nitrogen after use.
-
Recovery: Met(O) can be reduced back to Met during cleavage using high concentrations of DMS (Dimethyl sulfide) or NH4I, but it is safer to replace the reagent.
-
Symptom: "Fmoc removal is happening too slowly" OR "Unexpected double hits in MS."
Diagnosis: Fmoc group degradation (Premature removal).
-
Mechanism: Fmoc is base-labile.[3] If stored near volatile amines (like Piperidine or DIEA) in the fridge, or if moisture is present (forming trace hydroxide), the Fmoc group cleaves. The free amine then reacts with the next activated amino acid, causing a "double insertion" or polymerization.
-
Test: Check melting point. Degraded Fmoc-AAs often show a depressed melting point due to the presence of the free amino acid contaminant.
Symptom: "My coupling yield is low with Fmoc-Cys(Trt)-OH."
Diagnosis: Racemization or Oxidation.
-
Context: Cysteine is notoriously prone to racemization during activation and oxidation during storage.
-
Best Practice:
-
Use Fmoc-Cys(Trt)-OH immediately after dissolving.
-
Do not store Cys solutions overnight.
-
Use low-racemization coupling reagents (e.g., DIC/Oxyma) rather than strong bases.
-
Diagnostic Decision Tree
Use this logic flow to determine if a reagent is safe to use.
Figure 2: Diagnostic logic for assessing compromised amino acid derivatives.
References
Comparison of Methyl 2-amino-2-(oxan-4-yl)acetate with other non-natural amino acids
[1]
Executive Summary: The "Polar Hydrophobic" Advantage
Methyl 2-amino-2-(oxan-4-yl)acetate (also known as Tetrahydropyranylglycine methyl ester) represents a critical tool in the medicinal chemist’s "toolkit" for multiparameter optimization (MPO).[1] It serves as a non-aromatic, sterically demanding building block that bridges the gap between lipophilic bulk and aqueous solubility.
In drug design, a common failure mode is the "Grease Ball" effect—where increasing potency via bulky hydrophobic groups (like cyclohexyl or phenyl rings) destroys metabolic stability and solubility. This molecule offers a solution: it mimics the steric volume of Cyclohexylglycine (Chg) but introduces a cyclic ether oxygen.[1] This single atom substitution significantly lowers lipophilicity (
Physicochemical Performance Profile
The following data compares Methyl 2-amino-2-(oxan-4-yl)acetate against its two primary structural competitors: Methyl Cyclohexylglycinate (Chg-OMe) and Methyl Phenylglycinate (Phg-OMe).
Table 1: Comparative Physicochemical Metrics[1]
| Property | Oxanyl-Glycine (Target) | Cyclohexylglycine (Chg) | Phenylglycine (Phg) | Implication |
| Steric Bulk | High (Chair conformation) | High (Chair conformation) | Moderate (Planar) | Oxanyl mimics Chg sterics almost perfectly.[1] |
| cLogP | ~0.8 - 1.1 | ~2.5 - 2.8 | ~1.3 - 1.5 | Key Differentiator: Oxanyl is significantly less lipophilic.[1] |
| TPSA (Ų) | ~35.5 | ~26.3 | ~26.3 | The ether oxygen adds ~9 Ų polar surface area, aiding solubility. |
| H-Bond Acceptors | 2 (Ester + Ether) | 1 (Ester) | 1 (Ester) | Potential for unique solvent/protein interactions.[1] |
| Electronic Nature | Aliphatic / Polar | Aliphatic / Hydrophobic | Aromatic / Pi-system | No |
Analyst Insight: The drop in cLogP by ~1.5 units compared to Chg is massive in the context of Lipinski's Rule of 5. This often translates to a 10-fold improvement in aqueous solubility for the final drug candidate.
Structural & Synthetic Logic
Decision Logic: When to Switch?
Use the following logic flow to determine if this building block is appropriate for your lead optimization campaign.
Figure 1: Strategic decision tree for selecting non-natural amino acid building blocks during SAR exploration.[1]
Synthesis: The Bucherer-Bergs Route
While Strecker synthesis is possible, the Bucherer-Bergs reaction is the industry standard for high-yield access to this scaffold from the ketone precursor.
Figure 2: Synthetic pathway from commercial ketone to the target methyl ester.
Experimental Protocols
Protocol A: Synthesis of Methyl 2-amino-2-(oxan-4-yl)acetate HCl
Rationale: This protocol uses thionyl chloride for esterification.[1] This is preferred over acid catalysis with
Reagents:
-
2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (Precursor)[1]
-
Thionyl Chloride (
)[1] -
Anhydrous Methanol (
)[1]
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser. Maintain an inert atmosphere (
or ).[1] -
Solvation: Suspend the free amino acid (10 mmol, 1.59 g) in anhydrous MeOH (50 mL) at 0°C (ice bath).
-
Activation: Add
(15 mmol, 1.1 mL) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution.[1] -
Reflux: Remove ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (System: EtOAc/MeOH 9:1, stain with Ninhydrin). The starting material will disappear, and a less polar spot will appear.
-
Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess
. -
Purification: Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.[1]
-
Expected Yield: >90% as a white crystalline solid.
-
Protocol B: Solution-Phase Peptide Coupling
Rationale: Using the methyl ester directly avoids the need for carboxyl protection. We couple it to an N-protected amino acid (e.g., Boc-Phe-OH).[1]
Step-by-Step:
-
Dissolution: Dissolve Boc-Phe-OH (1.0 eq) and HATU (1.1 eq) in DMF (0.1 M concentration). Add DIPEA (2.5 eq) and stir for 5 minutes to activate the acid.
-
Addition: Add Methyl 2-amino-2-(oxan-4-yl)acetate HCl (1.0 eq) to the mixture.
-
Reaction: Stir at room temperature for 2 hours.
-
Monitoring: Check LC-MS for the formation of the dipeptide product (
). -
Workup: Dilute with EtOAc, wash with 1M HCl (remove unreacted amine/DIPEA), sat.
(remove unreacted acid), and brine. Dry over .[1]
Performance Case Study: Metabolic Stability
Hypothesis: The tetrahydropyran ring is less prone to oxidative metabolism than the cyclohexyl ring (which suffers from hydroxylation) or the phenyl ring (epoxidation/hydroxylation).[1]
Experimental Setup:
-
Assay: Human Liver Microsomes (HLM) Stability.
-
Compounds:
-
Conditions: Incubate 1 µM compound with HLM (0.5 mg protein/mL) and NADPH at 37°C. Sample at 0, 15, 30, 60 min.
Comparative Data (Simulated Representative Results):
| Time (min) | Compound A (Chg) % Remaining | Compound B (Oxanyl) % Remaining | Interpretation |
| 0 | 100% | 100% | Baseline |
| 15 | 82% | 96% | Rapid clearance of Chg analog. |
| 30 | 65% | 91% | Oxanyl analog shows superior stability. |
| 60 | 41% | 84% |
Mechanism: The ether oxygen in the oxanyl ring deactivates the adjacent C-H bonds toward CYP450-mediated abstraction, whereas the cyclohexane ring is electron-rich and prone to oxidation at the C3/C4 positions.
References
-
Bucherer-Bergs Synthesis of Hydantoins
-
Tetrahydropyranyl as a Bioisostere
- Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Discusses ether/methylene swaps).
-
[1]
-
Physicochemical Properties of Heterocycles
-
Synthesis of 2-amino-2-(tetrahydro-2H-pyran-4-yl)
A Senior Application Scientist's Guide to the Comparative Biological Activity of Modified Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical 20
In the landscape of modern drug discovery and biological research, the 20 canonical amino acids represent only the foundational characters in a vastly more complex and nuanced molecular language. Strategic chemical modification of these fundamental building blocks unlocks a powerful toolkit to overcome the inherent limitations of native peptides and proteins, such as poor metabolic stability, low cell permeability, and constrained receptor interactions.[1] This guide provides a comparative analysis of commonly employed amino acid modifications, offering objective, data-supported insights into their effects on biological activity. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to empower researchers in the rational design of next-generation therapeutics and chemical probes.
The modifications discussed herein are not mere chemical curiosities; they are deliberate, strategic alterations designed to modulate a molecule's physicochemical properties.[2] From enhancing proteolytic resistance to pre-organizing a peptide's conformation for optimal target engagement, the "why" behind each modification is as critical as the "how."[1][3] This guide will explore these rationales, grounding them in experimental data and robust analytical methods.
Part 1: Enhancing Metabolic Stability with N-Methylation
One of the most significant hurdles in the development of peptide-based drugs is their rapid degradation by proteases in vivo. N-methylation, the substitution of a methyl group for the hydrogen on a peptide bond's nitrogen, is a highly effective strategy to combat this.[4] This modification introduces steric hindrance that physically shields the peptide backbone from enzymatic cleavage, dramatically increasing its circulatory half-life.[3][5]
Comparative Data: N-Methylation vs. Native Peptides
The following table summarizes representative data highlighting the impact of N-methylation on key pharmacokinetic parameters.
| Peptide Analog | Modification | Half-Life in Plasma (t½, min) | Receptor Binding Affinity (IC50, nM) |
| Veber-Hirschmann Peptide | Native | < 10 | 1.5 |
| Tri-N-methylated Analog | N-methylation at 3 sites | > 300 | 2.8 |
| Endothelin Antagonist | Native | ~ 5 | 0.1 |
| N-methyl-isoleucine Analog | Single N-methylation | > 60 | 0.3 |
This table presents a summary of representative data. Absolute values can vary based on the specific peptide sequence, the position of the modification, and the experimental conditions.[4][5]
Experimental Workflow: Plasma Stability Assay
To empirically determine the effect of N-methylation on metabolic stability, a plasma stability assay is the gold standard. This experiment quantifies the rate of peptide degradation in a biologically relevant matrix.
Caption: Workflow for a typical plasma stability assay.
Detailed Protocol: Plasma Stability Assay
Causality: The rationale for this protocol is to simulate the in vivo environment by exposing the peptide to the full complement of plasma proteases. The time-course analysis allows for the calculation of a degradation rate and, consequently, the peptide's half-life.
-
Preparation:
-
Thaw fresh frozen plasma (e.g., human, rat) at 37°C.
-
Prepare stock solutions of the native and N-methylated peptides in a suitable solvent (e.g., DMSO).
-
Spike the peptides into the plasma to a final concentration of 1-10 µM. Ensure the final DMSO concentration is <1% to avoid protein precipitation.
-
-
Incubation and Sampling:
-
Incubate the plasma-peptide mixture in a shaking water bath at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL).
-
Self-Validation: The t=0 sample serves as the baseline, representing 100% intact peptide.
-
-
Reaction Quenching and Sample Processing:
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile with an internal standard). This precipitates plasma proteins and halts enzymatic activity.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the remaining parent peptide at each time point.
-
Causality: LC-MS/MS provides the necessary sensitivity and specificity to distinguish the parent peptide from its degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) from the slope of the degradation curve.
-
Part 2: Modulating Biological Interactions with Phosphomimetics
Reversible phosphorylation is a cornerstone of cellular signaling, controlling protein function by introducing a bulky, negatively charged phosphate group.[6] Studying these transient events can be challenging. Phosphomimetic amino acids, such as aspartate (Asp) and glutamate (Glu), are often used as substitutes for phosphorylated serine (pSer), threonine (pThr), or tyrosine (pTyr).[7][8] While useful, these canonical amino acids do not perfectly replicate the size and charge of a phosphate group.[7] Non-hydrolyzable phosphonate analogs offer a more faithful and stable representation.[9]
Comparative Data: Phosphomimetics vs. Phosphorylated Peptides
This table compares the effects of different phosphomimetic strategies on enzyme activity.
| Protein/Peptide | Modification | Relative Kinase Activity (%) | Resistance to Phosphatase |
| Kinase MEK1 | Native (unphosphorylated) | < 5 | N/A |
| Kinase MEK1 | Phosphomimetic (Ser -> Asp/Glu) | ~50-70 | Yes |
| Kinase MEK1 | Site-specific pSer incorporation | 100 | No |
| Smad2 Peptide | C-terminal pSer | Active | No |
| Smad2 Peptide | C-terminal phosphonate analog | Active | Yes |
Data is representative and compiled to illustrate the principles of phosphomimicry.[7][9]
Experimental Workflow: In Vitro Kinase Assay
An in vitro kinase assay is used to measure the catalytic activity of an enzyme and how it is affected by phosphorylation or phosphomimetic mutations.[10]
Caption: General workflow for an in vitro kinase assay.
Detailed Protocol: In Vitro Kinase Assay (Radiolabeled)
Causality: This protocol uses radiolabeled ATP (γ-³²P-ATP) to provide a highly sensitive and direct measure of phosphate transfer from the kinase to its substrate. The amount of incorporated radioactivity is directly proportional to the enzyme's activity.[11]
-
Reaction Mixture Preparation:
-
On ice, prepare a master mix containing kinase buffer, the peptide or protein substrate, and any necessary cofactors (e.g., MgCl₂).
-
Prepare separate tubes for the wild-type kinase, the phosphomimetic mutant, and a "no enzyme" control.
-
Self-Validation: The "no enzyme" control is crucial to ensure that the observed phosphorylation is enzyme-dependent and not a result of non-specific ATP hydrolysis or substrate degradation.
-
-
Initiating the Reaction:
-
To each tube, add the respective purified kinase enzyme.
-
Initiate the reaction by adding a solution of ATP, which includes a spike of γ-³²P-ATP.
-
-
Incubation and Time Points:
-
Transfer the tubes to a 30°C water bath to allow the reaction to proceed.
-
For a kinetic analysis, remove aliquots at several time points (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Terminating the Reaction:
-
Stop the reaction by adding the aliquot to an equal volume of 2X SDS-PAGE loading buffer. This denatures the enzyme and halts its activity.
-
Boil the samples for 5 minutes.
-
-
Detection and Quantification:
-
Separate the reaction products by SDS-PAGE. The phosphorylated substrate will have a higher molecular weight corresponding to the added phosphate group(s).
-
Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography) to detect the radiolabeled, phosphorylated substrate.
-
Quantify the band intensity using densitometry.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the product formation curve.[12]
-
Compare the V₀ of the phosphomimetic mutant to the wild-type (if it can be activated) to determine its relative activity.
-
Part 3: Improving Cell Permeability
For drugs targeting intracellular components, the ability to cross the cell membrane is paramount. Many peptides are poorly permeable due to their size and hydrophilicity.[13] Modifications such as lipidation (attaching a fatty acid chain) or incorporating backbone modifications like N-methylation can enhance membrane translocation by increasing the molecule's lipophilicity.[3][14]
Comparative Data: Permeability of Modified vs. Unmodified Peptides
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[15]
| Compound | Modification | Apparent Permeability (Pₐₚₚ, 10⁻⁶ cm/s) |
| Cyclic Peptide A | Native | 0.5 |
| Lipidated Peptide A | C16 Acyl Chain | 8.2 |
| Peptide B | Native | < 0.1 |
| N-methylated Peptide B | N-methylation | 1.5 |
Data is representative, illustrating the general trends observed with these modifications.[13][16]
Experimental Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model simulates the intestinal epithelium, providing a rapid screen for passive permeability.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol: PAMPA
Causality: This assay is based on the principle that a compound's ability to passively diffuse from an aqueous donor compartment, through an artificial lipid membrane, and into an aqueous acceptor compartment is predictive of its in vivo passive absorption.[16]
-
Membrane Preparation:
-
Prepare a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).
-
Using a multichannel pipette, carefully add a small volume (e.g., 5 µL) of the lipid solution to each well of a 96-well filter donor plate (e.g., PVDF membrane). This creates the artificial membrane.
-
-
Plate Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Prepare solutions of the test peptides (native and modified) in the same buffer.
-
Add the peptide solutions to the wells of the lipid-coated donor plate.
-
Self-Validation: Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds to validate the assay performance.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 16 hours) without shaking.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the peptide in the donor and acceptor wells. This is typically done using UV-Vis spectroscopy or, for greater sensitivity, LC-MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pₐₚₚ) using an established formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
-
Conclusion
The strategic modification of amino acids is a cornerstone of modern chemical biology and drug discovery. As demonstrated through the comparative analysis of N-methylation, phosphomimicry, and permeability-enhancing modifications, these alterations provide a rational and powerful means to tune the biological and pharmacokinetic properties of peptides and proteins. The experimental protocols provided herein represent robust, validated methods for quantifying the impact of these changes. By understanding the underlying principles and applying these rigorous analytical techniques, researchers can accelerate the development of novel molecular entities with enhanced therapeutic potential.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342. Retrieved from [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. Retrieved from [Link]
-
Ding, Y., et al. (2023). Impact of Protein Nα-Modifications on Cellular Functions and Human Health. MDPI. Retrieved from [Link]
-
Wayne, G. S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Retrieved from [Link]
-
Ding, Y., et al. (2023). Impact of Protein N-Modifications on Cellular Functions and Human Health. ResearchGate. Retrieved from [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. Retrieved from [Link]
-
Hahn, M. E., & Muir, T. W. (2005). Protein Phosphorylation by Semisynthesis: From Paper to Practice. Methods in Enzymology, 403, 55-71. Retrieved from [Link]
-
Bupesh, G., et al. (2015). Modifying Peptides to Enhance Permeability. Future Medicinal Chemistry. Retrieved from [Link]
-
Niemi, N. (2016). Using Phosphoserine to Study Protein Phosphorylation. Addgene Blog. Retrieved from [Link]
-
Sharma, P., et al. (2022). Effects of post-translational modifications on protein function. International Journal of Advanced Biochemistry Research. Retrieved from [Link]
-
Ranomics. (2025). The Impact of Post-Translational Modifications in Mammalian Protein Production and Antibody Discovery. Ranomics. Retrieved from [Link]
-
Ackers, G. K., & Smith, F. R. (1985). Effects of site-specific amino acid modification on protein interactions and biological function. Annual review of biochemistry, 54, 597–629. Retrieved from [Link]
-
Defelipe, L. A., et al. (2020). Exploring protein phosphorylation by combining computational approaches and biochemical methods. International Journal of Biological Macromolecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphomimetics. Wikipedia. Retrieved from [Link]
-
White, T. R., et al. (2024). Recent Advances in Methods for Quantifying the Cell Penetration of Macromolecules. ACS Chemical Biology. Retrieved from [Link]
-
Tian, Y., et al. (2012). Experimental methods for scanning unnatural amino acid mutagenesis. Methods in Molecular Biology. Retrieved from [Link]
-
Brown, K. A., et al. (2021). Genetic encoding of phosphorylated amino acids into proteins. Chemical Society Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. Retrieved from [Link]
-
Samso, M., et al. (2023). Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. MDPI. Retrieved from [Link]
-
Lund University. (n.d.). EVALUATION OF CELL PERMEABILITY IN MACROCYCLIC PEPTIDES. Lund University Publications. Retrieved from [Link]
-
Kwon, Y., & Kodadek, T. (2007). Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides. Journal of the American Chemical Society, 129(6), 1500-1501. Retrieved from [Link]
-
De VJ, et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
Sweeney, M. C., et al. (1998). Studying Receptor−Ligand Interactions Using Encoded Amino Acid Scanning. Biochemistry, 37(21), 7823-7830. Retrieved from [Link]
-
Logsdon, L. A., et al. (2011). Nanomolar Binding of Peptides Containing Noncanonical Amino Acids by a Synthetic Receptor. Digital Commons @ Trinity. Retrieved from [Link]
-
LSU School of Medicine. (n.d.). Enzyme Assays and Kinetics. LSU School of Medicine. Retrieved from [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems. Retrieved from [Link]
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Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work?. Eppendorf. Retrieved from [Link]
-
Zhong, J., et al. (2020). Advances in the Study of Structural Modification and Biological Activities of Anoplin. Frontiers in Pharmacology. Retrieved from [Link]
-
Pollegioni, L., & Servi, S. (Eds.). (2012). Unnatural amino acids: methods and protocols. Humana Press. Retrieved from [Link]
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Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. Retrieved from [Link]
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Medicilon. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Medicilon. Retrieved from [Link]
-
Torres, M. D. T., et al. (2020). Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. MDPI. Retrieved from [Link]
-
Kristen, G. (2023). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Applied Bioanalysis. Retrieved from [Link]
-
Dominioni, L., et al. (1990). Comparison of modified amino acids and standard amino acids in parenteral nutrition support of thermally injured patients. Journal of Burn Care & Rehabilitation. Retrieved from [Link]
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A Comparative Guide to the Definitive Structural Validation of Methyl 2-amino-2-(oxan-4-yl)acetate
This guide provides an in-depth, comparative analysis of the essential techniques for the unambiguous structural validation of Methyl 2-amino-2-(oxan-4-yl)acetate. As a key building block in medicinal chemistry, this sp³-rich scaffold demands rigorous characterization to ensure the integrity of downstream drug discovery efforts. While no public crystal structure for this specific molecule currently exists, this document presents a comprehensive framework for its analysis, detailing the causality behind experimental choices and establishing a self-validating system of protocols. We will explore the gold-standard method of Single-Crystal X-ray Diffraction (SC-XRD) and compare its definitive power with the crucial, complementary solution-state and compositional data provided by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For absolute determination of a molecule's three-dimensional atomic arrangement, connectivity, and stereochemistry in the solid state, SC-XRD is the unequivocal gold standard.[1][2] It provides a static, to-scale 3D map of the molecule, revealing precise bond lengths, angles, and intermolecular interactions within the crystal lattice. This level of detail is unattainable by other methods and is critical for validating computational models and understanding structure-activity relationships (SAR).
Experimental Rationale & Protocol
The primary challenge in SC-XRD is obtaining a high-quality single crystal.[3] The process is both an art and a science, requiring systematic screening of conditions to encourage slow, orderly molecular packing. For a novel amino acid derivative like Methyl 2-amino-2-(oxan-4-yl)acetate, the strategy involves leveraging its chemical properties—polarity, potential for hydrogen bonding, and solubility—to guide crystallization.
-
Material Synthesis & Purification: The synthesis of the title compound can be achieved through established routes for functionalized tetrahydropyrans.[4] It is imperative that the starting material be of the highest purity (>99%), as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Final purification is typically achieved by column chromatography followed by recrystallization.
-
Solvent System Screening: The choice of solvent is critical. A suitable solvent (or solvent system) should fully dissolve the compound at an elevated temperature but allow it to become supersaturated upon slow cooling or solvent evaporation. For this polar amino acid ester, a screening matrix would include:
-
Protic Solvents: Ethanol, Methanol, Isopropanol.
-
Aprotic Polar Solvents: Ethyl Acetate, Acetone, Acetonitrile.
-
Anti-Solvents (for vapor diffusion/layering): Hexanes, Diethyl Ether, Dichloromethane.
-
-
Crystallization Method Selection:
-
Slow Evaporation: A solution of the compound (e.g., in ethyl acetate) is prepared in a vial, which is loosely covered to allow the solvent to evaporate over several days. This is often the simplest and most effective starting point.
-
Vapor Diffusion (Hanging Drop): A drop of a concentrated solution of the compound is suspended over a larger reservoir of a weaker solvent (anti-solvent).[5] The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization. This method offers fine control over the rate of saturation.
-
-
Crystal Harvesting & Mounting: Once suitable crystals (ideally 0.1-0.3 mm in size with well-defined faces) have formed, a single crystal is carefully selected under a microscope, coated in a cryoprotectant oil (e.g., Paratone-N), and mounted on a specialized loop. The mounted crystal is then flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection and Structure Refinement:
-
The crystal is placed on a diffractometer equipped with a high-intensity X-ray source (e.g., a MetalJet) and a sensitive detector.[1]
-
A full sphere of diffraction data is collected as the crystal is rotated.
-
The resulting diffraction pattern is used to determine the unit cell dimensions and space group.
-
Software such as SHELXT is used to solve the phase problem and generate an initial electron density map.[6]
-
A molecular model is built into the electron density map and refined against the experimental data using programs like OLEX2 or SHELXL, yielding the final structure.[6]
-
The Self-Validating System: Data Interpretation & Quality Control
A crystal structure report is a self-validating system, containing metrics that attest to its quality and reliability.[7] Automated tools like the IUCr's checkCIF service are essential for flagging inconsistencies or potential errors.[8]
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or Pca2₁ | Defines the specific symmetry operations within the unit cell. An incorrect assignment is a major error flagged by validation tools.[7] |
| R1 (Final R-factor) | < 0.05 (5%) | A measure of the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data). Lower is better.[9] |
| wR2 (Weighted R-factor) | < 0.15 (15%) | A weighted version of the R-factor based on all reflection data. |
| Goodness-of-Fit (S) | ~ 1.0 | Should be close to 1.0, indicating a good model fit to the data. Significant deviations can suggest an incorrect model or poor data quality. |
| Residual Electron Density | -0.5 to +0.5 e/ų | The electron density map should be largely flat after refinement. Significant positive or negative peaks may indicate missing atoms or incorrect atom assignments.[9] |
Workflow Visualization
Part 2: Orthogonal Validation & Comparative Analysis
While SC-XRD is definitive, it describes the molecule in a non-physiological, solid-state environment. NMR and MS provide essential, complementary data on the molecule's structure in solution and its exact mass, respectively, creating a robust analytical package.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the covalent structure (constitution) and providing insights into the dynamic conformation of the molecule in solution.[10] It validates that the structure determined in the crystal is maintained upon dissolution.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical for solubility and to avoid obscuring relevant signals.[10]
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra. These experiments provide information about the chemical environment of each proton and carbon atom.
-
2D Spectra Acquisition: To unambiguously assign all signals and confirm connectivity, a suite of 2D experiments is required:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over 2-3 bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.
-
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | Rationale & 2D Correlation Evidence |
| -OCH₃ (Ester) | ~ 3.75 | singlet (s) | ~ 52 | Characteristic singlet for a methyl ester. HMBC correlation to the carbonyl carbon. |
| -C =O (Ester) | - | - | ~ 174 | Typical chemical shift for an ester carbonyl. |
| α-H (C7) | ~ 3.50 | doublet (d) | ~ 58 | Alpha to both a nitrogen and a carbonyl group. HSQC to C7. COSY to the oxane C6-H. |
| -NH₂ | ~ 1.80 (broad) | singlet (br s) | - | Broad, exchangeable protons. |
| Oxane H (C6) | ~ 1.90 | multiplet (m) | ~ 40 | Methine proton of the oxane ring. HSQC to C6. COSY to α-H and oxane C2/C5 protons. |
| Oxane H (C2/C5, eq) | ~ 3.95 | doublet of triplets (dt) | ~ 67 | Equatorial protons adjacent to the ring oxygen, deshielded. HSQC to C2/C5. COSY to C3/C4 and C6 protons. |
| Oxane H (C2/C5, ax) | ~ 3.40 | triplet of doublets (td) | ~ 67 | Axial protons adjacent to the ring oxygen. |
| Oxane H (C3/C4) | ~ 1.60 - 1.80 | multiplet (m) | ~ 32 | Remaining methylene protons of the oxane ring. |
B. Mass Spectrometry (MS)
Mass spectrometry provides rapid and highly accurate confirmation of the molecular weight and elemental formula.[11][] High-resolution mass spectrometry (HRMS) can determine the mass with enough precision to confirm a unique elemental composition, while tandem MS (MS/MS) reveals structural information through controlled fragmentation.
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[13]
-
Full Scan MS: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire a full scan spectrum in positive ion mode to identify the protonated molecule, [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion in the mass spectrometer and subject it to collision-induced dissociation (CID). This fragments the molecule in a predictable way, providing a "fingerprint" that corroborates the proposed structure.
| Ion | Calculated Exact Mass (m/z) | Description & Plausible Fragmentation Pathway |
| [M+H]⁺ | 174.1125 | Protonated parent molecule (C₈H₁₆NO₃⁺). The primary ion observed in the full scan.[14] |
| [M+H - CH₃OH]⁺ | 142.0863 | Loss of methanol from the ester group, a common fragmentation pathway for methyl esters. |
| [M+H - COOCH₃]⁺ | 114.0862 | Cleavage of the entire methyl ester group, leaving the protonated 2-amino-oxane fragment. |
| [C₅H₉O]⁺ | 85.0648 | Fragmentation of the C-C bond connecting the oxane ring to the amino acid moiety, resulting in the charged oxane fragment. |
Part 3: Synthesis of Evidence - A Holistic Validation Approach
No single technique provides the complete picture. True structural validation comes from the convergence of evidence from orthogonal methods. The definitive solid-state structure from SC-XRD serves as the foundational hypothesis, which is then rigorously tested and confirmed by NMR and MS.
Comparative Summary of Techniques
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, stereochemistry, packing | Covalent structure (connectivity), solution conformation, dynamics | Molecular weight, elemental formula, structural fragments |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) |
| Key Strength | Unambiguous, absolute 3D structure determination.[1] | Detailed structural information in a more biologically relevant state.[10] | Exceptional sensitivity and mass accuracy.[] |
| Key Limitation | Requires a high-quality single crystal; structure is static.[3] | Cannot determine absolute stereochemistry; interpretation can be complex. | Provides no information on 3D geometry or stereochemistry. |
| Self-Validation | Internal consistency checks (R-factors, GoF) and external tools (checkCIF).[7][8] | 2D correlation experiments confirm assignments and connectivity. | Isotopic pattern analysis and HRMS confirm formula. |
Integrated Structural Validation Workflow
The most trustworthy validation follows an integrated workflow where each technique builds upon the last.
References
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Jones, J. H. (1968). The Mass Spectra of Amino-acid and Peptide Derivatives. Quarterly Reviews, Chemical Society, 22(4), 451-468. Available from: [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available from: [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. CCDC. Available from: [Link]
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Cambridge Crystallographic Data Centre. (2023, June 14). Validation of Experimental Crystal Structures. CCDC Blog. Available from: [Link]
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Wikipedia. (n.d.). Macromolecular structure validation. Available from: [Link]
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PLATON/VALIDATION. (n.d.). checkCIF Validation Tests on CIF(+FCF). Utrecht University. Available from: [Link]
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Aplin, R. T., Jones, J. H., & Liberek, B. (1968). The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, 1011-1016. Available from: [Link]
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Ito, L., Kobayashi, T., Shiraki, K., & Yamaguchi, H. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(Pt 3), 316–318. Available from: [Link]
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Ito, L., et al. (2010). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Acta Crystallographica Section F, 66(Pt 6), 630-633. Available from: [Link]
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Andersson, C. O. (1958). Mass Spectrometric Studies on Amino Acid and Peptide Derivatives. Acta Chemica Scandinavica, 12, 1353. Available from: [Link]
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Reif, B., et al. (2003). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society. Available from: [Link]
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Ito, L., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(3), 316-318. Available from: [Link]
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Uchiyama, S., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1102. Available from: [Link]
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Excillum. (n.d.). Small molecule crystallography. Available from: [Link]
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Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Available from: [Link]
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ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. Available from: [Link]
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Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Available from: [Link]
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D'Souza, C., et al. (2021). Solution NMR and racemic crystallography provide insights into a novel structural class of cyclic plant peptides. bioRxiv. Available from: [Link]
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PubChem. (n.d.). Methyl 2-amino-2-(oxan-4-yl)acetate. National Center for Biotechnology Information. Available from: [Link]
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Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1776-1789. Available from: [Link]
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PubChem. (n.d.). Methyl 2-[(oxan-4-yl)amino]acetate. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Available from: [Link]
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Diamond Light Source. (n.d.). Small Molecule Diffraction. Available from: [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
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American Elements. (n.d.). Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride. Available from: [Link]
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GEA. (n.d.). Crystallization of Amino Acids. Available from: [Link]
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Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Available from: [Link]
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University of Tokyo Library System. (n.d.). Cambridge Structural Database:CSD. Available from: [Link]
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Subirós-Funosas, R., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 294-306. Available from: [Link]
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Zhang, L., et al. (2021). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Molecules, 26(18), 5583. Available from: [Link]
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Veeprho. (n.d.). 2-Amino-2-(4-Methyloxan-4-yl)acetic Acid. Available from: [Link]
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Mukherjee, A., et al. (2020). Synthesis of a-amino carbonyl compounds. Russian Chemical Reviews, 89(1), 1-17. Available from: [Link]
-
Löser, R., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M955. Available from: [Link]
-
De Gruyter. (2018). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 629-631. Available from: [Link]
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Dauter, Z., & Dauter, M. (2007). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica, 54(2), 283-293. Available from: [Link]
-
Acta Crystallographica Section E. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 842-846. Available from: [Link]
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Comparative Guide: Physicochemical Properties of Amino Ester Salt Forms in Drug Development
Introduction: The Criticality of Salt Selection
Amino acid esters are a highly effective prodrug strategy utilized to bypass permeability limitations and leverage specific transporters (such as PEPT1) to enhance the oral bioavailability of poorly soluble active pharmaceutical ingredients (APIs)1[1]. However, the free base forms of amino esters are notoriously unstable, rapidly undergoing base-catalyzed ester hydrolysis or intramolecular cyclization (e.g., diketopiperazine formation).
To mitigate this, formulating the amino ester as a salt is a non-negotiable step in early-stage pharmaceutical development. As detailed in 2[2], the selection of an appropriate counterion provides a unique opportunity to modulate the molecule's characteristics, directly impacting its manufacturability, stability, and pharmacokinetic profile.
Mechanistic Causality: How Counterions Modulate Performance
As an application scientist, I approach salt selection not merely as a routine formulation exercise, but as a fundamental manipulation of the molecule's thermodynamic and kinetic environment. The physicochemical properties of an amino ester salt are governed by the specific interplay between the counterion and the API3[3].
-
Crystal Lattice Energy vs. Solvation Energy: Dissolution requires the solvent to overcome the crystal lattice energy of the solid salt 2[2]. Small, highly polar counterions like chloride typically yield high solvation energy and rapid dissolution. Conversely, bulky, lipophilic counterions like tosylate (TsOH) increase lattice energy and hydrophobicity, leading to lower aqueous solubility but significantly enhanced solid-state stability.
-
Microenvironmental pH and Hydrolysis: Amino esters are highly susceptible to pH-dependent degradation. The pKa of the chosen counterion dictates the microenvironmental pH of the solid surface and the diffusion layer during dissolution. Strong acids (like methanesulfonic acid) create a low microenvironmental pH that minimizes base-catalyzed degradation but must be carefully optimized to avoid triggering acid-catalyzed ester cleavage 4[4].
-
Hygroscopicity: Water absorption plasticizes the crystal lattice and mobilizes reactive species. Hydrochloride salts of amino esters are frequently hygroscopic, which accelerates hydrolytic degradation upon storage 5[5]. Sulfonate salts often exhibit superior crystallinity and lower moisture uptake.
Comparative Analysis of Amino Ester Salts
The table below synthesizes the quantitative and qualitative data comparing four ubiquitous salt forms used in the development of amino ester prodrugs.
| Salt Form | Counterion pKa | Aqueous Solubility | Solid-State Stability | Hygroscopicity | Typical Pharmaceutical Use Case |
| Hydrochloride (HCl) | ~ -6.0 | High (>100 mg/mL) | Moderate (Prone to moisture-induced hydrolysis) | High | Standard first-line screen; oral formulations6[6]. |
| Mesylate (MsOH) | ~ -1.9 | Very High | High | Moderate | Injectables; high-solubility oral drugs7[7]. |
| Tosylate (TsOH) | ~ -2.8 | Low to Moderate | Very High | Low | Stabilizing highly labile esters; modified release profiles7[7]. |
| Trifluoroacetate (TFA) | ~ 0.2 | Very High | Low (Often yields amorphous or fluffy solids) | Very High | Pre-clinical discovery (Prep-HPLC isolation); rarely commercialized1[1]. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of these salts must follow rigorous, self-validating protocols where mass balance and orthogonal analytical techniques confirm the primary results.
Protocol 1: Parallel Salt Screening and Crystallization
Objective: Generate and isolate crystalline salt forms of the amino ester while preventing premature degradation.
-
Preparation: Dissolve the amino ester free base (1.0 eq) in a minimal volume of an anhydrous anti-solvent/solvent mixture (e.g., MTBE/Ethanol 9:1). Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the ester bond before the stabilizing salt lattice can form.
-
Counterion Addition: Slowly add 1.05 eq of the respective acid (HCl in dioxane, MsOH, TsOH, or TFA) dropwise at 0–5 °C under a nitrogen atmosphere. Causality: Low temperature minimizes the exothermic heat of neutralization, suppressing ester cleavage during the transient pH shift.
-
Crystallization: Agitate the mixture at 5 °C for 2 hours, then slowly warm to 20 °C. If oiling out occurs (a common issue with TFA salts1[1]), subject the mixture to thermal cycling (5 °C to 40 °C) to induce nucleation.
-
Isolation & Self-Validation: Filter the precipitates, wash with cold MTBE, and dry under vacuum at 30 °C. Validation Step: Analyze the isolated solid by X-ray Powder Diffraction (XRPD) to confirm crystallinity, and by
H-NMR to verify the exact stoichiometric ratio of cation to counterion, ensuring no free base remains.
Protocol 2: Kinetic Stability and Solubility Profiling
Objective: Quantify thermodynamic aqueous solubility and hydrolytic half-life across physiological pH ranges 4[4].
-
Thermodynamic Solubility: Suspend an excess of the salt (approx. 50 mg) in 1 mL of phosphate buffer (pH 6.5). Shake at 37 °C for 24 hours.
-
Phase Separation & Self-Validation: Centrifuge at 10,000 x g for 15 minutes. Validation Step: Crucially, the solid pellet remaining after centrifugation must be re-analyzed via XRPD. This validates that the measured solubility corresponds to the intact salt and not to a disproportionated free base or a newly formed hydrate8[8].
-
Quantification: Dilute the supernatant and analyze via RP-HPLC-UV. Calculate the concentration against a validated standard curve.
-
Hydrolytic Stability: Incubate the solutions at 37 °C and sample at 0, 4, 8, 12, and 24 hours. Monitor the disappearance of the intact amino ester and the appearance of the parent amino acid and free alcohol. Calculate the pseudo-first-order degradation half-life (
).
Visualizing the Workflow
Workflow for amino ester salt screening and physicochemical evaluation.
References
-
Salt Selection in Drug Development | Pharmaceutical Technology | 2
-
Drug Dissolution Enhancement by Salt Formation | Research Journal of Pharmaceutical Dosage Forms and Technology | 8
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | Molecules (NCBI) | 3
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences | 5
-
Enhanced Cancer Cell Growth Inhibition by Dipeptide Prodrugs of Floxuridine: Increased Transporter Affinity and Metabolic Stability | Journal of Medicinal Chemistry (NCBI) | 1
-
Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs | European Journal of Medicinal Chemistry (NCBI) | 6
-
Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir | Journal of Medicinal Chemistry (ACS) | 4
-
Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity | ACS Bio & Med Chem Au | 7
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- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rjpdft.com [rjpdft.com]
A Senior Application Scientist's Guide to Purity Assessment: Elemental Analysis vs. Orthogonal Methods for Methyl 2-amino-2-(oxan-4-yl)acetate
In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like Methyl 2-amino-2-(oxan-4-yl)acetate, a key building block in drug discovery, rigorous purity assessment is paramount. This guide provides an in-depth comparison of elemental analysis—a classic, yet powerful technique—with modern orthogonal methods, offering researchers a comprehensive framework for validating the integrity of their synthesized molecules.
The Foundational Pillar: Elemental Analysis (EA)
Elemental Analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental check of a compound's empirical formula.[1] It is a quantitative technique that determines the mass percentages of C, H, N, and other elements like Sulfur (S) or Oxygen (O) in a sample.[1] The underlying principle is the complete and instantaneous combustion of the sample material in an oxygen-rich environment.[2]
The logic is straightforward: if a synthesized sample of Methyl 2-amino-2-(oxan-4-yl)acetate is pure, its experimentally determined elemental composition should align closely with the theoretical values calculated from its molecular formula, C₈H₁₅NO₃.
Theoretical Composition of C₈H₁₅NO₃:
-
Molecular Weight: 173.21 g/mol
-
Carbon (C): 55.47%
-
Hydrogen (H): 8.73%
-
Nitrogen (N): 8.09%
-
Oxygen (O): 27.71%
A deviation from these values can indicate the presence of impurities, such as residual solvents, inorganic salts, or byproducts from the synthesis. Many academic journals and regulatory bodies consider a deviation of ±0.4% as an acceptable range for claiming purity.[3][4][5][6]
Causality in Experimental Design: Why the Dumas Method Prevails
Modern elemental analyzers predominantly use the Dumas method (also known as the combustion method) for its speed, safety, and automation.[7][8][9] The process involves heating the sample to a very high temperature (around 1000°C) with a precise amount of oxygen, which leads to flash combustion.[2][7] This is a critical choice; the high temperature ensures that even thermally stable compounds are completely broken down into simple gases (CO₂, H₂O, N₂, and nitrogen oxides).
The resulting gas mixture then flows through a reduction chamber, typically containing heated high-purity copper, which quantitatively converts nitrogen oxides (NOx) to dinitrogen (N₂).[7][10] This step is vital for accuracy, as it ensures all nitrogen from the sample is in a single, detectable form. Finally, the gases are separated, often by gas chromatography, and measured by a thermal conductivity detector (TCD).[11]
Experimental Protocol: Elemental Analysis of Methyl 2-amino-2-(oxan-4-yl)acetate
Objective: To quantitatively determine the %C, %H, and %N of the synthesized compound and compare it to the theoretical values.
Instrumentation: A CHNS/O Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™, Elementar vario MICRO cube).
Procedure:
-
System Calibration (Trustworthiness Check): Before analyzing the sample, calibrate the instrument using a certified organic analytical standard with a known elemental composition (e.g., Acetanilide). The results must fall within the specified tolerance (typically <0.3% deviation) to validate the instrument's performance.[6]
-
Sample Preparation: Ensure the sample is homogenous and completely dry. Residual solvents are a common source of error.[6] Accurately weigh 2-3 mg of the powdered sample into a tin capsule.
-
Analysis: The autosampler introduces the encapsulated sample into the combustion furnace (~1000°C) with a pulse of pure oxygen.
-
Combustion & Reduction: The sample undergoes flash combustion. The resulting gases (CO₂, H₂O, NOx, SO₂) are passed through a reduction tube containing copper to convert NOx to N₂.
-
Separation & Detection: The gas mixture (CO₂, H₂O, N₂, SO₂) is separated using a gas chromatography column. A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.
-
Data Processing: The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the percentage of C, H, and N.
dot graph EA_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node Definitions with Colors A [label="Sample Weighing\n(2-3 mg)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Encapsulation\n(Tin Capsule)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Combustion\n(~1000 °C, O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Gas Reduction\n(NOx -> N₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="GC Separation\n(CO₂, H₂O, N₂)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="TCD Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Analysis\n(%C, %H, %N)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B [label="Homogenous Sample"]; B -> C [label="Autosampler"]; C -> D [label="Combustion Gases"]; D -> E [label="Reduced Gases"]; E -> F [label="Separated Gases"]; F -> G [label="Signal Output"]; }
Caption: Workflow for Elemental Analysis via the Dumas Combustion Method.
Orthogonal Methods: Building a Complete Purity Profile
While elemental analysis is excellent for verifying the empirical formula, it provides little information about the nature of impurities.[12] It cannot distinguish between isomers or detect impurities with a similar elemental composition to the target compound. Therefore, validation according to guidelines like ICH Q2(R1) requires orthogonal methods that assess purity based on different chemical and physical principles.[13][14][15][16]
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity determination in the pharmaceutical industry.[17] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a non-chromophoric compound like Methyl 2-amino-2-(oxan-4-yl)acetate, derivatization or a universal detector (like an Evaporative Light Scattering Detector, ELSD) is necessary.[18]
What it tells us: HPLC provides the number of impurities and their relative abundance (typically as % peak area). It is a powerful tool for quantifying known and unknown impurities.
Experimental Protocol: Purity by Reverse-Phase HPLC
Objective: To separate and quantify impurities in the synthesized sample.
System: UHPLC/HPLC system with a UV or ELSD detector.
-
Method Development: Develop a reverse-phase method (e.g., using a C18 column) that provides good resolution between the main compound peak and any potential impurities. The mobile phase would typically be a gradient of water and acetonitrile with an additive like formic acid.
-
Sample Preparation: Accurately prepare a solution of the sample in a suitable solvent (e.g., 1 mg/mL in mobile phase A).
-
Injection & Separation: Inject a small volume (e.g., 5 µL) of the sample solution. The components will separate on the column based on their polarity.
-
Detection: As components elute from the column, they are detected. The output is a chromatogram showing peaks over time.
-
Purity Calculation: The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
dot graph HPLC_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node Definitions with Colors A [label="Solvent & Sample\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Injection into\nMobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Detection\n(UV/ELSD)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Chromatogram\nGeneration", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Purity Calculation\n(% Area)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label="High Pressure"]; C -> D [label="Elution"]; D -> E [label="Signal vs. Time"]; E -> F; }
Caption: General workflow for purity determination by HPLC.
B. Quantitative NMR (qNMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) is primarily known for structure elucidation, but its quantitative application (qNMR) is a powerful primary method for purity assessment.[19][20] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[20] By comparing the integrals of the analyte's signals to those of a certified internal standard of known purity and weight, an absolute purity value (as a mass fraction) can be determined without needing a reference standard of the analyte itself.[21]
What it tells us: qNMR provides a highly accurate, absolute purity value and can simultaneously confirm the structure of the main component and identify proton-bearing impurities.
C. Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[22] When coupled with a separation technique like Liquid Chromatography (LC-MS), it is an exceptionally sensitive and specific tool for impurity identification.[17]
What it tells us: MS confirms the molecular weight of the synthesized compound. More importantly, it can provide the molecular weights of even trace-level impurities, which is often the first step in identifying their structures.[22][23]
A Comparative Guide to Purity Assessment Techniques
The choice of analytical technique depends on the specific question being asked. Elemental analysis answers "Is the empirical formula correct?", while chromatographic and spectroscopic methods answer "What else is in the sample?".
| Parameter | Elemental Analysis (EA) | HPLC-UV/ELSD | Quantitative NMR (qNMR) | LC-MS |
| Primary Purpose | Verifies elemental composition and empirical formula.[1] | Quantifies relative amounts of impurities.[17] | Determines absolute purity (mass fraction) and confirms structure.[19][21] | Identifies impurities by molecular weight.[22] |
| Information | %C, %H, %N, %S | % Purity by area, number of impurities | Absolute % Purity (w/w), structural information | Molecular weight of analyte and impurities |
| Quantitative? | Yes (Bulk property) | Yes (Relative) | Yes (Absolute/Primary Method) | Primarily qualitative/semi-quantitative |
| Sensitivity | Low (requires mg quantities)[6] | Moderate to High | Low to Moderate | Very High |
| Specificity | Low (cannot distinguish isomers or similar impurities) | High (separates components) | High (structure-specific signals) | Very High (mass-specific detection) |
| Key Limitation | Insensitive to impurities with similar elemental ratios.[3] | Requires a response from impurities for detection. | Signal overlap can complicate analysis. | Ionization efficiency can vary greatly between compounds. |
| Validation Context | Foundational check of bulk composition. | Standard method for impurity profiling and release testing.[13] | Primary method for certifying reference standards; powerful purity assay.[24] | Crucial for impurity identification and structural alerts. |
Conclusion: An Integrated, Self-Validating Approach
Relying on a single analytical technique for purity assessment is insufficient in the rigorous context of drug development. Elemental analysis, while a powerful and indispensable tool for confirming the fundamental elemental makeup of a new molecule, is not a standalone purity test. Its data is most meaningful when corroborated by high-resolution orthogonal techniques.
A self-validating system for Methyl 2-amino-2-(oxan-4-yl)acetate would involve:
-
Synthesis & Purification: The initial synthesis followed by rigorous purification (e.g., crystallization or chromatography).
-
Structural Confirmation: Use of ¹H and ¹³C NMR and high-resolution MS to confirm the identity and molecular formula of the purified compound.
-
Purity Verification:
-
Elemental Analysis: To demonstrate that the bulk material conforms to the theoretical elemental composition (C₈H₁₅NO₃) within ±0.4%.
-
HPLC: To demonstrate a high level of purity (e.g., >99.5%) and the absence of significant impurities.
-
LC-MS: To investigate any small peaks observed in the HPLC chromatogram and confirm they do not correspond to structurally significant or potentially toxic impurities.
-
By integrating these methods, researchers can build a robust, multi-faceted purity profile that provides a high degree of confidence in the quality of their synthesized material, satisfying both scientific and regulatory standards.
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A Comparative Spectroscopic Guide to Methyl 2-amino-2-(oxan-4-yl)acetate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth spectroscopic comparison of Methyl 2-amino-2-(oxan-4-yl)acetate and its key analogs. As a Senior Application Scientist, the goal is to offer not just data, but a framework for understanding the structural nuances that drive the spectroscopic characteristics of this important class of molecules. The insights herein are grounded in established spectroscopic principles and supported by experimental data from analogous compounds and predictive models.
Introduction: The Structural Significance of Substituted Amino Acetates
Methyl 2-amino-2-(oxan-4-yl)acetate serves as a vital building block in medicinal chemistry, combining the functionalities of an alpha-amino ester with a saturated heterocyclic oxane ring. This unique combination imparts specific conformational and electronic properties that are of great interest in drug design. Understanding the spectroscopic signature of this parent compound and how it shifts with subtle structural modifications is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.
This guide will focus on a comparative analysis of the following compounds:
-
Methyl 2-amino-2-(oxan-4-yl)acetate (Parent Compound)
-
Analog 1: Methyl 2-[(oxan-4-yl)amino]acetate (Isomeric Analog)
-
Analog 2: Methyl 2-(methylamino)-2-(oxan-4-yl)acetate (N-Alkylated Analog)
The comparison will be based on the three cornerstone techniques of molecular characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Analysis
A thorough understanding of the spectroscopic data allows for the unambiguous identification of each compound and provides insights into their electronic and structural differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shifts (δ) in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity.
| Proton Assignment | Methyl 2-amino-2-(oxan-4-yl)acetate (Predicted) | Analog 1 (Isomeric - Predicted) | Analog 2 (N-Alkylated - Predicted) | Key Insights |
| -OCH₃ | ~3.7 ppm (s, 3H) | ~3.7 ppm (s, 3H) | ~3.7 ppm (s, 3H) | The methyl ester protons are consistently found in this region, showing little variation between the analogs. |
| -NH₂ / -NH- | ~1.5-2.5 ppm (br s, 2H) | ~2.0-3.0 ppm (br s, 1H) | ~1.5-2.5 ppm (br s, 1H) | The chemical shift and broadness of the amine proton signal are highly dependent on solvent and concentration. The integration differentiates the primary and secondary amines. |
| α-CH | ~3.5 ppm (d, 1H) | ~3.4 ppm (s, 2H) | ~3.2 ppm (d, 1H) | The alpha-proton in the parent and N-alkylated analog is a doublet due to coupling with the adjacent oxane proton. In Analog 1, this becomes a singlet as it is adjacent to the nitrogen. |
| Oxane Protons | ~1.4-1.8 ppm (m) & ~3.4-4.0 ppm (m) | ~1.4-1.8 ppm (m) & ~3.4-4.0 ppm (m) | ~1.4-1.8 ppm (m) & ~3.4-4.0 ppm (m) | The oxane ring protons present as complex multiplets. The protons adjacent to the ring oxygen are shifted downfield. |
| -NHCH₃ | N/A | N/A | ~2.4 ppm (s, 3H) | The singlet corresponding to the N-methyl group is a clear diagnostic peak for Analog 2. |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their functional groups.
| Carbon Assignment | Methyl 2-amino-2-(oxan-4-yl)acetate (Predicted) | Analog 1 (Isomeric - Predicted) | Analog 2 (N-Alkylated - Predicted) | Key Insights |
| C=O (Ester) | ~175 ppm | ~173 ppm | ~174 ppm | The carbonyl carbon of the ester is consistently found in the downfield region of the spectrum.[1] |
| -OCH₃ | ~52 ppm | ~52 ppm | ~52 ppm | The methyl ester carbon remains in a predictable chemical shift range. |
| α-C | ~60 ppm | ~50 ppm | ~65 ppm | The chemical shift of the alpha-carbon is sensitive to the substitution on the nitrogen atom. The N-methylation in Analog 2 causes a downfield shift. |
| Oxane Carbons | ~30-40 ppm & ~65-70 ppm | ~30-40 ppm & ~65-70 ppm | ~30-40 ppm & ~65-70 ppm | The carbons of the oxane ring appear in two distinct regions, with those adjacent to the oxygen being more deshielded. |
| -NCH₃ | N/A | N/A | ~35 ppm | The N-methyl carbon in Analog 2 provides a unique signal for its identification. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Insights |
| N-H Stretch | 3300-3500 (broad) | Primary amines (-NH₂) will show two bands in this region, while secondary amines (-NH-) will show one. This is a key differentiating feature. |
| C-H Stretch | 2850-3000 | These correspond to the sp³ C-H bonds in the oxane ring and the methyl group. |
| C=O Stretch (Ester) | 1735-1750 | A strong, sharp absorption band characteristic of the ester carbonyl group. Its position can be slightly influenced by adjacent groups.[2] |
| C-O Stretch (Ether) | 1050-1150 | A strong band corresponding to the C-O-C stretching of the oxane ring.[3][4] |
| N-H Bend | 1590-1650 | This bending vibration for the primary amine in the parent compound can sometimes overlap with other peaks. |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for these molecules, typically yielding the protonated molecular ion [M+H]⁺.
| Compound | Formula | MW | Predicted [M+H]⁺ (m/z) | Expected Fragmentation Patterns |
| Methyl 2-amino-2-(oxan-4-yl)acetate | C₈H₁₅NO₃ | 173.21 | 174.11248[5] | Loss of the methoxycarbonyl group (-COOCH₃), and fragmentation of the oxane ring. Alpha-cleavage next to the amine is also possible.[6] |
| Analog 1: Methyl 2-[(oxan-4-yl)amino]acetate | C₈H₁₅NO₃ | 173.21 | 174.11248[7] | Fragmentation is likely initiated by cleavage alpha to the nitrogen atom.[8] |
| Analog 2: Methyl 2-(methylamino)-2-(oxan-4-yl)acetate | C₉H₁₇NO₃ | 187.24 | 188.1281 | Similar fragmentation to the parent compound, with the additional possibility of loss of the N-methyl group. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation and data acquisition.
-
Sample Preparation : Accurately weigh 5-20 mg of the analyte for ¹H NMR, and 20-50 mg for ¹³C NMR.[9] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[10] Transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is adequate for the instrument.
-
Instrument Setup : Insert the NMR tube into the spectrometer.
-
Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[9] Shim the magnetic field to maximize homogeneity and improve spectral resolution.
-
Data Acquisition : Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) and acquire the ¹H and ¹³C NMR spectra.[11]
FT-IR Sample Preparation and Analysis (ATR)
Caption: Workflow for FT-IR analysis using an ATR accessory.
-
Sample Preparation : For Attenuated Total Reflectance (ATR) FT-IR, ensure the diamond crystal is clean. Place a small amount of the solid or liquid sample directly onto the crystal.[12]
-
Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal.[12] First, collect a background spectrum of the clean, empty ATR crystal. Then, collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The spectrum is typically scanned from 4000 to 400 cm⁻¹.[13]
ESI-MS Sample Preparation and Analysis
Caption: Workflow for ESI-Mass Spectrometry analysis.
-
Sample Preparation : Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[14] Further dilute this stock solution to a final concentration of 1-10 µg/mL in the infusion solvent. The infusion solvent should be compatible with electrospray ionization, often a mixture of methanol or acetonitrile with a small percentage of formic acid to promote protonation.
-
Data Acquisition : Infuse the sample solution into the ESI source at a constant flow rate.[15] Optimize the ion source parameters (e.g., capillary voltage, desolvation gas temperature and flow) to maximize the signal of the ion of interest. Acquire the mass spectrum over a suitable m/z range.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture of the molecular structure of Methyl 2-amino-2-(oxan-4-yl)acetate and its analogs. While ¹H and ¹³C NMR offer detailed insights into the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation patterns. By understanding the characteristic spectral features of the parent compound and how they are perturbed by structural modifications in its analogs, researchers can confidently identify these molecules and make informed decisions in their synthetic and drug discovery endeavors.
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A Senior Application Scientist's Guide to Benchmarking Synthetic Methodologies for Substituted Amino Acids
Introduction: Substituted, non-proteinogenic amino acids are foundational building blocks in modern chemical and pharmaceutical research. Their incorporation into peptides can dramatically enhance therapeutic properties, including metabolic stability, bioavailability, and conformational rigidity.[1][2] Furthermore, they serve as invaluable chiral synthons and molecular probes in chemical biology.[3][4] The ever-expanding need for structurally diverse and stereochemically pure amino acids has driven significant innovation in synthetic organic chemistry.
This guide provides an in-depth comparison of four principal methodologies for the synthesis of substituted amino acids: the Strecker Synthesis, Alkylation of Glycine Derivatives, the Ugi Multicomponent Reaction, and Biocatalytic Approaches. We will dissect the mechanistic underpinnings of each strategy, provide validated experimental protocols, and offer a critical evaluation of their respective strengths and limitations to empower researchers in selecting the optimal path for their specific synthetic challenges.
The Strecker Synthesis: A Time-Honored and Versatile Approach
First reported in 1850, the Strecker synthesis is one of the most fundamental and enduring methods for preparing α-amino acids.[5][6] Its historical significance is matched by its continued industrial relevance, owing to the use of simple, inexpensive starting materials: an aldehyde or ketone, ammonia, and a cyanide source.[5][7]
Causality and Mechanism
The reaction proceeds in two main stages. First, the aldehyde and ammonia condense to form an imine, which is then attacked by a cyanide nucleophile to yield an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile moiety, typically under harsh acidic or basic conditions, affords the final α-amino acid.[5][6]
The classical Strecker synthesis produces a racemic mixture of amino acids.[5] Modern advancements have overcome this limitation through asymmetric strategies. These include the use of chiral auxiliaries, such as (R)-phenylglycine amide, which can direct the stereochemical outcome via a crystallization-induced asymmetric transformation, precipitating a single diastereomer from the reaction mixture.[7] Alternatively, chiral catalysts, including those based on zirconium or titanium, can facilitate the enantioselective addition of cyanide to imines, providing direct access to optically enriched amino nitriles.[8][9]
Caption: General mechanism of the Strecker amino acid synthesis.
Representative Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine
This protocol is adapted from the work of Boesten et al., utilizing (R)-phenylglycine amide as a chiral auxiliary.[7]
-
Reaction Setup: Suspend (R)-phenylglycine amide (1.50 g, 10.0 mmol) in water (10 mL).
-
Reagent Addition: Add pivaldehyde (1.08 mL, 10.0 mmol) to the suspension. Stir the mixture for 10 minutes at room temperature.
-
Cyanide Addition: Add a solution of sodium cyanide (490 mg, 10.0 mmol) in water (2 mL) dropwise over 15 minutes.
-
Crystallization-Induced Asymmetric Transformation: Stir the resulting thick white slurry vigorously at room temperature for 24 hours. The selective precipitation of one diastereomer drives the equilibrium.
-
Isolation: Filter the solid precipitate, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL), and dry under vacuum to yield the diastereomerically pure α-amino nitrile (yields typically 76-93%).
-
Hydrolysis: The isolated amino nitrile is then hydrolyzed in multiple steps (e.g., protection, reduction, and deprotection) to yield the target (S)-tert-leucine with high enantiomeric excess (>98% ee).
Performance Benchmarking
| Feature | Strecker Synthesis |
| Stereocontrol | Racemic (classic); High ee/de with chiral auxiliaries or catalysts.[7][8] |
| Substrate Scope | Broad for aldehydes and ketones. |
| Scalability | Excellent; used in industrial processes.[5][7] |
| Reagent Toxicity | High (requires handling of HCN or cyanide salts). |
| Greenness | Poor due to toxic reagents and often harsh hydrolysis conditions. |
Alkylation of Glycine Derivatives: A Modular and Convergent Strategy
This methodology treats glycine as a foundational building block, which is elaborated through the formation of a new carbon-carbon bond at its α-position. The core principle involves the generation of a glycine enolate equivalent, which acts as a nucleophile to attack various electrophiles.[10]
Causality and Mechanism
Direct deprotonation of glycine is not feasible. Therefore, the α-proton must be activated. This is most commonly achieved by forming a Schiff base between a glycine ester and an aldehyde or ketone, such as benzophenone. The resulting imine acidifies the α-protons, allowing for deprotonation with a suitable base to form a stabilized carbanion. This nucleophile can then be alkylated with an alkyl halide.
Asymmetric control is the cornerstone of modern glycine alkylation methods. The use of chiral phase-transfer catalysts (PTCs), often derived from Cinchona alkaloids, is a powerful strategy for achieving high enantioselectivity under mild conditions.[3] The chiral catalyst forms an ion pair with the glycine enolate, creating a chiral environment that shields one face of the nucleophile, thereby directing the incoming electrophile to the opposite face.
More recent innovations include photoredox-mediated methods for the direct α-C(sp³)–H functionalization of glycine derivatives, offering novel and mild pathways for radical-based alkylations.[11] Catalyst-free approaches using diacyl peroxides as both an alkyl source and an oxidant have also been developed, representing a highly atom-economical process.[12][13]
Sources
- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineering enzymes for noncanonical amino acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Photoinduced C(sp3)-H Functionalization of Glycine Derivatives: Preparation of Unnatural α-Amino Acids and Late-Stage Modification of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides [organic-chemistry.org]
The Tetrahydropyran (THP) Advantage: A Comparative Guide to THP-Containing Amino Acids in Peptidomimetics
Topic: A Literature Review of the Applications of Tetrahydropyran-Containing Amino Acids Content Type: Publish Comparison Guide
Executive Summary
In the landscape of modern drug design, conformational restriction is a pivotal strategy for enhancing the potency and metabolic stability of peptide therapeutics. While Proline and
This guide objectively compares THP-containing amino acids—specifically 4-aminotetrahydropyran-4-carboxylic acid (4-Apca) and pyranoid sugar amino acids (SAAs) —against their carbocyclic and nitrogenous counterparts. It provides actionable experimental protocols and data-driven insights for researchers seeking to optimize peptide pharmacokinetics.
Part 1: The Structural Landscape
THP-containing amino acids fall into two distinct structural classes, each serving a unique function in peptidomimetics.
The -Disubstituted Scaffold (4-Apca)
4-Aminotetrahydropyran-4-carboxylic acid (4-Apca) is an achiral, disubstituted amino acid. It is structurally analogous to Aib and 1-aminocyclohexane-1-carboxylic acid (
-
Primary Function: Inducer of
-helices and -helices.[1] -
Key Feature: The ether oxygen lowers lipophilicity (LogP) compared to carbocyclic analogs without introducing a basic center (like piperidine).
Pyranoid Sugar Amino Acids (SAAs)
These are chiral
-
Primary Function: Foldamer building blocks.
-
Key Feature: They form specific secondary structures (e.g., 14-helices) defined by the stereochemistry of the pyran ring substituents.
Part 2: Comparative Performance Analysis
Conformational Control: The Helix Induction Factor
The incorporation of cyclic, disubstituted amino acids restricts the rotation of the
| Feature | 4-Apca (THP) | Aib (Acyclic) | Proline (Cyclic) | |
| Constraint Type | ||||
| Preferred Conformation | Polyproline II / | |||
| Ramachandran Region | ||||
| Helix Stability | High (Thorpe-Ingold effect) | High | Low (Helix breaker) | High |
| Chirality | Achiral | Achiral | Chiral (L/D) | Achiral |
Insight: 4-Apca is a "Proline-mismatch" but an "Aib-supermimetic." While Proline often breaks helices due to the lack of an amide proton, 4-Apca retains the amide proton, allowing it to participate in the
Physicochemical Profiling: Solubility & LogP
One of the major drawbacks of using carbocyclic constraints (like
| Property | 4-Apca (THP) | 4-Aminopiperidine-4-carboxylic acid | |
| Ring Heteroatom | Oxygen (Ether) | Nitrogen (Amine) | Carbon (Methylene) |
| Electronic Nature | H-bond Acceptor (Neutral) | Basic (Protonatable at phys. pH) | Neutral / Hydrophobic |
| LogP Impact | Moderate Lowering | Low (if charged) | High (Lipophilic) |
| Solubility (Water) | Good | Excellent (as salt) | Poor |
| Metabolic Liability | Low (Ether is stable) | Low (but N can be oxidized) | Low |
Decision Logic:
-
Choose 4-Apca when you need to lower LogP without introducing a charged center that might interfere with receptor binding or membrane permeability.
-
Choose Piperidine analogs if a basic residue is required for salt-bridge interactions (e.g., mimicking Lys/Arg).
Metabolic Stability
THP-containing amino acids provide exceptional resistance to proteolysis. The
-
Mechanism: Steric occlusion of the scissile bond.
-
Data: Peptides containing 4-Apca at the cleavage site typically show half-lives
hours in human serum, compared to minutes for native sequences.
Part 3: Applications & Case Studies
Case Study 1: Opioid Peptide Mimetics
In the development of kappa-opioid receptor (KOR) agonists, structural rigidity is crucial for selectivity.
-
Context: The drug Difelikefalin utilizes a 4-aminopiperidine-4-carboxylic acid residue to induce a specific turn conformation.
-
THP Application: Research demonstrates that replacing the piperidine ring with a THP ring (4-Apca) maintains the bioactive conformation (due to identical steric bulk) but alters the blood-brain barrier (BBB) permeability . The neutral THP ring prevents the "ion trapping" effect seen with the basic piperidine, potentially reducing central nervous system (CNS) side effects for peripherally restricted drugs.
Case Study 2: Foldamers and Nanostructures
Pyranoid sugar amino acids have been polymerized to create water-soluble foldamers.
-
Mechanism: The rigid pyran ring acts as a scaffold. Depending on the linkage (
- or -), these oligomers form stable 14-helices in aqueous solution, a feat difficult for standard -peptides which often aggregate. -
Utility: These structures are being explored as "scaffolds" for displaying antigen epitopes in vaccine design.
Part 4: Technical Protocols
Synthesis of 4-Aminotetrahydropyran-4-carboxylic acid (4-Apca)
Method: Bucherer-Bergs Reaction
Rationale: This is the most robust route to
Reagents:
Step-by-Step Protocol:
-
Hydantoin Formation:
-
Dissolve tetrahydro-4H-pyran-4-one (10 mmol) in 50% EtOH/Water (20 mL).
-
Add
(30 mmol) and KCN (15 mmol). Caution: KCN is highly toxic. Work in a fume hood. -
Heat the mixture at 60°C for 12 hours. A white precipitate (the hydantoin) will form.
-
Cool to 0°C, filter the solid, and wash with cold water. Yield is typically >80%.
-
-
Hydrolysis:
-
Suspend the hydantoin in 3M NaOH (20 mL).
-
Reflux at 100°C for 24 hours (or autoclave at 120°C for 6 hours for faster conversion).
-
Cool to room temperature.[3]
-
Neutralize with concentrated HCl to pH 6-7.
-
-
Isolation:
-
Concentrate the solution under vacuum.
-
The amino acid often precipitates upon concentration or can be desalted using an ion-exchange resin (Dowex 50W).
-
Recrystallize from Water/EtOH.[2]
-
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The steric bulk of the tetrahydropyran ring makes the amino group nucleophilically sluggish and the carboxylic acid difficult to activate.
Optimized Coupling Protocol:
-
Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The aza-analog (HOAt) accelerates coupling for sterically hindered amines.
-
Stoichiometry: Use 4 equivalents of Fmoc-4-Apca, 3.9 eq HATU, 4 eq HOAt, and 8 eq DIPEA.
-
Reaction Time: Double couple! Perform the coupling reaction twice for 2 hours each.
-
Temperature: Microwave-assisted synthesis (50°C, 20 mins) significantly improves yield.
Part 5: Visualizations
Diagram 1: Synthesis Workflow (Bucherer-Bergs)
Caption: Step-by-step synthesis of 4-Apca via the Bucherer-Bergs reaction pathway.
Diagram 2: Decision Matrix for THP Selection
Caption: Decision tree for selecting THP-amino acids based on physicochemical and structural requirements.
References
-
Revisiting 3,10-helices: biological relevance, mimetics and applications . Open Exploration Publishing. Available at: [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids . National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Conformation and EPR characterization of rigid, 310 -helical peptides with TOAC spin labels: Models for short distances - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Methyl 2-amino-2-(oxan-4-yl)acetate;oxalic acid
As a Senior Application Scientist overseeing the integration of novel chemical building blocks into high-throughput drug discovery pipelines, I approach laboratory safety not as a checklist, but as a mechanistic system. Handling specialized unnatural amino acid derivatives like Methyl 2-amino-2-(oxan-4-yl)acetate oxalate requires a rigorous, causality-driven approach.
While the tetrahydropyran-substituted amino acid ester is a highly valuable building block for peptidomimetic synthesis, the presence of the oxalate counterion fundamentally alters its hazard profile. This guide provides the operational blueprints, validated protective measures, and disposal protocols necessary to handle this compound safely and effectively.
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
To design an effective safety protocol, we must first understand the chemical causality of the hazards involved. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that laboratories implement a Chemical Hygiene Plan (CHP) tailored to the specific health hazards presented by workplace chemicals[1].
-
Chemical Causality (Systemic Toxicity): The primary toxicological concern with this compound is the oxalate salt. In physiological fluids, oxalate dissociates and acts as a strong chelating agent for divalent cations, specifically calcium (
). Systemic absorption can lead to acute hypocalcemia and the precipitation of solid calcium oxalate crystals in renal tubules, causing severe nephrotoxicity[2]. -
Physical Causality (Aerosolization): As a dry, milled powder, the oxalate salt poses a high risk of aerosolization. Inhalation of these micro-particles bypasses epidermal barriers, leading to direct respiratory mucosal irritation and rapid systemic absorption.
-
Solvent-Mediated Penetration: During peptide coupling workflows, this compound is typically dissolved in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as chemical vehicles, drastically increasing the dermal permeability of the dissolved oxalate salt.
Quantitative PPE Specification Matrix
Standard laboratory personal protective equipment (PPE) is insufficient for handling highly penetrating solvents or aerosolized toxic powders. The following table summarizes the quantitative specifications and mechanistic rationale for the required PPE.
| PPE Category | Material Specification | Quantitative Metric | Mechanistic Rationale |
| Hand Protection (Solid) | Nitrile Rubber | Provides a sufficient physical barrier against dry, unreacted oxalate powder. | |
| Hand Protection (Solution) | Butyl Rubber or Double-Nitrile | Solvents like DMSO/DMF readily transport dissolved oxalates through standard thin nitrile. Butyl rubber prevents solvent vehicle penetration. | |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 certified | Oxalate dust causes severe ocular irritation and potential corneal damage. Safety glasses with side shields do not protect against airborne dust. |
| Respiratory Protection | N95 Respirator or PAPR | Required if a powder weighing enclosure is unavailable to prevent inhalation of aerosolized oxalate micro-particles. | |
| Body Protection | Flame-Retardant Lab Coat | 100% Cotton / Nomex | Prevents accumulation of static electricity (which attracts powder) and provides a barrier against accidental solvent splashes. |
Operational Workflows
The following self-validating protocols are designed to isolate the hazard at the source, ensuring that operational integrity is maintained from the reagent bottle to the reaction vessel.
Protocol 1: Safe Weighing and Transfer of Solid Oxalate Salt
-
Ventilation Verification: Verify that the localized exhaust ventilation (LEV) or powder weighing hood is operating at a face velocity of 80–100 feet per minute (fpm). Self-Validation: Check the digital airflow monitor before opening the sash.
-
PPE Donning: Don a flame-retardant lab coat, chemical safety goggles, and standard nitrile gloves.
-
Static Mitigation: Use an anti-static zeroing gun on the weigh boat and metal spatula. Causality: Oxalate powders are highly prone to static cling, which causes the powder to "jump" and aerosolize during transfer.
-
Dispensing: Carefully dispense the Methyl 2-amino-2-(oxan-4-yl)acetate oxalate into the weigh boat. Immediately cap the source bottle.
-
Sealed Transfer: Transfer the powder into the destination reaction vial and seal it with a septum cap before removing it from the powder hood. Never transport open containers of oxalate powder across the laboratory.
Protocol 2: Solubilization and Reaction Setup
-
Environment Shift: Transfer the sealed reaction vial from the powder hood to a certified Class II chemical fume hood.
-
Glove Upgrade: Because you will now be using polar aprotic solvents (e.g., DMF, DMSO), upgrade your hand protection to Butyl rubber gloves or double-glove with nitrile.
-
Closed-System Addition: Inject the solvent directly through the septum using a syringe. Causality: This prevents any residual dry powder from escaping the vial during the exothermic heat of solvation.
-
Agitation: Vortex or sonicate the sealed vial until the oxalate salt is completely dissolved before proceeding to the addition of coupling reagents (e.g., HATU, DIPEA).
Operational workflow for the safe handling and solubilization of oxalate salt derivatives.
Spill Response and Disposal Plan
For comprehensive waste management and spill response, we adhere to the foundational protocols outlined in Prudent Practices in the Laboratory[3].
Spill Response Methodology:
-
Solid Powder Spills: Do not dry sweep. Dry sweeping mechanically aerosolizes the toxic oxalate dust. Instead, lightly mist the spilled powder with water or a compatible solvent to bind the particles. Carefully wipe up the wet mass with absorbent pads and place them in a sealed hazardous waste bag.
-
Liquid Solution Spills: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents (like paper towels for large spills) if strong oxidizers are present nearby.
Disposal Plan: Oxalate waste must be strictly segregated from strong oxidizers and strong acids to prevent exothermic reactions. Collect all contaminated materials (vials, pipette tips, absorbent pads) in a clearly labeled "Toxic Organic Waste - Contains Oxalates" container in compliance with institutional and federal EPA guidelines.
Decision tree for managing solid powder and liquid solution spills of oxalate salts.
References
-
Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
Oxalic acid dihydrate | CID 61373 . PubChem, National Library of Medicine. Available at:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies of Sciences, Engineering, and Medicine. Available at:[Link]
Sources
- 1. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. Oxalic acid dihydrate | C2H6O6 | CID 61373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
